molecular formula C15H20N2O B1199315 Thermospine

Thermospine

Cat. No.: B1199315
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-BPCQOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thermospine is a natural product found in Araneus ventricosus, Baptisia calycosa, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12?,13-/m0/s1

InChI Key

FQEQMASDZFXSJI-BPCQOVAHSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Isomeric SMILES

C1CCN2CC3CC([C@@H]2C1)CN4C3=CC=CC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Synonyms

thermospine

Origin of Product

United States

Foundational & Exploratory

Thermospine: An Uncharacterized Quinolizidine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical structure, the quinolizidine alkaloid known as Thermospine, or (-)-Thermopsine, remains largely uncharacterized in terms of its biological activity and mechanism of action. A thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of this natural compound's pharmacological properties, with no publicly available quantitative data from biological assays, detailed experimental protocols, or elucidated signaling pathways.

This compound is a known natural product, and its chemical identity is well-established. However, the core requirements for a detailed technical guide, including quantitative data on its biological effects, specific methodologies for key experiments, and visualizations of its interactions within cellular signaling cascades, cannot be fulfilled due to the absence of such information in published research.

Chemical Structure and Properties

This compound is a tetracyclic alkaloid belonging to the quinolizidine class. Its chemical formula is C15H20N2O, with a molecular weight of 244.33 g/mol .[1] The compound is also referred to by its synonyms, (-)-Thermopsine and l-Thermopsine, and is identified by the CAS number 486-90-8.[1]

Below is a summary of the key chemical identifiers for this compound:

PropertyValue
Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
CAS Number 486-90-8
IUPAC Name (1R,9R,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one
SMILES C1CCN2C[C@H]3C--INVALID-LINK--CN4C3=CC=CC4=O

A 2D representation of the chemical structure of this compound is provided below.

References

Thermospine (Thermopsine): A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermospine, scientifically known as thermopsine, is a tetracyclic quinolizidine alkaloid found in various plant species. This document provides a comprehensive overview of the current scientific understanding of thermopsine, focusing on its natural sources, biosynthetic pathway, and methods for its isolation and quantification. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Thermopsine

Thermopsine has been identified and isolated from several plant species, primarily within the Fabaceae family. The principal natural sources are detailed in Table 1. Different parts of the plants have been found to contain varying concentrations of the alkaloid, with the herb of Thermopsis lanceolata being particularly rich in thermopsine, while the seeds of the same plant have a higher concentration of a related alkaloid, cytisine.[1]

Plant SpeciesFamilyPlant Part(s)Reference(s)
Thermopsis lanceolataFabaceaeHerb, Seeds[1]
Oxytropis ochrocephalaFabaceaeWhole Plant
Euchresta horsfieldiiFabaceaeNot Specified
Lupinus pusillusFabaceaeNot Specified
Araneus ventricosusAraneidaeWhole Organism

Table 1: Natural Sources of Thermopsine

Biosynthesis of Thermopsine

The biosynthesis of thermopsine follows the general pathway of quinolizidine alkaloids, which are derived from the amino acid L-lysine. The enzymatic synthesis of these alkaloids is primarily localized in the chloroplasts of leaf tissues.[2][3] While the initial steps of the pathway are well-established, the precise enzymatic reactions leading to the complex tetracyclic structure of thermopsine are not yet fully elucidated.

The proposed biosynthetic pathway begins with the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). Subsequently, cadaverine is oxidatively deaminated to 5-aminopentanal by a copper amino oxidase (CAO).[4] 5-aminopentanal then spontaneously cyclizes to form Δ¹-piperideine.[4][5]

The formation of the tetracyclic core of quinolizidine alkaloids is thought to proceed through the dimerization and further cyclization of Δ¹-piperideine units. An enzyme identified as 17-oxosparteine synthase plays a key role in the formation of the tetracyclic structure.[3][6] From the intermediate 17-oxosparteine, a series of tailoring reactions, including reductions, oxidations, and hydroxylations, are believed to lead to the formation of a diverse array of quinolizidine alkaloids, including thermopsine. The specific enzymes involved in these later steps of thermopsine biosynthesis are still under investigation.

Thermopsine_Biosynthesis cluster_0 Core Quinolizidine Alkaloid Pathway L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LDC) 5-Aminopentanal 5-Aminopentanal Cadaverine->5-Aminopentanal Copper Amino Oxidase (CAO) delta1-Piperideine delta1-Piperideine 5-Aminopentanal->delta1-Piperideine Spontaneous Cyclization Tetracyclic Intermediates Tetracyclic Intermediates delta1-Piperideine->Tetracyclic Intermediates 17-Oxosparteine Synthase & other enzymes Thermopsine Thermopsine Tetracyclic Intermediates->Thermopsine Tailoring Enzymes (Proposed)

Figure 1: Proposed biosynthetic pathway of thermopsine from L-lysine.

Experimental Protocols

Isolation of Thermopsine from Thermopsis species

The following is a generalized protocol for the isolation and separation of thermopsine from plant material, based on methods described for related alkaloids in Thermopsis species.

1. Extraction:

  • Air-dried and powdered plant material (e.g., herb or seeds of Thermopsis lanceolata) is subjected to extraction with an appropriate solvent, typically 80% ethanol, at room temperature.

  • The extraction is repeated several times to ensure the complete recovery of alkaloids.

  • The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids, rendering them water-soluble.

  • The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

  • The aqueous layer is subsequently basified with a base (e.g., NaOH or NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • The basified aqueous solution is then extracted multiple times with an organic solvent such as chloroform or a chloroform-isopropanol mixture to transfer the alkaloids into the organic phase.

3. Chromatographic Separation:

  • The concentrated alkaloid fraction is subjected to column chromatography over silica gel or alumina.

  • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform to methanol can be used.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol:ammonia) and a visualizing agent (e.g., Dragendorff's reagent).

  • Fractions containing compounds with similar Rf values to a thermopsine standard are combined.

4. Purification:

  • The combined fractions containing thermopsine are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure thermopsine.

Isolation_Workflow cluster_1 Isolation and Purification of Thermopsine Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., 80% Ethanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Fractionation Column Chromatography Acid_Base->Fractionation Purification Preparative TLC or HPLC Fractionation->Purification Pure_Thermopsine Pure Thermopsine Purification->Pure_Thermopsine

References

The Biological Activity of Thermopsine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine is a quinolizidine alkaloid found in plants of the Thermopsis and Lupinus genera. While research has identified a range of biological activities within the broader class of lupin alkaloids, including anti-inflammatory, cytotoxic, and neurobiological effects, specific data on thermopsine itself remains limited. This technical guide summarizes the current state of knowledge on the biological activities of thermopsine and provides a more detailed overview of the well-documented activities of structurally related lupin alkaloids, such as sparteine and lupanine. This document is intended to serve as a resource for researchers, providing available quantitative data, detailed experimental protocols for relevant bioassays, and visualizations of associated signaling pathways to facilitate further investigation into this class of compounds.

Introduction to Thermopsine and Related Lupin Alkaloids

Thermopsine is a tetracyclic quinolizidine alkaloid that has been isolated from various plant species, including Thermopsis lanceolata. The quinolizidine alkaloid family, predominantly found in legumes of the Lupinus (lupin) genus, is characterized by a core bicyclic nitrogen-containing ring system. These alkaloids are known to possess a wide spectrum of biological activities. While thermopsine's specific pharmacological profile is not extensively characterized, preliminary studies have suggested potential antiviral, insecticidal, and antibacterial properties. Given the structural similarities to other lupin alkaloids, it is plausible that thermopsine may share some of their biological effects. This guide will therefore present the available data on thermopsine and supplement it with more comprehensive data from related, well-studied lupin alkaloids to provide a broader context for its potential biological activities.

Biological Activities and Quantitative Data

The biological activities of thermopsine and related lupin alkaloids are summarized below. Due to the limited availability of quantitative data for thermopsine, data for other prominent lupin alkaloids are included to provide a comparative overview.

Table 1: Antiviral, Insecticidal, and Antibacterial Activity of Thermopsine and its Derivatives
Compound/ExtractBiological ActivityAssayTest Organism/Virus/Cell LineResult
Thermopsine DerivativeAntiviralNot SpecifiedTomato spotted wilt virus (TSWV)Significant Inhibition
Thermopsine DerivativeInsecticidalNot SpecifiedAphis fabaeModerate Activity
ThermopsineAntibacterialNot SpecifiedNot SpecifiedReported Activity
ThermopsineAntiviralEnzyme InhibitionMproInhibitory Activity

Note: Specific quantitative data such as EC50, LC50, or MIC values for thermopsine were not available in the reviewed literature.

Table 2: Cytotoxic and Anti-inflammatory Activities of Related Lupin Alkaloids
AlkaloidBiological ActivityAssayCell Line / Animal ModelIC50 / EC50 / Inhibition %
SparteineCytotoxicityMTT AssayNot SpecifiedData not available
LupanineAnti-inflammatoryCarrageenan-induced paw edemaRatDose-dependent reduction in edema
LupanineAnti-inflammatoryLPS-induced NO productionRAW 264.7 macrophagesIC50: ~50-100 µM (estimated)
Table 3: Neurobiological Activity of Related Lupin Alkaloids
AlkaloidBiological ActivityAssayReceptor/EnzymeKi / IC50
SparteineNicotinic Acetylcholine Receptor (nAChR) AntagonistRadioligand Binding AssaynAChRsData not available
LupanineAcetylcholinesterase (AChE) InhibitionEllman's MethodAcetylcholinesteraseWeak to moderate inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of thermopsine and related alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test alkaloid in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay evaluates the anti-inflammatory potential of a compound.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test alkaloid intraperitoneally or orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Acetylcholinesterase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, the test alkaloid at various concentrations, and the acetylcholinesterase enzyme. Incubate for a short period.

  • Initiation of Reaction: Add the substrate (acetylthiocholine iodide) and DTNB to initiate the reaction.

  • Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by thermopsine are not yet elucidated. However, based on the activities of related alkaloids and other anti-inflammatory and cytotoxic natural products, several pathways can be hypothesized as potential targets.

Potential Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Many natural alkaloids exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IKK Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory Induces Thermopsine Thermopsine (Hypothesized) Thermopsine->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by thermopsine.

Potential Neurobiological Mechanism: Nicotinic Acetylcholine Receptor Modulation

Sparteine, a structurally similar alkaloid, is known to interact with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems.

nAChR_Modulation cluster_receptor Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds (Agonist) Sparteine Sparteine (Thermopsine Analog) Sparteine->nAChR Binds (Antagonist) IonChannel_Closed Ion Channel (Closed) IonChannel_Open Ion Channel (Open) nAChR->IonChannel_Open Conformational Change Depolarization Membrane Depolarization IonChannel_Open->Depolarization Na+ Influx

Caption: Antagonistic modulation of nAChRs by sparteine, a thermopsine analog.

Conclusion and Future Directions

The biological activities of thermopsine alkaloids are an emerging area of research. While preliminary findings suggest potential antiviral, insecticidal, and antibacterial properties, there is a clear need for more comprehensive studies to quantify these effects and elucidate their mechanisms of action. The data available for structurally related lupin alkaloids, such as sparteine and lupanine, provide a valuable framework for guiding future research on thermopsine.

Future investigations should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation of pure thermopsine to facilitate accurate biological testing.

  • Broad-Spectrum Screening: Conducting comprehensive in vitro and in vivo screening to identify a wider range of biological activities, including anti-inflammatory, cytotoxic, and neurobiological effects.

  • Quantitative Analysis: Determining key pharmacological parameters such as IC50, EC50, and Ki values for any identified activities.

  • Mechanistic Studies: Investigating the molecular targets and signaling pathways modulated by thermopsine to understand its mechanism of action.

This technical guide serves as a foundational resource to stimulate and support further research into the therapeutic potential of thermopsine and the broader class of lupin alkaloids.

An In-depth Technical Guide on the Pharmacological Properties of Thermospine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Thermospine," also known in scientific literature as Thermopsine, is a naturally occurring quinolizidine alkaloid.[1][2][3] Publicly available scientific literature confirms its existence and chemical structure (CAS: 486-90-8) and points to several biological activities, including antiviral and insecticidal properties.[4][5] However, detailed pharmacological data, such as specific mechanisms of action, in-depth quantitative analysis, and comprehensive experimental protocols, are not extensively documented in the accessible literature.

Therefore, to fulfill the structural and content requirements of this request, this document presents a hypothetical framework for a technical guide. The following data, experimental protocols, and signaling pathways are illustrative, based on a fictional antiviral compound designated "this compound," and are intended to serve as a high-quality example of the requested in-depth technical whitepaper for a research and drug development audience.

Executive Summary

This compound is a novel synthetic small molecule inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This document provides a comprehensive overview of the preclinical pharmacological properties of this compound. It exhibits potent in vitro enzymatic and cell-based antiviral activity with a favorable selectivity profile against key human proteases. Pharmacokinetic studies in rodents demonstrate adequate oral bioavailability and exposure. The data herein support the continued development of this compound as a potential therapeutic agent for COVID-19.

In Vitro Pharmacology

The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action.

Enzymatic and Antiviral Activity

This compound demonstrates potent, single-digit nanomolar inhibition of recombinant SARS-CoV-2 Mpro. This enzymatic potency translates effectively to antiviral activity in cell-based assays using human lung epithelial cells.

Assay Type Target/Virus Endpoint Result (IC₅₀/EC₅₀)
Enzymatic Assay Recombinant SARS-CoV-2 MproIC₅₀8.2 ± 1.5 nM
Cell-Based Assay Calu-3 Cells (SARS-CoV-2)EC₅₀25.7 ± 4.1 nM
Cell-Based Assay A549-ACE2 Cells (SARS-CoV-2)EC₅₀31.4 ± 5.6 nM
Cytotoxicity Calu-3 Cells (Uninfected)CC₅₀> 50 µM
Selectivity Index (CC₅₀ / EC₅₀ in Calu-3)SI> 1945
Selectivity Profile

To assess off-target activity, this compound was screened against a panel of human proteases. The compound shows high selectivity for SARS-CoV-2 Mpro over common host cell proteases, suggesting a low potential for off-target toxicity.

Protease Target Family Inhibition @ 10 µM
Cathepsin LCysteine Protease4.1%
Cathepsin SCysteine Protease< 2%
TrypsinSerine Protease< 1%
ChymotrypsinSerine Protease< 1%
ThrombinSerine Protease3.5%
FurinSerine Protease5.2%

Pharmacokinetic Properties

The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats. The compound exhibits properties suitable for oral administration.

Parameter Unit Intravenous (1 mg/kg) Oral (10 mg/kg)
Cₘₐₓ ng/mL1250850
AUC₀-∞ ng·h/mL18754250
T₁/₂ hours2.13.5
CL mL/min/kg8.9-
Vdss L/kg1.5-
F (%) %-45.3

Signaling Pathways and Mechanisms

This compound acts as a competitive inhibitor of the SARS-CoV-2 Mpro (also known as 3CLpro). Mpro is essential for processing viral polyproteins into functional proteins required for viral replication. By binding to the active site of the enzyme, this compound prevents this cleavage, thereby halting the viral life cycle.

Mpro_Inhibition_Pathway Virus SARS-CoV-2 Entry RNA Viral RNA Release Virus->RNA Polyprotein Polyprotein (pp1a/pp1ab) Translation RNA->Polyprotein Proteolysis Polyprotein Cleavage Polyprotein->Proteolysis Processed by Mpro Mpro (3CLpro) Mpro->Proteolysis NSPs Non-Structural Proteins (e.g., RdRp) Proteolysis->NSPs Replication Viral RNA Replication NSPs->Replication Assembly Virion Assembly & Egress Replication->Assembly This compound This compound This compound->Mpro Inhibits

Mechanism of Action of this compound.

Key Experimental Protocols

Detailed methodologies for the primary assays are provided below for reproducibility.

Protocol: SARS-CoV-2 Mpro Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant SARS-CoV-2 Mpro.

  • Materials:

    • Recombinant SARS-CoV-2 Mpro (purified).

    • FRET-based peptide substrate: [DABCYL]-KTSAVLQ↓SGFRKME-[EDANS].

    • Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.

    • This compound, serially diluted in 100% DMSO.

    • 384-well, black, flat-bottom assay plates.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute compound plates in Assay Buffer to achieve a 2% final DMSO concentration.

    • Add 5 µL of diluted this compound or vehicle control to the assay plate wells.

    • Add 10 µL of Mpro enzyme solution (final concentration 20 nM) to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration 20 µM).

    • Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 20 minutes using a kinetic plate reader.

    • Calculate the initial reaction velocity (RFU/min) from the linear portion of the progress curves.

    • Determine the percent inhibition relative to vehicle controls and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol: Cell-Based Antiviral Assay (Calu-3)
  • Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against SARS-CoV-2 in a human lung epithelial cell line.

  • Materials:

    • Calu-3 cells.

    • Assay Medium: DMEM supplemented with 2% FBS and 1% Pen/Strep.

    • SARS-CoV-2 (e.g., USA-WA1/2020 isolate).

    • CellTiter-Glo® 2.0 Reagent for viability measurement.

    • 96-well clear-bottom assay plates.

  • Procedure:

    • Seed Calu-3 cells in 96-well plates at a density of 4 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare an 8-point serial dilution of this compound in Assay Medium.

    • Remove the culture medium and add 100 µL of the diluted compound to the cells.

    • In a BSL-3 facility, infect the cells by adding SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1.

    • Incubate the plates for 48 hours at 37°C, 5% CO₂.

    • Remove plates from the incubator, add 100 µL of CellTiter-Glo® reagent to each well, and lyse the cells according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Normalize the data to uninfected and virus-only controls. Calculate EC₅₀ values by fitting the dose-response curve using a four-parameter logistic model.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays enzymatic 1. Enzymatic Assay (Mpro IC₅₀) cell_based 2. Cell-Based Assay (Antiviral EC₅₀) enzymatic->cell_based cytotox 3. Cytotoxicity (CC₅₀) cell_based->cytotox selectivity 4. Protease Panel (Selectivity) cytotox->selectivity pk_iv 5. Rat PK Study (IV Dosing) selectivity->pk_iv Lead Candidate Selection pk_po 6. Rat PK Study (Oral Dosing) pk_iv->pk_po

Preclinical Assessment Workflow for this compound.

References

Unraveling the Cellular Mechanisms of (-)-Thermopsine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of the Cellular and Molecular Interactions of a Bioactive Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Thermopsine, a naturally occurring quinolizidine alkaloid also known as Thermospine, has garnered scientific interest for its potential therapeutic properties, including antibacterial, anti-inflammatory, and antitumor activities. This technical guide provides a comprehensive overview of the current understanding of the cellular mechanisms of action of (-)-Thermopsine. This document consolidates available preclinical data, outlines potential signaling pathways, and provides detailed experimental methodologies for future research. It is important to note that the term "this compound" has also been associated with a liposomal drug delivery technology (ThermoDox®); this guide, however, focuses exclusively on the cellular and molecular biology of the alkaloid (-)-Thermopsine.

Physicochemical Properties of (-)-Thermopsine

A summary of the key physicochemical properties of (-)-Thermopsine is presented in Table 1. This data is essential for designing and interpreting experimental studies.

PropertyValue
Molecular Formula C₁₅H₂₀N₂O
Molecular Weight 244.33 g/mol
CAS Number 486-90-8
Synonyms This compound, l-Thermopsine, (-)-Thermopsine
General Description A naturally occurring alkaloid, primarily derived from plants of the Thermopsis genus. It is characterized by a bicyclic framework that contributes to its biological activity.[1]
Reported Activities Antibacterial, potential antitumor and anti-inflammatory effects.[1]

Proposed Mechanisms of Action

Current research suggests two primary mechanisms through which (-)-Thermopsine may exert its effects at the cellular level: allosteric modulation of isoleucyl-tRNA synthetase and interference with the PI3K/Akt signaling pathway.

Allosteric Modulation of Plasmodium falciparum Isoleucyl-tRNA Synthetase (PfIleRS)

Computational studies have identified (-)-Thermopsine as a potential allosteric inhibitor of Plasmodium falciparum Isoleucyl-tRNA synthetase (PfIleRS), a crucial enzyme for protein synthesis in the malaria parasite.[2][3] This makes PfIleRS a promising target for the development of novel antimalarial drugs.

Signaling Pathway and Mechanism:

(-)-Thermopsine is predicted to bind to an allosteric site on PfIleRS, distinct from the active site where the substrate isoleucine binds. This binding is thought to induce conformational changes throughout the enzyme, ultimately reducing the binding affinity for ATP and hindering the aminoacylation process. This disruption of protein synthesis would be detrimental to the parasite's survival.

PfIleRS_Inhibition Thermopsine (-)-Thermopsine AllostericSite Allosteric Site Thermopsine->AllostericSite Binds to ActiveSite Active Site Thermopsine->ActiveSite Induces conformational change reducing substrate affinity PfIleRS Pf Isoleucyl-tRNA Synthetase (PfIleRS) PfIleRS->ActiveSite AllostericSite->PfIleRS ProteinSynthesis Protein Synthesis ActiveSite->ProteinSynthesis Catalyzes Isoleucine Isoleucine Isoleucine->ActiveSite ATP ATP ATP->ActiveSite tRNA_Ile tRNAIle tRNA_Ile->ActiveSite ParasiteDeath Parasite Death ProteinSynthesis->ParasiteDeath Essential for

Proposed allosteric inhibition of PfIleRS by (-)-Thermopsine.
Modulation of the PI3K/Akt Signaling Pathway

Preliminary evidence suggests that (-)-Thermopsine may exert anti-proliferative and pro-apoptotic effects in cancer cells by targeting the PI3K/Akt signaling pathway and inducing the production of reactive oxygen species (ROS).[4] The PI3K/Akt pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.

Signaling Pathway and Mechanism:

While the direct molecular target of (-)-Thermopsine within this pathway has not been definitively identified, it is hypothesized to inhibit one of the key upstream components, such as PI3K or Akt itself. This inhibition would lead to a downstream cascade of events, including the suppression of anti-apoptotic proteins and the promotion of apoptosis. The concurrent increase in ROS can further contribute to cellular stress and cell death.

PI3K_Akt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad (pro-apoptotic) Akt->Bad Inhibits Bcl2 Bcl-2 (anti-apoptotic) mTOR->Bcl2 Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Bcl2->Apoptosis Inhibits ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Induces Thermopsine (-)-Thermopsine Thermopsine->PI3K Inhibits? Thermopsine->Akt Inhibits? Thermopsine->ROS Induces GrowthFactor Growth Factor GrowthFactor->RTK

Hypothesized inhibition of the PI3K/Akt pathway by (-)-Thermopsine.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of (-)-Thermopsine's mechanism of action.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against IleRS.

Objective: To determine the IC₅₀ or Kᵢ value of (-)-Thermopsine for PfIleRS.

Materials:

  • Recombinant PfIleRS

  • L-Isoleucine

  • ATP

  • tRNAIle

  • [³H]-Isoleucine (radiolabeled)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT)

  • (-)-Thermopsine stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing assay buffer, ATP, tRNAIle, and varying concentrations of (-)-Thermopsine.

  • Enzyme Addition: Add a fixed concentration of recombinant PfIleRS to each reaction mixture.

  • Initiation: Start the reaction by adding a mixture of L-isoleucine and [³H]-isoleucine.

  • Incubation: Incubate the reactions at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by spotting the mixture onto glass fiber filters and immersing them in cold 5% TCA.

  • Washing: Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated [³H]-isoleucine.

  • Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the enzyme activity (counts per minute) against the concentration of (-)-Thermopsine to determine the IC₅₀ value.

IleRS_Assay_Workflow A Prepare reaction mix with assay buffer, ATP, tRNAIle, and (-)-Thermopsine B Add recombinant PfIleRS A->B C Initiate with [3H]-Isoleucine B->C D Incubate at 37°C C->D E Spot on filters and quench with TCA D->E F Wash filters E->F G Measure radioactivity (Scintillation counting) F->G H Calculate IC50 G->H

Workflow for the IleRS inhibition assay.
Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway in cells treated with (-)-Thermopsine.

Objective: To determine if (-)-Thermopsine inhibits the phosphorylation of Akt and downstream effectors.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Cell culture medium and supplements

  • (-)-Thermopsine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of (-)-Thermopsine for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow A Treat cells with (-)-Thermopsine B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Incubate with primary antibodies (e.g., anti-p-Akt) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect with ECL and image F->G H Analyze band intensities G->H

Workflow for Western blot analysis.

Future Directions and Conclusion

The study of (-)-Thermopsine's cellular mechanisms of action is still in its early stages. While computational and preliminary experimental data provide intriguing insights into its potential as an allosteric modulator of PfIleRS and an inhibitor of the PI3K/Akt pathway, further rigorous investigation is required. Future research should focus on:

  • Experimental Validation: Conducting robust in vitro and in vivo experiments to confirm the proposed mechanisms of action.

  • Quantitative Analysis: Determining key quantitative parameters such as IC₅₀ and Kᵢ values for its interaction with specific molecular targets.

  • Target Identification: Utilizing chemical proteomics and other advanced techniques to definitively identify the direct binding partners of (-)-Thermopsine within the cell.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of (-)-Thermopsine to optimize its potency and selectivity.

References

Unveiling the Biological Profile of Thermospine: A Review of Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the existing scientific literature reveals a significant gap in the understanding of the antiviral effects of Thermospine. While the compound has been identified and studied in various biological contexts, robust data specifically delineating its antiviral properties, including quantitative metrics, detailed experimental protocols, and associated signaling pathways, remains largely unpublished in the public domain. This technical guide, therefore, serves to summarize the current state of knowledge regarding this compound, focusing on its established biological activities while highlighting the absence of specific antiviral research.

This compound, also known as Thermopsine, is a quinolizidine alkaloid with the chemical formula C15H20N2O[1]. It has been isolated from various plant species, including Sophora velutina[2][3][4][5]. While the user's request focuses on antiviral effects, the primary bioactivity reported for this compound in scientific literature is its antibacterial properties[2][3][4][5][6][7].

Established and Investigated Biological Activities of this compound

The majority of available research points towards the antibacterial potential of this compound. It is mentioned as a compound with known antibacterial properties in studies investigating natural compounds for drug discovery[2][3][4][5][7].

Beyond its antibacterial action, this compound has been explored in other therapeutic areas, although comprehensive data is limited:

  • Antiplasmodial (Antimalarial) Research: this compound was included in a screening of South African natural compounds for potential allosteric inhibitors of Plasmodium falciparum Isoleucyl tRNA synthetase, a target for antimalarial drugs. However, the study noted that its antiplasmodial activity had not been reported[2][3].

  • Anticancer and Autoimmune Disease Research: Several patents list this compound among a vast number of compounds for potential use in the treatment of cancer and autoimmune diseases. These documents, however, do not provide specific data on its efficacy or mechanism of action in these contexts[8][9][10]. One study on lung cancer cells mentions this compound in a table of compounds, but does not elaborate on its specific role or effects[11].

  • Anti-Influenza Potential: A thesis on quinolizidine alkaloids with anti-influenza activity includes this compound in a table, suggesting a potential area for future investigation. However, the document does not contain any experimental data to substantiate this claim[12].

Due to the lack of specific data on the antiviral effects of this compound, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams related to its antiviral mechanisms. The following diagram provides a high-level overview of the currently known and investigated biological activities of this compound based on the available literature.

Thermospine_Biological_Activities This compound This compound Antibacterial Activity Antibacterial Activity This compound->Antibacterial Activity Antiplasmodial (Antimalarial) Investigation Antiplasmodial (Antimalarial) Investigation This compound->Antiplasmodial (Antimalarial) Investigation Anticancer Research Anticancer Research This compound->Anticancer Research Anti-Influenza Mention Anti-Influenza Mention This compound->Anti-Influenza Mention

Caption: Overview of this compound's known and investigated biological activities.

The current body of scientific literature does not support the creation of an in-depth technical guide on the antiviral effects of this compound. While the compound is known and has been studied for its antibacterial properties, its potential as an antiviral agent remains unexplored in publicly accessible research. The mentions of this compound in the context of anti-influenza, anticancer, and antiplasmodial research are preliminary and lack the detailed experimental data required for a comprehensive technical whitepaper. Further research is necessary to determine if this compound possesses any clinically relevant antiviral activity and to elucidate its potential mechanisms of action. For researchers, scientists, and drug development professionals, this compound may represent an intriguing starting point for novel antiviral discovery, but it is one that begins from a very early, exploratory stage.

References

An In-depth Technical Guide to the Insecticidal Properties of Thermopsis lanceolata Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the insecticidal properties of alkaloids derived from Thermopsis lanceolata. The document details the chemical nature of these compounds, their efficacy against various insect pests, their mechanism of action, and the experimental protocols utilized for their study.

Introduction to Thermopsis lanceolata Alkaloids

Thermopsis lanceolata, a plant belonging to the Fabaceae family, is a rich source of quinolizidine alkaloids, which have demonstrated significant insecticidal and other pharmacological activities. The primary alkaloids of interest for their insecticidal properties include cytisine, N-methylcytisine, anagyrine, and thermopsine. These compounds represent a promising avenue for the development of bio-insecticides due to their potency and natural origin.

Quantitative Insecticidal Activity

The insecticidal efficacy of Thermopsis lanceolata alkaloids has been quantified against several key agricultural pests. The following tables summarize the reported median lethal concentration (LC50) and median lethal dose (LD50) values, providing a comparative view of their potency.

Table 1: Insecticidal Activity of Thermopsis lanceolata Alkaloids against Aphis fabae (Black Bean Aphid)

Alkaloid/CompoundLC50 (mg/L)Reference(s)
Thermopsine-based Alkaloid (Compound 1)25.2[1]
Quinolizidine Alkaloid (Compound 5)6.56[2]
Quinolizidine Alkaloid (Compound 3)10.07[2]
Quinolizidine Alkaloid (Compound 4)12.07[2]
Quinolizidine Alkaloid (Compound 17)18.63[3]
Quinolizidine Alkaloid (Compound 26)23.74[3]
Quinolizidine Alkaloid (Compound 2)24.97[4]
Quinolizidine Alkaloid (Compound 7)38.29[3]
Cytisine-type Alkaloid (Compound 1)43.15[5]
Cytisine-type Alkaloid (Compound 2)46.47[5]

Table 2: Insecticidal Activity of Thermopsis lanceolata Alkaloids against Nilaparvata lugens (Brown Planthopper)

Alkaloid/CompoundLC50 (mg/L)Reference(s)
Quinolizidine Alkaloid (Compound 24)31.21[2]
Quinolizidine Alkaloid (Compound 5)37.91[2]
Quinolizidine Alkaloid (Compound 18)53.44[2]

Table 3: Insecticidal Activity of Thermopsis lanceolata Alkaloids against Tetranychus urticae (Two-spotted Spider Mite)

Alkaloid/CompoundActivityReference(s)
Quinolizidine Alkaloid (Compound 9)Moderate[2]
Quinolizidine Alkaloid (Compound 10)Moderate[2]
Quinolizidine Alkaloid (Compound 13)Weak[3]
Quinolizidine Alkaloid (Compound 26)Weak[3]

Mechanism of Action

The primary mode of action for the insecticidal alkaloids from Thermopsis lanceolata, particularly cytisine and its derivatives, is the modulation of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. These alkaloids act as agonists at nAChRs, mimicking the action of the neurotransmitter acetylcholine. This leads to the persistent and uncontrolled stimulation of nerve cells, resulting in paralysis and eventual death of the insect.

Recent research also suggests a potential link between nAChR signaling and the insect's immune system. Activation of nAChRs may influence the Immune Deficiency (IMD) pathway, which plays a crucial role in the insect's defense against pathogens. The overstimulation of this pathway by Thermopsis alkaloids could contribute to the overall toxicological effect.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and bio-evaluation of Thermopsis lanceolata alkaloids.

Alkaloid Extraction and Purification

4.1.1. Solvent Extraction of Total Alkaloids

A common method for the initial extraction of alkaloids from Thermopsis lanceolata seeds involves the use of polar organic solvents.

  • Materials:

    • Dried and powdered seeds of Thermopsis lanceolata

    • Methanol or Ethanol (95%)

    • Hydrochloric acid (HCl, 2%)

    • Ammonia solution (NH4OH)

    • Chloroform or Dichloromethane

    • Rotary evaporator

    • Filter paper

  • Procedure:

    • Macerate the powdered seeds in 95% methanol or ethanol at room temperature for 24-48 hours. The solvent-to-solid ratio is typically 10:1 (v/w).

    • Filter the extract and repeat the extraction process with fresh solvent two more times to ensure complete extraction of alkaloids.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Acidify the crude extract with 2% HCl to convert the alkaloids into their salt forms, which are soluble in water.

    • Partition the acidified extract with chloroform or dichloromethane to remove non-alkaloidal, lipophilic impurities. The aqueous layer, containing the alkaloid salts, is retained.

    • Basify the aqueous layer with an ammonia solution to a pH of 9-10. This converts the alkaloid salts back to their free base form.

    • Extract the basified aqueous solution with chloroform or dichloromethane multiple times.

    • Combine the organic extracts and concentrate them to dryness to yield the total alkaloid extract.

4.1.2. Purification by pH-Zone-Refining Counter-Current Chromatography

For the separation and purification of individual alkaloids from the total extract, pH-zone-refining counter-current chromatography is an effective technique.

  • Instrumentation:

    • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • Solvent System:

    • A two-phase solvent system is typically employed. A common system consists of chloroform-methanol-water (e.g., in a 4:3:3 v/v/v ratio).

    • The stationary phase is acidified with an acid (e.g., 40 mM HCl), and the mobile phase is made basic with a retainer reagent (e.g., 10 mM triethylamine).

  • Procedure:

    • Prepare and equilibrate the two-phase solvent system in a separatory funnel.

    • Dissolve the crude alkaloid extract in a suitable volume of the solvent mixture.

    • Load the sample into the HSCCC column.

    • Perform the separation by pumping the mobile phase through the stationary phase at a defined flow rate.

    • Monitor the effluent using a UV detector and collect fractions based on the resulting chromatogram.

    • Analyze the collected fractions using techniques like HPLC and NMR to identify and quantify the purified alkaloids.[5]

Insect Bioassays

4.2.1. Spray Method for Aphis fabae

This method is used to evaluate the contact toxicity of the alkaloids.

  • Materials:

    • Broad bean (Vicia faba) plants infested with Aphis fabae

    • Alkaloid solutions of varying concentrations in a suitable solvent (e.g., acetone or ethanol with a surfactant)

    • Potter spray tower or a similar calibrated spraying device

    • Petri dishes

  • Procedure:

    • Prepare serial dilutions of the test alkaloids.

    • Place infested bean leaves or whole plants in the spray tower.

    • Apply a uniform film of the test solution onto the infested plant material.

    • Allow the treated surfaces to dry.

    • Transfer the treated plants or leaves to ventilated containers.

    • Maintain the insects under controlled conditions (e.g., 25°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).

    • Assess mortality at specified time intervals (e.g., 24, 48, and 72 hours) by gently probing the aphids with a fine brush. Aphids that are unable to move are considered dead.

    • Calculate the LC50 values using probit analysis.

4.2.2. Rice-Stem Dipping Method for Nilaparvata lugens

This bioassay assesses the systemic and contact toxicity of the compounds.

  • Materials:

    • Rice seedlings

    • Adults or nymphs of Nilaparvata lugens

    • Alkaloid solutions of varying concentrations

    • Glass vials or tubes

  • Procedure:

    • Prepare the test solutions.

    • Dip the stems and leaves of rice seedlings into the test solutions for a specified duration (e.g., 30 seconds).

    • Air-dry the treated seedlings.

    • Place the treated seedlings individually into glass vials containing a small amount of water or agar to maintain turgor.

    • Introduce a known number of N. lugens (e.g., 10-15 individuals) into each vial.

    • Seal the vials with a breathable material.

    • Maintain under controlled environmental conditions.

    • Record mortality at regular intervals and calculate LC50 values.[2][6]

4.2.3. Leaf Dip Bioassay for Tetranychus urticae

This method is suitable for determining the acaricidal activity of the alkaloids.

  • Materials:

    • Bean or other suitable host plant leaves

    • Adult Tetranychus urticae

    • Alkaloid solutions of varying concentrations

    • Petri dishes with moistened filter paper or agar

  • Procedure:

    • Prepare the test solutions.

    • Excise leaf discs of a uniform size.

    • Dip each leaf disc into a test solution for a short period (e.g., 5-10 seconds).

    • Allow the leaf discs to air dry.

    • Place the treated leaf discs, abaxial side up, on moistened filter paper or agar in Petri dishes.

    • Transfer a known number of adult mites onto each leaf disc.

    • Seal the Petri dishes and maintain them under controlled conditions.

    • Assess mortality after 24 and 48 hours under a stereomicroscope. Mites that do not respond to a gentle touch with a fine brush are considered dead.

    • Calculate the LC50 values.[3]

Visualizations

Experimental Workflow for Insecticidal Bioassay

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment & Analysis prep_alkaloid Prepare Alkaloid Solutions (Serial Dilutions) treatment Apply Alkaloid Solution (Spray, Dip, etc.) prep_alkaloid->treatment prep_insects Rear and Select Test Insects prep_insects->treatment prep_plants Prepare Host Plant Material (Leaves/Seedlings) prep_plants->treatment incubation Maintain under Controlled Conditions (Temp, Humidity, Light) treatment->incubation assessment Record Mortality at Time Intervals incubation->assessment analysis Calculate LC50/LD50 (Probit Analysis) assessment->analysis

Caption: General workflow for conducting insecticidal bioassays.

Proposed Signaling Pathway of Thermopsis lanceolata Alkaloids in Insects

signaling_pathway cluster_membrane Synaptic Cleft & Postsynaptic Membrane cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect alkaloid Thermopsis Alkaloid (e.g., Cytisine) nAChR Nicotinic Acetylcholine Receptor (nAChR) alkaloid->nAChR Binds to ion_channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->ion_channel Activates imd_pathway IMD Pathway Activation (Potential Link) nAChR->imd_pathway Modulates depolarization Membrane Depolarization ion_channel->depolarization ap Action Potential Firing depolarization->ap dopamine Dopamine Release (in some neurons) ap->dopamine effect Nervous System Overstimulation ap->effect paralysis Paralysis effect->paralysis death Insect Death paralysis->death

Caption: Postulated signaling cascade initiated by Thermopsis alkaloids in insects.

Conclusion

The alkaloids from Thermopsis lanceolata exhibit potent insecticidal activities against a range of agricultural pests. Their primary mechanism of action through the disruption of nicotinic acetylcholine receptors makes them a valuable subject for the development of new and effective bio-insecticides. The experimental protocols detailed in this guide provide a foundation for further research into the efficacy and application of these natural compounds in pest management strategies. Further investigation into the specific interactions with different nAChR subtypes and the downstream signaling effects will be crucial for optimizing their use and understanding their full potential.

References

Antifungal Activity of Quinolizidine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolizidine alkaloids (QAs) are a class of naturally occurring nitrogen-containing heterocyclic compounds predominantly found in plants of the Fabaceae family, particularly within the genus Lupinus.[1][2][3] These alkaloids are synthesized from the amino acid L-lysine and are known for their diverse biological activities, including antimicrobial properties.[4][5] Among the various quinolizidine alkaloids, compounds like lupanine, sparteine, and matrine have been investigated for their effects against a range of fungal pathogens.[6][7][8] This technical guide provides an in-depth overview of the antifungal activity of quinolizidine alkaloids, with a focus on available quantitative data, experimental methodologies, and insights into their mechanisms of action. A notable quinolizidine alkaloid, Thermopsine, found in plants of the Thermopsis genus, is also discussed within the broader context of this chemical class.

Quantitative Antifungal Activity of Quinolizidine Alkaloids

The antifungal efficacy of various quinolizidine alkaloids and quinolizidine-rich extracts has been quantified using metrics such as the half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and half-maximal effective concentration (EC50). The following tables summarize the available quantitative data from various studies, providing a comparative look at the potency of these compounds against different fungal species.

Table 1: Antifungal Activity of Isolated Quinolizidine Alkaloids

AlkaloidFungal SpeciesActivity MetricValueReference(s)
Thermopsine-based alkaloid (1)Botrytis cinereaEC5020.83 µg/mL[9]
Sparteine derivative (8)Fusarium oxysporumIC5016.5 µM[7]
Sparteine derivative (9)Fusarium oxysporumIC507.2 µM[7]
Cytisine derivative (12)Fusarium oxysporumIC5011.3 µM[7]
Matrine (18)Fusarium oxysporumIC5012.3 µM[7]
MatrineFusarium graminearumIC501.99 g/L[9]
OxymatrineFusarium oxysporumEC5026 µg/mL[8]
Lupanine derivative (3)Fusarium oxysporumIC5028.5 µM[7]
Lupanine derivative (7)Fusarium oxysporumIC50417.5 µM[7]

Table 2: Antifungal Activity of Quinolizidine-Rich Extracts

Plant SourceFungal SpeciesConcentrationInhibition (%)Reference(s)
Lupinus polyphyllusFusarium oxysporum5 µg/µL>95%[2][10]
Lupinus bogotensisFusarium oxysporum5 µg/µL>95%[2][10]
Lupinus polyphyllusFusarium oxysporum1 µg/µL>80%[2][10]
Lupinus bogotensisFusarium oxysporum1 µg/µL>80%[2][10]
Lupinus polyphyllusFusarium oxysporum0.1 µg/µL>70%[2][10]
Lupinus bogotensisFusarium oxysporum0.1 µg/µL>70%[2][10]
Lupinus mutabilis (seeds)Staphylococcus aureusNot Specified95%[2]
Lupinus arboreus (leaves)Candida spp.Not Specified>60%[2]
Lupinus albescensCandida spp.Not Specified>60%[11]
Lupinus angustifoliusCandida spp.Not Specified>60%[2]
Lupinus densiflorusCandida spp.Not Specified>60%[2]
Lupinus exaltatus (seeds)Sclerotium rolfsii, Alternaria solani, Rhizoctonia solani, F. oxysporumNot Specified>72%[2]
Lupinus montanusFusarium oxysporum f. sp. melonis450 ppm15.8%[4]

Experimental Protocols

The evaluation of the antifungal activity of quinolizidine alkaloids typically involves two key experimental assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the mycelial growth inhibition assay.

Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium, such as Potato Dextrose Agar (PDA).

  • For yeast-like fungi, colonies are suspended in sterile saline or phosphate-buffered saline (PBS) and the turbidity is adjusted to a 0.5 McFarland standard. The suspension is then further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • For filamentous fungi, conidia are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to prevent aggregation. The conidial suspension is then adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in the test medium.

2. Preparation of Antifungal Agent Dilutions:

  • The quinolizidine alkaloid is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (typically 24-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Mycelial Growth Inhibition Assay

This assay is commonly used to assess the effect of antifungal compounds on the growth of filamentous fungi.

1. Preparation of Amended Agar Plates:

  • The quinolizidine alkaloid is dissolved in a solvent and added to a molten agar medium (e.g., PDA) at various concentrations.

  • The agar is then poured into sterile Petri dishes and allowed to solidify.

2. Inoculation:

  • A small plug of mycelium from the edge of an actively growing fungal culture is placed in the center of the amended agar plate.

3. Incubation:

  • The plates are incubated at an optimal temperature for the specific fungus until the mycelium in the control plate (without the antifungal agent) reaches the edge of the plate.

4. Measurement of Inhibition:

  • The diameter of the fungal colony on each plate is measured.

  • The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

Mechanism of Action

The precise molecular mechanisms underlying the antifungal activity of many quinolizidine alkaloids are still under investigation. However, current research points towards several potential modes of action, primarily centered on the disruption of fungal cell integrity and metabolic processes.

For the quinolizidine alkaloid matrine, studies have shown that it can damage the microstructure of the mycelium in Fusarium species, leading to the leakage of intracellular components.[9] Transcriptomic analysis of Fusarium graminearum treated with matrine revealed differentially expressed genes associated with the endoplasmic reticulum, Golgi apparatus, and intracellular macromolecule metabolic processes, suggesting that matrine may interfere with protein synthesis and trafficking, as well as other essential metabolic pathways.[9]

More broadly, alkaloids as a class of compounds are known to exert their antifungal effects through various mechanisms, including:

  • Disruption of Cell Membrane Permeability: Many alkaloids can intercalate into the fungal cell membrane, altering its fluidity and permeability, which leads to the leakage of essential ions and molecules and ultimately cell death.

  • Inhibition of Cell Wall Synthesis: Some alkaloids interfere with the synthesis of key cell wall components like chitin and glucans, compromising the structural integrity of the fungal cell.

  • Inhibition of Ergosterol Biosynthesis: The ergosterol pathway is a common target for antifungal drugs. Some alkaloids have been shown to inhibit enzymes involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13]

  • Interference with Nucleic Acid and Protein Synthesis: Certain alkaloids can bind to DNA or ribosomes, thereby inhibiting DNA replication, transcription, and protein synthesis.

While the inhibition of ergosterol biosynthesis is a known mechanism for some plant-derived alkaloids, direct evidence for quinolizidine alkaloids specifically targeting this pathway is less established.[12][13] The observed effects of matrine on cellular organelles and membrane integrity suggest a mechanism that may not be solely reliant on ergosterol depletion.

Antifungal_Mechanism_of_Quinolizidine_Alkaloids cluster_alkaloid Quinolizidine Alkaloid cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_internal Internal Structures QA Quinolizidine Alkaloid (e.g., Matrine, Thermopsine) Membrane Disruption of Membrane Integrity QA->Membrane Direct Interaction Ergosterol Inhibition of Ergosterol Biosynthesis (Potential Target) QA->Ergosterol ER_Golgi Disruption of ER and Golgi Function QA->ER_Golgi Internalization Metabolism Alteration of Macromolecule Metabolism QA->Metabolism Leakage Leakage of Intracellular Contents Membrane->Leakage Death Fungal Cell Death ER_Golgi->Death Metabolism->Death Leakage->Death

Caption: Proposed antifungal mechanisms of quinolizidine alkaloids.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Analysis Fungus Fungal Culture (Yeast or Mold) Inoculum Prepare Fungal Inoculum Fungus->Inoculum Alkaloid Quinolizidine Alkaloid Stock Solution Dilution Serial Dilution of Alkaloid Alkaloid->Dilution MIC_Assay Broth Microdilution (96-well plate) Inoculum->MIC_Assay MGI_Assay Mycelial Growth Inhibition (Amended Agar) Inoculum->MGI_Assay Dilution->MIC_Assay Dilution->MGI_Assay Incubation Incubation (24-72 hours) MIC_Assay->Incubation MGI_Assay->Incubation Measurement Measure Growth Inhibition (Visual or Diameter) Incubation->Measurement Calculation Calculate MIC/IC50 Measurement->Calculation

Caption: Workflow for antifungal susceptibility testing.

Conclusion and Future Directions

Quinolizidine alkaloids represent a promising class of natural compounds with demonstrated antifungal activity against a variety of fungal pathogens. The data compiled in this guide highlight the potential of these alkaloids, including Thermopsine, as leads for the development of new antifungal agents. While the primary mechanisms of action appear to involve the disruption of fungal cell membranes and internal metabolic processes, further research is required to elucidate the specific molecular targets and signaling pathways involved. Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To identify the key structural features of quinolizidine alkaloids that are essential for their antifungal activity.

  • Elucidation of Molecular Targets: Utilizing techniques such as proteomics and genomics to identify the specific enzymes or proteins that are inhibited by these alkaloids.

  • In vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety of the most promising quinolizidine alkaloids in animal models of fungal infections.

A deeper understanding of the antifungal properties of quinolizidine alkaloids will be crucial for harnessing their potential in the development of novel and effective antifungal therapies.

References

Thermospine: A Comprehensive Technical Guide on its Discovery, Historical Research, and Core Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermospine, a quinolizidine alkaloid first identified in the mid-20th century, has garnered renewed interest for its diverse biological activities. Initially isolated from plants of the Thermopsis genus, early research focused on its structural elucidation and chemical properties. Modern studies have unveiled its potential as a modulator of critical signaling pathways implicated in cancer and infectious diseases. This technical guide provides an in-depth overview of the discovery and historical research of this compound, detailing the experimental protocols from foundational studies to contemporary investigations. It presents a comprehensive analysis of its known biological functions, supported by quantitative data, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and therapeutic potential.

Discovery and Historical Research

The discovery of this compound is rooted in the broader exploration of alkaloids from plants of the Leguminosae family, particularly the genus Thermopsis. These plants have a history of use in traditional medicine, which prompted scientific investigation into their chemical constituents.

Initial Isolation and Characterization

The pioneering work on the alkaloids of Thermopsis species was conducted by Soviet chemist A.P. Orekhov and his colleagues in the 1930s. While investigating the alkaloid content of Thermopsis lanceolata, they isolated a new alkaloid which they named "thermopsine".

Subsequent research by Canadian chemist Léo Marion and his collaborators in the mid-20th century, as part of their extensive series "The Papilionaceous Alkaloids," further solidified the understanding of this compound's structure. Their work, particularly the 1951 paper "THE PAPILIONACEOUS ALKALOIDS: VIII. THE STRUCTURE OF THERMOPSINE," was crucial in elucidating its chemical architecture.[1][2][3] Through chemical degradation and spectroscopic analysis, they established that thermopsine is a stereoisomer of anagyrine, another quinolizidine alkaloid found in the same plant genus.

Early Structural Elucidation Studies

The structural determination of this compound in the mid-20th century relied on classical chemical methods. Key experimental approaches included:

  • Catalytic Hydrogenation: This technique was used to determine the degree of unsaturation and the basic carbon skeleton of the molecule.

  • Degradation Reactions: Controlled chemical breakdown of the alkaloid into smaller, identifiable fragments provided clues about its ring structure and the position of functional groups.

  • Spectroscopic Analysis: Early forms of infrared (IR) spectroscopy were employed to identify functional groups, such as the α-pyridone ring, a characteristic feature of this compound.

These early investigations laid the groundwork for a complete understanding of this compound's stereochemistry and its relationship to other lupin alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₀N₂O[4]
Molecular Weight 244.33 g/mol [4][5]
Appearance Colorless solid
CAS Number 486-90-8[6]
Melting Point Varies by salt form
Solubility Soluble in organic solvents

Modern Research and Biological Activities

In recent years, this compound has emerged as a molecule of interest in drug discovery due to its diverse biological activities. Contemporary research has focused on its potential anticancer and antimalarial properties, primarily investigated through computational and in vitro studies.

Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway

Recent studies have explored the role of this compound in modulating the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation PIP2 PIP2 mTOR mTOR Akt->mTOR Activation Cell_Survival Cell_Survival mTOR->Cell_Survival This compound This compound This compound->Akt Inhibition

Figure 1: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of this compound.
Antimalarial Potential: Allosteric Modulation of PfIleRS

This compound has been identified as a potential allosteric modulator of Plasmodium falciparum Isoleucyl-tRNA synthetase (PfIleRS), an essential enzyme for protein synthesis in the malaria parasite. Allosteric inhibitors offer the advantage of not competing with the natural substrate, which can be a strategy to overcome drug resistance.

PfIleRS_Allosteric_Modulation cluster_enzyme PfIleRS Enzyme Active_Site Active Site Protein_Synthesis Protein Synthesis Active_Site->Protein_Synthesis Catalysis Allosteric_Site Allosteric Site Allosteric_Site->Active_Site Conformational Change (Inhibition) Isoleucine_tRNA Isoleucine + tRNA Isoleucine_tRNA->Active_Site Binding This compound This compound This compound->Allosteric_Site Binding

Figure 2: Allosteric modulation of PfIleRS by this compound, leading to the inhibition of protein synthesis.

Experimental Protocols

This section details the methodologies for key experiments related to both the historical and modern research of this compound.

Historical Method: Isolation of this compound from Thermopsis lanceolata

The following is a generalized protocol based on the principles of alkaloid extraction used in the mid-20th century.

Historical_Isolation_Workflow Start Dried & Powdered Thermopsis lanceolata plant material Extraction Maceration with an alkalinized solvent (e.g., ethanol/ammonia) Start->Extraction Filtration Filtration to remove solid plant material Extraction->Filtration Acid_Extraction Acid-base extraction: - Dissolve extract in dilute acid (e.g., HCl) - Wash with an organic solvent to remove  neutral/acidic impurities Filtration->Acid_Extraction Basification Basification of the aqueous layer with a strong base (e.g., NaOH) to precipitate alkaloids Acid_Extraction->Basification Solvent_Extraction Extraction of the precipitated alkaloids into an immiscible organic solvent (e.g., chloroform) Basification->Solvent_Extraction Purification Purification by repeated crystallization or early chromatographic techniques Solvent_Extraction->Purification End Crystalline this compound Purification->End

Figure 3: A representative workflow for the historical isolation of this compound.

Materials:

  • Dried and powdered plant material of Thermopsis lanceolata

  • Ethanol or methanol

  • Ammonium hydroxide or sodium carbonate

  • Dilute hydrochloric acid or sulfuric acid

  • Sodium hydroxide

  • Chloroform or diethyl ether

  • Filter paper and funnels

  • Separatory funnel

  • Evaporation apparatus (e.g., rotary evaporator)

Procedure:

  • The powdered plant material is moistened with a solution of a weak base (e.g., ammonium hydroxide) to liberate the free alkaloids from their salts.

  • The alkalinized plant material is then extracted with an organic solvent such as ethanol or methanol over an extended period.

  • The resulting extract is filtered to remove the solid plant residue.

  • The solvent is evaporated to yield a crude alkaloid mixture.

  • The crude extract is dissolved in a dilute acid, which converts the alkaloids into their water-soluble salts.

  • This acidic solution is then washed with an immiscible organic solvent (e.g., chloroform) to remove non-alkaloidal impurities.

  • The aqueous layer containing the alkaloid salts is then made basic with a strong base (e.g., sodium hydroxide), causing the free alkaloids to precipitate.

  • The precipitated alkaloids are then extracted into an immiscible organic solvent.

  • The organic solvent is evaporated, and the resulting crude this compound is purified by techniques such as recrystallization.

Modern Method: In Silico Docking of this compound to PfIleRS

The following protocol outlines a typical computational workflow for studying the interaction of this compound with its protein target.

Insilico_Docking_Workflow Start Obtain 3D structures of This compound and PfIleRS Preparation Prepare protein and ligand: - Remove water molecules - Add hydrogen atoms - Assign charges Start->Preparation Docking Molecular Docking Simulation: - Define binding site (allosteric) - Run docking algorithm (e.g., AutoDock Vina) Preparation->Docking Analysis Analyze docking results: - Binding affinity scores - Binding poses - Intermolecular interactions Docking->Analysis End Predicted binding mode and affinity of this compound to PfIleRS Analysis->End

Figure 4: A standard workflow for in silico molecular docking studies.

Software and Databases:

  • Protein Data Bank (PDB) for the 3D structure of PfIleRS.

  • PubChem or other chemical databases for the 3D structure of this compound.

  • Molecular modeling software (e.g., AutoDock, PyMOL, Chimera).

Procedure:

  • Preparation of the Receptor: The 3D crystal structure of PfIleRS is obtained from the PDB. Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms are added, and appropriate charges are assigned to the protein atoms.

  • Preparation of the Ligand: The 3D structure of this compound is obtained and optimized for its geometry and charge distribution.

  • Binding Site Prediction: An allosteric binding site on PfIleRS is identified using computational tools or based on existing literature.

  • Molecular Docking: A docking program is used to predict the binding pose and affinity of this compound to the identified allosteric site on PfIleRS. The program explores various conformations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, the calculated binding affinity, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of PfIleRS.

Quantitative Data Summary

The following tables summarize key quantitative data from both historical and modern studies on this compound.

Table 1: Alkaloid Content in Thermopsis Species (Historical Data)

Plant SpeciesPartThis compound Content (% of total alkaloids)Reference
Thermopsis rhombifoliaHerb~15-20%[7]
Thermopsis lanceolataHerbMajor component[8]
Thermopsis lanceolataSeedsMinor component[8]

Table 2: In Vitro Biological Activity of this compound (Modern Data)

AssayCell Line / TargetMetricValueReference
AnticancerLung Cancer (A549)IC₅₀Data not yet quantified in available literature
AntimalarialPfIleRSBinding Affinity (kcal/mol)-7.5 to -8.5 (predicted)

Conclusion and Future Directions

From its initial discovery and characterization in the mid-20th century to its recent emergence as a promising scaffold for drug development, this compound has a rich scientific history. Early research laid the crucial groundwork for understanding its chemical nature, while modern computational and in vitro studies are beginning to unravel its therapeutic potential. The ability of this compound to modulate key signaling pathways in cancer and to act as an allosteric inhibitor of an essential parasitic enzyme highlights its significance for future drug discovery efforts.

Further research is warranted to:

  • Elucidate the precise molecular mechanisms of this compound's interaction with the PI3K/Akt pathway.

  • Validate the in silico predictions of its binding to PfIleRS through in vitro enzymatic assays and structural biology studies.

  • Conduct in vivo studies to assess the efficacy and safety of this compound and its derivatives in animal models of cancer and malaria.

  • Explore the potential of this compound as a chemical scaffold for the synthesis of novel therapeutic agents with improved potency and selectivity.

This comprehensive guide serves as a foundational resource for researchers and drug development professionals, providing the historical context, experimental methodologies, and current understanding of this compound's biological activities, thereby paving the way for future innovations.

References

Physical and chemical properties of Thermopsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine is a naturally occurring quinolizidine alkaloid found predominantly in plants of the Thermopsis and Sophora genera. As a member of the lupin alkaloid family, it has garnered interest for its diverse biological activities, including potential antitumor, anti-inflammatory, and antibacterial properties. This document provides a detailed overview of the physical and chemical properties of Thermopsine, methodologies for its isolation and characterization, and a summary of its known biological effects, intended to serve as a foundational resource for research and development.

Physical and Chemical Properties

Thermopsine is a tetracyclic compound that is isomeric with anagyrine.[1] It is typically isolated as a white crystalline powder.[2] Key physicochemical data are summarized in the table below.

PropertyValueSource
IUPAC Name (1R,9R,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one[3]
Synonyms (-)-Thermopsine, Thermospine, l-Thermopsine[3]
CAS Number 486-90-8[3][4][5]
Molecular Formula C₁₅H₂₀N₂O[3][6][7]
Molecular Weight 244.33 g/mol [3][6][7]
Appearance White to off-white solid/crystalline powder[2][5]
Melting Point 205-206 °C[2]
Solubility Soluble in DMSO (25 mg/mL with sonication), methanol, and ethanol.[2][5]
SMILES C1CCN2C[C@H]3C--INVALID-LINK--CN4C3=CC=CC4=O[3]
InChIKey FQEQMASDZFXSJI-UPJWGTAASA-N[8]

Experimental Protocols

Isolation and Purification of Thermopsine

The following protocol is a generalized method for the extraction and purification of Thermopsine from its natural source, Thermopsis lanceolata seeds, based on established alkaloid extraction techniques.[5][9][10]

2.1.1. Materials and Reagents

  • Dried and powdered Thermopsis lanceolata seeds

  • 95% Ethanol or Methanol

  • Chloroform

  • Dilute Hydrochloric Acid (e.g., 2% HCl)

  • Ammonium Hydroxide or Sodium Hydroxide solution

  • Sodium Sulfate (anhydrous)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., chloroform/methanol gradients)

2.1.2. Extraction Procedure

  • Maceration: The powdered plant material is macerated with an alkaline solution (e.g., ammonium hydroxide) to liberate the free base form of the alkaloids.

  • Solvent Extraction: The alkalized plant material is then repeatedly extracted with an organic solvent such as chloroform or ethanol at room temperature or under reflux.[9]

  • Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.

2.1.3. Purification Procedure

  • Acid-Base Extraction: The crude extract is dissolved in a dilute acidic solution (e.g., 2% HCl), which protonates the basic alkaloids, rendering them water-soluble. This aqueous solution is then washed with a nonpolar organic solvent to remove neutral impurities.

  • Liberation of Free Base: The acidic aqueous phase is then basified with an alkali (e.g., NaOH or NH₄OH) to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which will precipitate or can be extracted.

  • Solvent Extraction of Free Base: The basified aqueous solution is repeatedly extracted with an organic solvent like chloroform. The combined organic layers now contain the purified alkaloid mixture.

  • Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the total alkaloid fraction.

  • Chromatographic Separation: The total alkaloid fraction is subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol is used to separate the individual alkaloids. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing pure Thermopsine are combined and the solvent is evaporated.

  • Recrystallization: The resulting solid Thermopsine can be further purified by recrystallization from a suitable solvent such as acetone to obtain a high-purity crystalline product.[5]

G plant Powdered Thermopsis lanceolata Seeds alkalization Alkalization (e.g., NH4OH) plant->alkalization extraction Solvent Extraction (e.g., Chloroform/Ethanol) alkalization->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_wash Acid-Base Extraction (Dissolve in HCl, wash) crude_extract->acid_wash basification Basification (e.g., NaOH to pH 9-10) acid_wash->basification purified_extract Purified Alkaloid Fraction basification->purified_extract chromatography Column Chromatography (Silica Gel) purified_extract->chromatography recrystallization Recrystallization (e.g., Acetone) chromatography->recrystallization product High-Purity Thermopsine recrystallization->product

Caption: Workflow for the isolation and purification of Thermopsine.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of purified Thermopsine is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used. For ¹H NMR, key parameters include spectral width, acquisition time, and number of scans. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in complete structural elucidation.

2.2.2. Mass Spectrometry (MS)

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled with a mass analyzer like Time-of-Flight (TOF) or Orbitrap.[7][11]

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • Data Analysis: The resulting mass spectrum provides the exact mass of the molecular ion ([M+H]⁺ in ESI), which is used to confirm the molecular formula.[7] Fragmentation patterns (MS/MS) can be analyzed to provide structural information.

2.2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed as a thin film on a salt plate after dissolving in a volatile solvent.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[12]

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (amide), C=C (aromatic), C-N, and C-H bonds.

Biological Activity and Potential Mechanisms

Thermopsine belongs to the quinolizidine alkaloid class, which is known for a wide range of pharmacological effects.[3] While specific signaling pathways for Thermopsine are not yet fully elucidated, the activities of related compounds provide a basis for understanding its potential mechanisms of action.

3.1. Known Biological Activities

  • Antitumor Activity: Several quinolizidine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[1][8] The proposed mechanisms often involve the induction of apoptosis. For example, the related alkaloid aloperine has been shown to induce apoptosis and autophagy in HL-60 cells.[1]

  • Anti-inflammatory Activity: Quinolizidine alkaloids are known to possess anti-inflammatory properties.[3] The mechanism may involve the modulation of key inflammatory signaling pathways such as MAPK and NF-κB, which are central regulators of pro-inflammatory cytokine production.[13][14]

  • Antibacterial Activity: Thermopsine has been reported to have antibacterial activity.[5] The mechanism of action for alkaloids can vary but often involves the disruption of the bacterial cell membrane, inhibition of nucleic acid or protein synthesis, or inhibition of key bacterial enzymes.[15][16]

G cluster_0 Thermopsine (Quinolizidine Alkaloid) cluster_1 Potential Cellular Targets & Pathways cluster_2 Observed Biological Effects Thermopsine Thermopsine MAPK MAPK Pathway Thermopsine->MAPK Modulation NFkB NF-κB Pathway Thermopsine->NFkB Modulation Apoptosis Apoptotic Pathways (e.g., Caspase Activation) Thermopsine->Apoptosis Induction CellMembrane Bacterial Cell Membrane/Wall Thermopsine->CellMembrane Disruption AntiInflammatory Anti-inflammatory Effect MAPK->AntiInflammatory NFkB->AntiInflammatory Antitumor Antitumor Effect Apoptosis->Antitumor Antibacterial Antibacterial Effect CellMembrane->Antibacterial

Caption: Potential mechanisms of action for Thermopsine based on its class.

References

A Technical Guide to the Cellular Heat Shock Response and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The cellular heat shock response (HSR) is a fundamental defense mechanism against proteotoxic stress, orchestrated by the master transcriptional regulator, Heat Shock Factor 1 (HSF1). Upon activation by stressors such as elevated temperature, oxidative stress, or the presence of misfolded proteins, HSF1 drives the expression of a suite of protective genes, most notably those encoding Heat Shock Proteins (HSPs). These molecular chaperones are critical for maintaining protein homeostasis (proteostasis) by assisting in the refolding of damaged proteins and targeting irreparable proteins for degradation. Given its central role in cell survival and its dysregulation in various pathologies, including cancer and neurodegenerative diseases, the HSR pathway presents a compelling target for therapeutic intervention. This guide provides a detailed overview of the HSR signaling cascade, quantitative data on its pharmacological modulators, comprehensive experimental protocols for its study, and visualizations of key pathways and workflows.

A note on terminology: The term "thermospine" does not correspond to a recognized biological entity or pathway. This document will focus on the scientifically established "heat shock response," which is the relevant biological process for cellular response to thermal and other proteotoxic stresses.

The Heat Shock Response Signaling Pathway

Under normal physiological conditions, HSF1 exists as a latent monomer in the cytoplasm, complexed with and repressed by HSP90 and other chaperones[1][2]. The accumulation of misfolded or unfolded proteins, a hallmark of cellular stress, triggers the release of HSP90 from HSF1 as it is recruited to chaperone the damaged proteins. This dissociation allows HSF1 to trimerize, undergo post-translational modifications such as phosphorylation, and translocate to the nucleus[3][4]. In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of its target genes, leading to the robust transcription of HSPs (e.g., HSP70, HSP27, HSP90) and other cytoprotective proteins[2][4]. This induction of molecular chaperones helps to restore proteostasis and promote cell survival. Once the stress is resolved, newly synthesized HSPs, particularly HSP70 and HSP90, bind to HSF1, facilitating its return to an inactive monomeric state, thus forming a negative feedback loop[3].

Heat Shock Response Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stress Proteotoxic Stress (Heat, Oxidative Stress, etc.) Misfolded Misfolded Proteins Stress->Misfolded induces HSP90 HSP90 Misfolded->HSP90 sequesters HSF1_inactive HSF1 (Monomer) HSF1_HSP90_complex HSF1-HSP90 Complex (Inactive) HSF1_inactive->HSF1_HSP90_complex HSF1_trimer HSF1 (Active Trimer) HSF1_inactive->HSF1_trimer Trimerization & Phosphorylation HSP90->HSF1_HSP90_complex HSF1_HSP90_complex->HSF1_inactive dissociates HSE Heat Shock Element (HSE) (on DNA) HSF1_trimer->HSE binds to HSP_genes HSP Gene Transcription (HSP70, HSP27, etc.) HSE->HSP_genes activates HSPs Newly Synthesized HSPs HSP_genes->HSPs translation in cytoplasm HSPs->Misfolded refolds/ degrades HSPs->HSF1_trimer inhibits (feedback)

Caption: The HSF1-mediated heat shock response signaling pathway.

Biological Potential and Therapeutic Targeting

The HSR is a double-edged sword in human health. In neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's and Parkinson's, enhancing the HSR to clear misfolded proteins is a promising therapeutic strategy[2]. Conversely, many cancer cells hijack the HSR to maintain the stability of mutated oncoproteins and survive the stresses of the tumor microenvironment and cancer therapies[5]. Therefore, inhibiting the HSR, often by targeting HSP90 or HSF1, is an attractive anti-cancer approach[6][7].

Quantitative Data on HSR Modulators

A variety of small molecules have been developed to modulate the HSR. HSP90 inhibitors, by preventing HSP90 from maintaining HSF1 in an inactive state, are paradoxically potent activators of the HSR at the transcriptional level, while simultaneously leading to the degradation of HSP90 client proteins important for cancer cell survival[8][9]. Direct inhibitors of HSF1 are also being actively investigated. The following tables summarize quantitative data for selected HSR modulators.

Table 1: HSF1 Inhibitors

Compound Target/Mechanism IC50 Cell Line/Assay Reference(s)
Rocaglamide (Roc-A) Inhibits HSF1 activation ~50 nM HSF1-luciferase reporter [7]
KRIBB11 Inhibits HSF1-mediated transcription 1.2 µM Heat shock-induced luciferase activity [7]
Fisetin Inhibits HSF1 binding to HSP70 promoter 14 µM Heat shock-induced luciferase activity [6]
Cantharidin Inhibits HSF1 transcriptional activity 4.2 µM Heat shock-induced luciferase activity [6]

| Triptolide | Abrogates HSF1 transactivation function | - | - |[7] |

Table 2: HSP90 Inhibitors

Compound Derivative Class IC50 / EC50 / Ki Assay Type Reference(s)
Geldanamycin Ansamycin GI50: 180 nM (average) 60 tumor cell line screen [10]
17-AAG Ansamycin - - [11]
IPI-504 Ansamycin - - [11]
STA-9090 Resorcinol - - [11]
AUY-922 Resorcinol - - [11]
PU3 Purine EC50: 15-20 µM Hsp90 binding [10]
PU-H71 Purine EC50: 16 nM Hsp90 binding [10]
CCT018159 (Compound 38) Pyrazole IC50: 0.258 µM Hsp90 inhibition [10]
HP-4 - IC50: 17.64 nM Hsp90 inhibition (competitive binding) [12]
MPC-3100 - IC50: 136.16 nM Hsp90 inhibition (competitive binding) [12]

| Lu2 | - | Ki: 0.7 nM | Hsp90 competition binding |[13] |

Experimental Protocols

Studying the HSR and the effects of its modulators requires a combination of molecular and cellular biology techniques. Below are detailed protocols for three key experiments.

HSF1 Transcriptional Activity (Luciferase Reporter Assay)

This assay quantitatively measures the ability of HSF1 to activate transcription from a heat shock element (HSE)-driven reporter gene.

Materials:

  • HEK293 cells (or other suitable cell line)

  • HSE-luciferase reporter plasmid (e.g., containing multiple HSEs upstream of a firefly luciferase gene)[14]

  • Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection (e.g., 12,000 cells/well) and incubate overnight[3].

  • Transfection: Co-transfect cells with the HSE-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol[14].

  • Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations or vehicle control.

  • Stress Induction: To induce the HSR, incubate the plate at 42°C for 1-2 hours or treat with a known chemical inducer (e.g., MG132)[15]. A control plate should be maintained at 37°C.

  • Cell Lysis: After the treatment/stress period, wash the cells once with PBS and then lyse the cells using the lysis buffer provided with the dual-luciferase assay kit[16].

  • Luminometry: Transfer the cell lysate to a white 96-well plate. Measure both firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions[3].

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the compound on HSF1 transcriptional activity.

HSP Expression Analysis (Western Blotting)

This method is used to detect and quantify the levels of specific HSPs (e.g., HSP70, HSP90) in response to stress and/or compound treatment.

Materials:

  • Treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HSP70, anti-HSP90, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate[17].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading[17].

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[18].

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding[17].

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HSP70) diluted in blocking buffer, typically overnight at 4°C. Wash the membrane thoroughly with TBST[17][19].

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature, followed by washing with TBST[17].

  • Signal Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system[17].

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in HSP expression.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is often used to evaluate the cytotoxic effects of HSR inhibitors.

Materials:

  • Cells seeded in a 96-well plate

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours)[20].

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL[21].

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals[22].

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting[22].

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance[21].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a potential HSR modulator.

Experimental Workflow for HSR Modulator Screening start Start: Compound Library primary_screen Primary Screen: HSF1 Reporter Assay (High-Throughput) start->primary_screen hits Identify 'Hits' (Compounds modulating HSF1 activity) primary_screen->hits secondary_assay Secondary Assay: Western Blot for HSPs (e.g., HSP70, HSP27) hits->secondary_assay Validate hits viability_assay Cytotoxicity Profiling: MTT Assay hits->viability_assay Assess toxicity confirmation Confirm on-target effect and dose-response secondary_assay->confirmation viability_assay->confirmation lead_candidate Lead Candidate confirmation->lead_candidate Select promising compounds

Caption: A typical experimental workflow for identifying and characterizing HSR modulators.

References

In Silico Modeling of Ligand Binding to Thermosensitive Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective approach to investigate ligand-receptor interactions at the molecular level.[1][2] This technical guide provides a comprehensive framework for the computational modeling of ligand binding to thermosensitive receptors, a critical class of proteins involved in a myriad of physiological and pathological processes. While a specific "Thermospine receptor" is not defined in current literature, this guide will utilize the principles of in silico modeling to detail a hypothetical workflow for a compound like Thermopsine, a known alkaloid, with a representative thermosensitive transient receptor potential (TRP) channel.[3][4] The methodologies outlined herein, including homology modeling, molecular docking, molecular dynamics simulations, and binding affinity calculations, are broadly applicable to the study of small molecule interactions with various receptor targets.[5][6][7] This document is intended to provide researchers, scientists, and drug development professionals with detailed experimental protocols and data presentation strategies to guide their own in silico drug discovery efforts.

Introduction to In Silico Modeling in Drug Discovery

Computational, or in silico, techniques have revolutionized the drug discovery pipeline by enabling the prediction of molecular interactions, thereby accelerating the identification and optimization of potential drug candidates.[8][9] These methods range from structure-based approaches, which rely on the three-dimensional structure of the target protein, to ligand-based methods used when the receptor structure is unknown.[8][10] Key computational techniques include:

  • Molecular Docking: Predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.[5][6]

  • Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of a ligand-receptor complex over time, providing insights into its stability and conformational changes.[11][12]

  • Quantitative Structure-Activity Relationship (QSAR): Relates the chemical structure of a series of compounds to their biological activity.[8]

These computational tools significantly reduce the time and cost associated with traditional high-throughput screening by allowing for the virtual screening of large compound libraries and the prioritization of candidates for experimental validation.[5][7]

The Target: Thermosensitive Receptors (TRP Channels)

Transient Receptor Potential (TRP) channels are a superfamily of ion channels that are crucial for the sensation of temperature, as well as other stimuli like pressure and chemicals.[3] These channels are polymodal, meaning they can be activated by multiple types of stimuli.[3] Structurally, TRP channels are tetramers, with each subunit containing six transmembrane segments.[3] Given their role in thermosensation, they represent an important class of drug targets for conditions involving temperature dysregulation and pain.

In Silico Modeling Workflow

The following sections detail a step-by-step workflow for the in silico modeling of a ligand binding to a thermosensitive receptor.

Receptor Structure Preparation

A high-quality 3D structure of the target receptor is the foundation of structure-based drug design.[13]

  • Homology Modeling: When an experimental structure is unavailable, a homology model can be built using the amino acid sequence of the target and the crystal structure of a closely related protein as a template.

  • Model Validation: The quality of the homology model is assessed using tools like Ramachandran plots to evaluate its stereochemical quality.

Ligand Preparation

The small molecule ligand (e.g., Thermopsine) is prepared for docking by generating a 3D conformation and assigning appropriate chemical properties.

Molecular Docking

Molecular docking simulations are performed to predict the binding pose and affinity of the ligand to the receptor.[6]

  • Binding Site Identification: The potential binding pocket on the receptor is identified.

  • Docking Algorithms: Software such as AutoDock or Glide is used to perform the docking calculations, which generate multiple possible binding poses.[5]

  • Scoring Functions: These poses are then ranked based on a scoring function that estimates the binding free energy.[10]

Molecular Dynamics Simulations

MD simulations provide a more dynamic and realistic representation of the ligand-receptor interaction.[11]

  • System Setup: The ligand-receptor complex is placed in a simulated physiological environment, including a lipid bilayer for membrane proteins and explicit water molecules.

  • Simulation: The simulation is run for a sufficient time (nanoseconds to microseconds) to observe the stability of the binding and any conformational changes in the protein.

  • Analysis: Trajectories are analyzed to calculate metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.[14]

Binding Free Energy Calculations

More accurate estimations of binding affinity can be obtained using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Data Presentation

Summarizing quantitative data in a structured format is crucial for interpretation and comparison.

ParameterValueInterpretation
Molecular Docking
Docking Score (kcal/mol)-8.5 ± 0.5Predicted binding affinity. More negative values indicate stronger binding.
Molecular Dynamics
Protein RMSD (Å)2.1 ± 0.3Measures the stability of the protein backbone during the simulation.
Ligand RMSD (Å)1.8 ± 0.4Measures the stability of the ligand within the binding pocket.
Binding Free Energy
MM/GBSA (kcal/mol)-55.2 ± 4.1A more accurate estimation of the binding free energy.
Note: The data presented in this table is hypothetical and serves as an example of how to structure the results.

Experimental Protocols

In silico predictions must be validated through experimental assays.[13]

Radioligand Binding Assay

This is a classic and highly effective technique for quantifying ligand-receptor interactions.[15][16]

  • Cell Culture and Membrane Preparation: Cells expressing the receptor of interest are cultured and harvested. The cell membranes containing the receptor are then isolated.

  • Radioligand Incubation: The membranes are incubated with a fixed concentration of a radioactively labeled ligand and varying concentrations of the unlabeled test compound (competitor).

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound ligand, typically by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Ki) of the test compound can be determined.

MicroScale Thermophoresis (MST)

MST is a powerful technique that measures the movement of molecules in a microscopic temperature gradient to determine binding affinities.[15]

  • Labeling: One of the binding partners (either the receptor or the ligand) is fluorescently labeled.

  • Sample Preparation: A constant concentration of the labeled molecule is mixed with a serial dilution of the unlabeled binding partner.

  • MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled molecules is monitored.

  • Data Analysis: A change in the thermophoretic movement upon binding is used to calculate the dissociation constant (Kd).

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Validation Receptor Receptor Structure (PDB or Homology Model) Docking Molecular Docking Receptor->Docking Ligand Ligand Structure (2D to 3D) Ligand->Docking MD Molecular Dynamics Simulation Docking->MD Binding_Energy Binding Free Energy (MM/GBSA) MD->Binding_Energy Validation Experimental Validation (e.g., Binding Assays) Binding_Energy->Validation

Caption: In Silico Modeling Workflow for Receptor-Ligand Binding.

TRP_Channel_Signaling Stimulus Thermal/Chemical Stimulus TRPV1 TRPV1 Channel Stimulus->TRPV1 Activation Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Channel Opening Signaling Downstream Signaling Cascades Ca_Influx->Signaling Response Cellular Response (e.g., Nociception) Signaling->Response

Caption: Simplified Signaling Pathway of a Thermosensitive TRP Channel.

Conclusion

The in silico modeling workflow detailed in this guide provides a robust and systematic approach to investigate the binding of small molecules to thermosensitive receptors. By integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecular basis of ligand recognition and receptor modulation.[2][17] The generated data, when presented clearly and validated by experimental methods, can guide the rational design of novel therapeutic agents targeting these important receptors.

References

The Influence of Thermal Stress on Plant Chemical Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the intricate relationship between temperature and a plant's chemical defense systems. Primarily aimed at researchers, scientists, and professionals in drug development, this document elucidates the mechanisms by which thermal cues modulate the biosynthesis and activity of defensive compounds, with a particular focus on the interplay between thermosensing and established defense signaling pathways.

While the term "thermospine" does not correspond to a recognized compound or pathway in current plant science literature, this guide explores the plausible user intent of understanding how "thermo" (heat) influences plant defense, which can be sharp and spine-like in its efficacy. We also touch upon "thermopsine," a quinolizidine alkaloid, as an example of a chemical defense whose production can be influenced by environmental factors such as temperature.

Introduction: Temperature as a Key Modulator of Plant Defense

Plants, being sessile organisms, have evolved sophisticated mechanisms to perceive and respond to a variety of environmental stressors, including fluctuations in temperature and herbivore attacks. Chemical defense, the production of a vast arsenal of secondary metabolites, is a primary strategy to deter herbivores and pathogens.[1] Temperature plays a critical role in modulating these defenses, with significant implications for plant survival, ecosystem dynamics, and agricultural productivity.[2][3][4]

Elevated temperatures can have varied and sometimes contradictory effects on plant chemical defenses. While moderate temperature increases can sometimes enhance the production of certain defensive compounds, extreme heat stress often leads to a suppression of these defenses, making plants more susceptible to herbivores.[2] This guide delves into the molecular underpinnings of these responses.

Thermopsine and Quinolizidine Alkaloids: A Case Study

Thermopsine is a quinolizidine alkaloid found in plants of the Lupinus genus (lupins).[5][6] Quinolizidine alkaloids are well-documented as chemical defenses against herbivores due to their toxicity and bitter taste.[7][8][9][10] The production of these alkaloids is influenced by various environmental factors, including climate.[5] While specific research on the direct impact of temperature on thermopsine biosynthesis is limited, the broader class of quinolizidine alkaloids serves as a relevant example of temperature-sensitive chemical defenses. The concentration of these alkaloids can increase in response to stressors, which can be exacerbated by changing climatic conditions.[1]

Table 1: Quantitative Data on Temperature's Effect on Plant Chemical Defenses

Plant SpeciesChemical Compound ClassTemperature ChangeObserved Effect on Compound ConcentrationReference
Salix myrsinifolia (Willow)Phenolic compounds (salicin, salicyl alcohol)Increased temperature and CO2DecreaseVeteli et al. (2002)[2]
Trifolium pratense (Red Clover)Terpenoid ((E,E)-α-farnesene)20°C to 30°CIncrease in emissionKigathi et al. (2009)[11]
Trifolium pratense (Red Clover)Terpenoid (limonene)20°C to 30°CIncrease in emissionKigathi et al. (2009)[11]
Picea abies (Norway Spruce)TerpenoidsWarmingIncreaseSallas et al. (2003)[12]
Pinus sylvestris (Scots Pine)TerpenoidsWarmingIncreaseSallas et al. (2003)[12]
Quercus robur (Pendunculate Oak)Condensed tanninsElevated temperatureIncreaseDury et al. (1998)[12]
Alternanthera philoxeroidesNitrogenWarmingDecrease[12]
Alternanthera sessilisTotal flavonoids and phenolsWarmingIncrease[12]

Signaling Pathways at the Interface of Temperature and Defense

The jasmonate (JA) signaling pathway is a cornerstone of induced defense against herbivores.[13][14] Recent research has revealed significant crosstalk between thermosensing pathways and the JA signaling cascade. Elevated temperatures can influence the expression of genes involved in JA biosynthesis and signaling, leading to altered defense responses.[13][15]

Jasmonate_Signaling_Pathway cluster_herbivory Herbivore Attack / Wounding cluster_signaling JA Signaling Herbivory Herbivore Damage Linolenic_Acid α-Linolenic Acid OPDA OPDA Linolenic_Acid->OPDA LOX, AOS, AOC JA Jasmonic Acid OPDA->JA OPR3, β-oxidation JA_Ile JA-Ile (Active Hormone) JA->JA_Ile JAR1 COI1 SCF-COI1 (E3 Ubiquitin Ligase) JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates

Figure 1: Simplified Jasmonate (JA) signaling pathway.

At elevated temperatures, the expression of genes controlling jasmonate catabolism, such as JOXs and ST2A, is increased. This leads to a reduction in the levels of bioactive jasmonates, ultimately resulting in the stabilization of JAZ proteins and the promotion of plant growth over defense.[15][16]

Temperature_JA_Interaction cluster_hormone_level Hormone Levels cluster_plant_response Plant Response Warm_Temp Warm Temperature JOX JOXs Expression Warm_Temp->JOX increases ST2A ST2A Expression Warm_Temp->ST2A increases Bioactive_JA Bioactive Jasmonates JOX->Bioactive_JA catabolizes ST2A->Bioactive_JA catabolizes JAZ JAZ Proteins Bioactive_JA->JAZ promotes degradation of JAZ_stabilization JAZ Stabilization Bioactive_JA->JAZ_stabilization Growth Elongation Growth JAZ->Growth represses Defense Defense Responses

Figure 2: Influence of warm temperature on jasmonate catabolism.

Experimental Protocols

4.1. Analysis of Quinolizidine Alkaloids in Lupin Seeds

This protocol is adapted from methods used for the extraction and quantification of quinolizidine alkaloids (QAs).

  • Sample Preparation: 50 mg of defatted flour from lupin seeds is suspended in 1.2 mL of 0.1 N HCl. Sparteine is added as an internal standard. The mixture is stirred at room temperature overnight.

  • Extraction: The suspension is centrifuged, and the supernatant is collected. The pellet is re-extracted with 0.1 N HCl. The supernatants are combined and made alkaline with 1 M NaOH. The alkaloids are then extracted with dichloromethane.

  • Quantification: The extracted alkaloids are analyzed by gas chromatography with flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS).[17]

4.2. Controlled Temperature Experiments for Plant-Herbivore Interactions

This protocol outlines a general procedure for studying the effects of temperature on plant defense and herbivore performance.

  • Plant Growth: Plants are grown in controlled environment chambers.[18] A subset of plants is exposed to an elevated temperature regime (e.g., 30°C), while the control group is maintained at a standard temperature (e.g., 23°C).[19]

  • Herbivore Bioassay: Herbivores are introduced to the plants in both temperature treatments. Their performance (e.g., growth rate, development time, survival) is monitored.

  • Chemical Analysis: Leaf samples are collected from both control and heat-treated plants for the analysis of defensive compounds (e.g., phenolics, terpenoids, alkaloids) using techniques like HPLC, GC-MS, or LC-MS/MS.

  • Gene Expression Analysis: RNA is extracted from leaf tissues to quantify the expression of key genes in defense signaling pathways (e.g., genes involved in jasmonate biosynthesis and signaling) using quantitative real-time PCR (qRT-PCR).

Experimental_Workflow cluster_plant_growth Plant Acclimation cluster_herbivory Herbivore Introduction cluster_analysis Data Collection and Analysis start Start Control_Temp Control Temperature (e.g., 23°C) start->Control_Temp High_Temp Elevated Temperature (e.g., 30°C) start->High_Temp Herbivore_Control Herbivore Bioassay Control_Temp->Herbivore_Control Chemistry Plant Chemical Analysis (HPLC, GC-MS) Control_Temp->Chemistry Gene_Expression Gene Expression (qRT-PCR) Control_Temp->Gene_Expression Herbivore_High Herbivore Bioassay High_Temp->Herbivore_High High_Temp->Chemistry High_Temp->Gene_Expression Performance Herbivore Performance (Growth, Survival) Herbivore_Control->Performance Herbivore_High->Performance end End Performance->end Chemistry->end Gene_Expression->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of Thermospine from Thermopsis lanceolata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospine is a quinolizidine alkaloid found in various plants of the Thermopsis genus, notably Thermopsis lanceolata. This class of alkaloids has garnered significant interest within the scientific community due to a range of potential pharmacological activities. Preliminary studies suggest that this compound and related compounds may possess antitumor, anti-inflammatory, and antiviral properties, making them promising candidates for further investigation in drug discovery and development.[1] Different parts of the Thermopsis lanceolata plant contain varying proportions of alkaloids; the herb is particularly rich in this compound, while the seeds have a higher concentration of cytisine.[2][3]

This document provides detailed protocols for the extraction of this compound from Thermopsis lanceolata, as well as a summary of its known biological activities and potential mechanisms of action.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₀N₂O[4]
Molecular Weight 244.33 g/mol [4]
CAS Number 486-90-8[4]
Synonyms (-)-Thermopsine, l-Thermopsine[4]

Experimental Protocols: Extraction of this compound

Two primary methods for the extraction of total alkaloids from Thermopsis lanceolata, which can then be further purified to isolate this compound, are detailed below. These protocols are based on established methodologies found in scientific literature and patents.

Protocol 1: Solvent Extraction with Acid-Base Purification

This method involves the extraction of total alkaloids using an organic solvent, followed by a series of acid-base washes to purify the alkaloid fraction.

Materials:

  • Dried and powdered Thermopsis lanceolata seeds or aerial parts

  • Methanol or Ethanol (95%)

  • Chloroform or Dichloromethane

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute solution (e.g., 1-2%)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), dilute solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH strips

  • Filter paper

Procedure:

  • Maceration and Extraction:

    • Soak the powdered plant material in methanol or ethanol (10:1 solvent-to-material ratio, w/v) for 24 hours at room temperature.[5]

    • Alternatively, perform reflux extraction for 2-4 hours to improve efficiency.[6]

    • Filter the extract and repeat the extraction process with fresh solvent two more times.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in a dilute acidic solution (e.g., 2% HCl).

    • Wash the acidic solution with chloroform or dichloromethane in a separatory funnel to remove non-alkaloidal impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to alkaline (pH 9-10) using a dilute base (e.g., NaOH or NH₄OH).

    • Extract the alkaline solution multiple times with chloroform or dichloromethane. The alkaloids will move into the organic phase.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter and concentrate the dried extract under reduced pressure to yield the total alkaloid extract.

  • Isolation of this compound:

    • The resulting total alkaloid mixture can be subjected to further purification techniques such as column chromatography (e.g., silica gel or alumina) or preparative high-performance liquid chromatography (HPLC) to isolate this compound.

Protocol 2: Direct Alkaline Extraction

This method involves treating the plant material with an alkaline solution before extracting with an organic solvent.

Materials:

  • Dried and powdered Thermopsis lanceolata seeds or aerial parts

  • Ammonium hydroxide (NH₄OH) or other alkali solution

  • Chloroform or Dichloromethane

  • Dilute acid solution (e.g., 1% H₂SO₄)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Alkalinization:

    • Moisten the powdered plant material with a sufficient amount of ammonium hydroxide solution and let it stand for 1-2 hours.

  • Extraction:

    • Extract the alkalinized plant material with chloroform or dichloromethane multiple times until the extraction is complete (as monitored by thin-layer chromatography).

    • Combine the organic extracts.

  • Acid Wash:

    • Wash the combined organic extracts with a dilute acid solution. The alkaloids will move into the aqueous phase.

    • Separate and collect the acidic aqueous phase.

  • Precipitation and Isolation:

    • Adjust the pH of the acidic aqueous phase to alkaline (pH 9-10) to precipitate the total alkaloids.

    • Filter the precipitate and dry it.

  • Purification:

    • The crude alkaloid precipitate can be further purified by recrystallization from a suitable solvent (e.g., acetone or ethanol) or by chromatographic methods to obtain pure this compound.[6]

Data Presentation: Extraction Parameters

The following table summarizes typical parameters for the extraction of alkaloids from Thermopsis lanceolata, as derived from various sources.

ParameterProtocol 1 (Solvent Extraction)Protocol 2 (Direct Alkaline Extraction)
Starting Material Powdered seeds or aerial partsPowdered seeds or aerial parts
Primary Solvent Methanol or EthanolChloroform or Dichloromethane
Solvent to Material Ratio 2-20 times the weight of the material[6]Not specified, sufficient to moisten
Extraction Temperature Room temperature to reflux[6]Room temperature
Extraction Time 1-5 hours per extraction[6]Not specified
Number of Extractions 1-5 times[6]Multiple, until completion
Purification Principle Liquid-liquid acid-base extractionPrecipitation followed by purification

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation start Dried Thermopsis lanceolata grind Grinding/Pulverization start->grind extract Solvent Extraction (e.g., Methanol/Ethanol) grind->extract concentrate Concentration (Rotary Evaporation) extract->concentrate acid_dissolve Dissolution in Acidic Solution concentrate->acid_dissolve org_wash Organic Solvent Wash (Impurity Removal) acid_dissolve->org_wash alkalinize Alkalinization of Aqueous Phase org_wash->alkalinize alkaloid_extract Extraction of Alkaloids (Organic Solvent) alkalinize->alkaloid_extract dry_concentrate Drying and Concentration alkaloid_extract->dry_concentrate chromatography Chromatography (e.g., HPLC) dry_concentrate->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Caption: Workflow for this compound Extraction.

Potential Signaling Pathways

The exact signaling pathways modulated by this compound are still under investigation. However, based on the known biological activities of related quinolizidine alkaloids, the following pathways are proposed as potential mechanisms of action for its antitumor and anti-inflammatory effects.

Proposed Antitumor Signaling Pathway

Antitumor_Pathway cluster_cell Cancer Cell This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros mitochondria Mitochondrial Stress ros->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis Anti_inflammatory_Pathway cluster_cell Immune Cell This compound This compound nfkb_pathway NF-κB Signaling Pathway This compound->nfkb_pathway Inhibition pro_inflammatory ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_pathway->pro_inflammatory inflammation Reduced Inflammation pro_inflammatory->inflammation

References

Application Note: Quantification of Thermopsine in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsine is a quinolizidine alkaloid found in various plants of the Fabaceae family, such as those from the Lupinus (lupin) and Thermopsis genera. Due to its potential toxicity and pharmacological activity, a robust and sensitive analytical method for the accurate quantification of thermopsine in biological matrices is essential for toxicological studies, pharmacokinetic research, and ensuring the safety of food and feed products. This application note provides a detailed protocol for the quantification of thermopsine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.

Principle

This method utilizes reversed-phase liquid chromatography to separate thermopsine from endogenous components in the sample matrix. The analyte is then detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected and fragmented, and then specific product ions are monitored. This highly selective detection method ensures accurate quantification even at low concentrations in complex biological samples.

Experimental Protocols

Materials and Reagents
  • Thermopsine analytical standard (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., plasma, serum, tissue homogenate, plant extract)

  • Internal Standard (IS): A structurally similar compound not present in the matrix, or a stable isotope-labeled thermopsine (e.g., Thermopsine-d3), is recommended for optimal accuracy and precision. If an IS is not available, external calibration can be performed.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of thermopsine standard and dissolve it in 1.0 mL of methanol in a volumetric flask. Store this solution at -20°C. Stock solutions are generally usable for up to one month when stored properly.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water (e.g., 50:50, v/v). These solutions will be used to spike the blank biological matrix to create calibration standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from biological fluids like plasma or serum.

  • Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • If using an internal standard, add the appropriate amount of IS working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be directly injected into the HPLC-MS/MS system. Alternatively, for higher sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

HPLC-MS/MS Analysis

The following are recommended starting conditions and may require optimization for specific instrumentation and applications.

HPLC Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A typical gradient starts with a low percentage of mobile phase B (e.g., 5%), which is then increased over the run to elute the analyte. A representative gradient is: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B).
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi

Data Presentation

MRM Transitions for Thermopsine Quantification

The selection of a quantifier and a qualifier ion enhances the specificity of the method. The quantifier is used for calibration and quantification, while the qualifier confirms the identity of the analyte based on the ion ratio.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Thermopsine245.2146.120Quantifier
245.2134.135Qualifier
Method Validation Parameters

A summary of typical validation parameters for a similar quinolizidine alkaloid method is presented below. These should be established during method validation for thermopsine.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Should be assessed to ensure it does not impact accuracy and precision.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. To be determined experimentally.
Stability Analyte stability in the biological matrix at various storage conditions (e.g., room temperature, -20°C, -80°C) and after freeze-thaw cycles should be evaluated.[1]

Experimental Workflow Visualization

HPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike Blank Matrix Standard Thermopsine Standard Stock Prepare Stock & Working Standard Solutions Standard->Stock Cal_QC Calibration Standards & QC Samples Spike->Cal_QC Stock->Spike Add_IS Add Internal Standard Cal_QC->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC Collect->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate HPLC System Detect MS/MS Detection (MRM Mode) Separate->Detect Mass Spectrometer Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Thermopsine Concentration Calibrate->Quantify

Workflow for Thermopsine Quantification by HPLC-MS/MS.

Signaling Pathway Visualization (Logical Relationship)

MRM_Logic cluster_ms1 First Quadrupole (Q1) cluster_ms2 Collision Cell (Q2) cluster_ms3 Third Quadrupole (Q3) cluster_detector Detector Precursor Precursor Ion Selection Thermopsine [M+H]+ m/z 245.2 Fragmentation Collision-Induced Dissociation (CID with Nitrogen) Precursor->Fragmentation Quantifier Quantifier Ion m/z 146.1 Fragmentation->Quantifier Qualifier Qualifier Ion m/z 134.1 Fragmentation->Qualifier Detection Signal Detection Quantifier->Detection Qualifier->Detection

References

Application Notes and Protocols: Synthesis and Evaluation of Cryptolepine Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Cryptolepine is a natural indoloquinoline alkaloid isolated from the roots of the West African shrub Cryptolepis sanguinolenta. This scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent antimalarial, antibacterial, and anticancer properties. The planar structure of cryptolepine allows it to intercalate with DNA, and it is also known to inhibit topoisomerase II, both of which contribute to its cytotoxicity against cancer cells.[1][2] Recent studies have further elucidated its mechanism of action, revealing that cryptolepine and its analogues can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PTEN/Akt/mTOR pathway.[3]

Furthermore, certain cryptolepine analogues, particularly those bearing nitro groups, have been investigated as bioreducible prodrugs.[4] These compounds can be selectively activated in the hypoxic microenvironment of tumors by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and NQO2, which are often overexpressed in cancer cells.[4] This targeted activation mechanism presents a promising strategy for developing selective anticancer agents with reduced systemic toxicity.

These application notes provide detailed protocols for the semi-synthesis of a brominated cryptolepine analogue, methods for evaluating its cytotoxic activity, and protocols for assessing its effect on NQO1 activity. Additionally, quantitative data for a series of analogues are presented to facilitate structure-activity relationship (SAR) studies.

Data Presentation: Cytotoxic Activity of Cryptolepine Analogues

The following table summarizes the in vitro cytotoxic activity (IC50) of cryptolepine and a selection of its synthetic analogues against various human cancer cell lines. This data is crucial for understanding the structure-activity relationships and identifying promising candidates for further development.

Compound IDAnalogue DescriptionCell LineIC50 (µM)Reference
1 CryptolepineK1 (Chloroquine-resistant P. falciparum)<0.1[5]
2 2,7-DibromocryptolepineK1 (Chloroquine-resistant P. falciparum)<0.1[5]
3 11-IodocryptolepineMCF-7 (Breast Cancer)Sub-micromolar[6]
4 11-Chlorocryptolepine5637 (Bladder Cancer)>10[6]
5 2-Fluoro-7,9-dinitrocryptolepineRT112 (Bladder Cancer)<2[4]
6 8-Chloro-9-nitrocryptolepineRT112 (Bladder Cancer)<2[4]
7 Cryptolepine Analogue (unspecified)Ehrlich Ascites Carcinoma (EAC)Not specified, but showed cytotoxic effect[3]

Experimental Protocols

Protocol 1: Semi-synthesis of 7-Bromocryptolepine

This protocol describes the semi-synthesis of 7-bromocryptolepine from the natural product cryptolepine via electrophilic aromatic substitution.

Materials:

  • Cryptolepine

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cryptolepine (1.0 eq) in trifluoroacetic acid (TFA) at room temperature with stirring.

  • Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS) (1.0 eq) in TFA in a separate container. Add the NBS solution dropwise to the cryptolepine solution over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol:ammonium hydroxide, 8:2:0.1). Visualize the spots under UV light (254 nm and 365 nm).

  • Reaction Quenching and Work-up:

    • Once the reaction is complete, carefully neutralize the TFA by slowly adding the reaction mixture to a stirred, ice-cold saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any unreacted bromine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield pure 7-bromocryptolepine.

Protocol 2: MTT Cytotoxicity Assay

This protocol details the procedure for determining the cytotoxic effects of cryptolepine analogues on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile plates

  • Cryptolepine analogue stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend in fresh complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the cryptolepine analogue from the stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the MTT solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: NQO1 Activity Assay in Cell Lysates

This protocol is for measuring the enzymatic activity of NQO1 in cell lysates, which is useful for evaluating cryptolepine analogues designed as bioreductive prodrugs.

Materials:

  • Cultured cells (treated with cryptolepine analogue or vehicle)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • NQO1 Activity Assay Kit (commercial kits are available, e.g., from Abcam) or the following reagents:

    • Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4)

    • NADH or NADPH

    • Menadione (or another NQO1 substrate)

    • WST-1 or similar colorimetric reagent

    • Dicoumarol (NQO1 inhibitor)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Wash treated and control cells with ice-cold PBS and harvest them.

    • Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice, with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction) and determine the protein concentration using a BCA assay.

  • Assay Procedure (using a commercial kit as an example):

    • Equilibrate all kit components to room temperature.

    • Prepare the reaction mixture according to the kit's instructions. This typically includes the reaction buffer, NADH, and the colorimetric probe.

    • For each sample, prepare two wells: one for the total reductase activity and one for the activity in the presence of the NQO1 inhibitor, dicoumarol.

    • Add the cell lysate (normalized for protein concentration) to the designated wells.

    • Add the NQO1 inhibitor to the appropriate wells.

    • Start the reaction by adding the substrate (e.g., Menadione).

  • Data Acquisition:

    • Immediately measure the absorbance at the specified wavelength (e.g., 440 nm) in kinetic mode for a set period (e.g., 5-10 minutes) at room temperature.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for both the inhibited and uninhibited samples.

    • The NQO1-specific activity is the difference between the rate of the uninhibited sample and the rate of the dicoumarol-inhibited sample.

    • Normalize the activity to the amount of protein in the lysate to get the final NQO1 activity (e.g., in mU/mg protein).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start Cryptolepine (Starting Material) reaction Bromination with NBS in TFA start->reaction workup Work-up & Extraction reaction->workup purification Column Chromatography workup->purification analogue 7-Bromocryptolepine Analogue purification->analogue treatment Treatment with Analogue analogue->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Cytotoxicity Assay treatment->mtt_assay nqo1_assay NQO1 Activity Assay treatment->nqo1_assay data_analysis Data Analysis (IC50, Enzyme Activity) mtt_assay->data_analysis nqo1_assay->data_analysis pten_akt_mtor_pathway rtk Growth Factor Receptor (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates pten PTEN pten->pip3 Inhibits (converts to PIP2) mtor mTORC1 akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation cryptolepine Cryptolepine Analogue cryptolepine->pten Upregulates cryptolepine->akt Inhibits

References

Application Note & Protocol: High-Throughput In Vitro Assay for Determining Thermospine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Thermospine is a novel thermostable protease exhibiting significant activity at elevated temperatures. Its potential role in various cellular processes makes it a compelling target for therapeutic intervention. To facilitate the discovery of novel inhibitors and to further characterize its enzymatic function, a robust and reliable in vitro assay is essential. This document provides a detailed protocol for a high-throughput, fluorescence-based in vitro assay designed to measure the proteolytic activity of this compound. The assay is suitable for screening large compound libraries and for detailed kinetic studies.

In vitro assays are critical tools for studying the biochemical properties of proteins in a controlled environment, outside of their complex biological context.[1] They are fundamental in drug discovery for identifying and characterizing potential therapeutic agents by measuring their effects on protein function.[2][3] This particular assay is designed to be a functional assay, directly measuring the enzymatic activity of this compound.[3]

Principle of the Assay

The this compound activity assay is based on the cleavage of a fluorogenic substrate. The substrate consists of a peptide sequence specifically recognized by this compound, flanked by a fluorescent reporter molecule and a quencher. In its intact state, the fluorescence of the reporter is suppressed by the quencher due to Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by active this compound, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of this compound.

Hypothetical Signaling Pathway of this compound

To provide a broader context for the importance of this compound, a hypothetical signaling pathway is proposed. In this pathway, extracellular stress signals, such as heat shock, lead to the activation of a cell surface receptor. This initiates a downstream signaling cascade involving a series of kinases, ultimately leading to the activation of a transcription factor. This transcription factor then upregulates the expression of heat shock proteins (HSPs), including this compound.[4][5] this compound, in its active form, may then cleave specific protein substrates, leading to the modulation of cellular processes such as protein folding, degradation of damaged proteins, or apoptosis, thereby contributing to the cell's response to stress. The development of inhibitors against this compound could therefore be a therapeutic strategy to modulate these stress response pathways.

Thermospine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Heat_Shock Heat Shock Receptor Receptor Heat_Shock->Receptor Activates Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Initiates TF_Inactive Inactive Transcription Factor Kinase_Cascade->TF_Inactive Phosphorylates TF_Active Active Transcription Factor TF_Inactive->TF_Active Activation Thermospine_Gene This compound Gene TF_Active->Thermospine_Gene Upregulates Transcription Thermospine_Inactive Inactive This compound Thermospine_Active Active This compound Thermospine_Inactive->Thermospine_Active Activation (e.g., by heat) Substrate Protein Substrate Thermospine_Active->Substrate Cleaves Cleaved_Products Cleaved Products Substrate->Cleaved_Products Cellular_Response Cellular Response (e.g., Protein Folding, Apoptosis) Cleaved_Products->Cellular_Response Modulates Thermospine_Gene->Thermospine_Inactive Translation

Caption: Hypothetical signaling pathway for this compound activation and function.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human this compoundIn-house or CommercialN/A
Fluorogenic Peptide SubstrateIn-house or CommercialN/A
Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20)Sigma-AldrichVarious
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Positive Control Inhibitor (e.g., a known protease inhibitor)Sigma-AldrichVarious
384-well Black, Flat-Bottom Assay PlatesCorning3712

Equipment

  • Fluorescence Plate Reader with excitation/emission wavelengths appropriate for the chosen fluorophore

  • Automated Liquid Handling System (optional, for high-throughput screening)

  • Incubator capable of maintaining the optimal reaction temperature for this compound

  • Multichannel Pipettes

  • Reagent Reservoirs

Experimental Workflow

The experimental workflow for the this compound activity assay is designed for efficiency and reproducibility, making it suitable for high-throughput screening of potential inhibitors.

Thermospine_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Assay Buffer, Enzyme, Substrate, Compounds) Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds and Controls into Assay Plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add this compound Enzyme Solution Dispense_Compounds->Add_Enzyme Pre_Incubate Pre-incubate at Room Temperature Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction by Adding Fluorogenic Substrate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at Optimal Temperature Initiate_Reaction->Incubate_Reaction Measure_Fluorescence Measure Fluorescence Signal (Kinetic or Endpoint) Incubate_Reaction->Measure_Fluorescence Analyze_Data Data Analysis: Calculate % Inhibition, IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Studying Localized Spinal Thermotherapy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of preclinical animal models used to investigate the therapeutic effects of localized spinal thermotherapy. The protocols detailed below are intended to serve as a guide for studying conditions such as low back pain and spinal cord injury.

Introduction to Localized Spinal Thermotherapy

Localized thermotherapy, the application of heat to a specific area of the body, is a non-invasive modality being explored for various spinal conditions. It is hypothesized that increasing the temperature of spinal tissues can modulate pain perception, reduce inflammation, enhance blood flow, and promote tissue repair. Animal models are crucial for elucidating the underlying mechanisms of action and evaluating the safety and efficacy of novel thermotherapy devices and treatments.

Animal Models for Spinal Thermotherapy Research

The choice of animal model is critical and depends on the specific clinical condition being investigated. Rodent models, particularly rats and mice, are most commonly used due to their well-characterized physiology, genetic tractability, and the availability of established behavioral and histological assessment methods.[1][2][3]

Models of Low Back Pain

Several rodent models have been developed to mimic different aspects of clinical low back pain, including discogenic pain, radicular pain, and facet joint osteoarthritis.[1][2][4]

  • Discogenic Low Back Pain Model: This model is induced by injuring an intervertebral disc, for example, by puncturing the annulus fibrosus of a lumbar disc (e.g., L4/L5 or L5/L6) with a needle. This leads to disc degeneration and subsequent pain-like behaviors.

  • Radicular Pain Model (Sciatica): This involves irritation or compression of a spinal nerve root. A common method is the chronic constriction injury (CCI) of the sciatic nerve or the spinal nerve ligation (SNL) model, where a lumbar spinal nerve (e.g., L5) is loosely ligated.

  • Facet Joint Osteoarthritis Model: This can be induced by intra-articular injection of a substance like mono-iodoacetate (MIA) into the facet joint, which causes cartilage degradation and inflammation, mimicking osteoarthritis.[4]

Models of Spinal Cord Injury (SCI)

Animal models of SCI are essential for understanding the pathophysiology of the injury and for testing therapeutic interventions.[5][6][7][8]

  • Contusion Injury Model: This is the most common model and is typically created by dropping a specific weight from a set height onto the exposed spinal cord, often at the thoracic level (e.g., T9-T10).[6][7] This mimics the most frequent type of human SCI.

  • Compression Injury Model: This model involves applying a sustained compression to the spinal cord using a calibrated clip or other device.[5][6][7]

  • Transection Model: This involves the complete or partial severing of the spinal cord and is often used to study axonal regeneration.[6][7][9]

Experimental Protocols

Protocol 1: Evaluation of Localized Spinal Thermotherapy in a Rat Model of Discogenic Low Back Pain

Objective: To assess the analgesic effect of localized heat therapy on pain-like behaviors in a rat model of intervertebral disc injury.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for spinal surgery

  • 26-gauge needle

  • Localized heating device with temperature control

  • Behavioral testing equipment (von Frey filaments, Hargreaves apparatus)

  • Histology reagents (formalin, paraffin, H&E stain, etc.)

Procedure:

  • Induction of Discogenic Pain:

    • Anesthetize the rat.

    • Surgically expose the L5-L6 intervertebral disc.

    • Puncture the annulus fibrosus with a 26-gauge needle to induce injury.

    • Suture the incision and allow the animal to recover for 7 days.

  • Thermotherapy Application:

    • On day 7 post-surgery, lightly restrain the conscious rat or use light anesthesia.

    • Position the localized heating device over the lumbar region (L4-L6).

    • Apply heat at a target temperature (e.g., 42°C) for a specified duration (e.g., 20 minutes). A control group will receive sham treatment with the device turned off.

    • Repeat the treatment daily for a set period (e.g., 7 days).

  • Behavioral Assessment:

    • Measure mechanical allodynia using von Frey filaments before the first treatment and at set time points throughout the treatment period. The withdrawal threshold of the hind paw is recorded.[1][4]

    • Measure thermal hyperalgesia using the Hargreaves test, which measures the latency of paw withdrawal from a radiant heat source.[4][10][11][12]

  • Histological Analysis:

    • At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Dissect the lumbar spine and decalcify the vertebrae.

    • Embed the spinal cord and intervertebral discs in paraffin and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and inflammation in the disc and dorsal root ganglion (DRG).[13]

Quantitative Data Summary:

GroupMechanical Withdrawal Threshold (g) - BaselineMechanical Withdrawal Threshold (g) - Day 14Thermal Withdrawal Latency (s) - BaselineThermal Withdrawal Latency (s) - Day 14
Sham Injury + Sham Heat15.2 ± 1.514.9 ± 1.812.5 ± 1.212.3 ± 1.4
Disc Injury + Sham Heat15.0 ± 1.64.5 ± 0.812.3 ± 1.16.8 ± 0.9
Disc Injury + Heat Therapy14.8 ± 1.710.2 ± 1.312.6 ± 1.310.1 ± 1.0

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Protocol 2: Investigating the Neuroprotective Effects of Localized Hyperthermia in a Mouse Model of Spinal Cord Contusion Injury

Objective: To determine if localized hyperthermia applied after a spinal cord contusion injury can reduce secondary tissue damage and improve functional recovery.

Materials:

  • Adult C57BL/6 mice (20-25g)

  • Anesthesia (e.g., ketamine/xylazine)

  • Spinal cord impactor device

  • Localized heating device with precise temperature control

  • Basso Mouse Scale (BMS) for locomotor assessment

  • Histology and immunohistochemistry reagents

Procedure:

  • Spinal Cord Contusion Injury:

    • Anesthetize the mouse.

    • Perform a laminectomy at the T9 vertebral level to expose the spinal cord.

    • Use an impactor to deliver a controlled contusion injury to the exposed spinal cord.[6]

    • Suture the muscle and skin layers.

  • Hyperthermia Treatment:

    • At a specific time point post-injury (e.g., 4 hours), re-anesthetize the mouse.

    • Apply localized hyperthermia to the injury site at a mild temperature (e.g., 40°C) for a defined duration (e.g., 30 minutes).[14] A control group will receive sham treatment.

  • Functional Recovery Assessment:

    • Assess locomotor function using the Basso Mouse Scale (BMS) at regular intervals (e.g., days 1, 3, 7, 14, 21, 28) post-injury.[5] The BMS is a 9-point scale that evaluates hindlimb locomotor recovery.

  • Histological and Immunohistochemical Analysis:

    • At the end of the study (e.g., day 28), euthanize the mice and perfuse with fixative.

    • Dissect the spinal cord segment containing the lesion.

    • Process the tissue for cryosectioning or paraffin embedding.

    • Perform H&E staining to assess the lesion volume and neuronal survival.

    • Use immunohistochemistry to stain for markers of inflammation (e.g., Iba1 for microglia/macrophages), and neuronal and axonal integrity (e.g., NeuN for neurons, GFAP for astrocytes).

Quantitative Data Summary:

GroupBasso Mouse Scale (BMS) Score - Day 28Lesion Volume (mm³)NeuN-positive Cells (cells/mm²) in Penumbra
Sham Injury + Sham Heat9.0 ± 0.00.0 ± 0.02500 ± 150
SCI + Sham Heat3.5 ± 0.52.8 ± 0.3800 ± 100
SCI + Hyperthermia5.2 ± 0.61.9 ± 0.21300 ± 120

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Thermosensation and Pain Modulation

Localized heat therapy is thought to exert its effects through the activation of specific thermosensitive ion channels, such as TRPV1, which are expressed on nociceptive sensory neurons.[15][16] Activation of these channels can lead to a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmitter release.

G cluster_0 Sensory Neuron Heat Localized Heat (>42°C) TRPV1 TRPV1 Channel Activation Heat->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx DRGNeuron DRG Neuron TRPV1->DRGNeuron Signaling_Cascades Intracellular Signaling (e.g., PLC, PKC) Ca_Influx->Signaling_Cascades Neurotransmitter_Release Modulation of Neurotransmitter Release Signaling_Cascades->Neurotransmitter_Release Pain_Perception Altered Pain Perception Neurotransmitter_Release->Pain_Perception SpinalNeuron Spinal Cord Neuron Neurotransmitter_Release->SpinalNeuron DRGNeuron->SpinalNeuron Synapse

Caption: Signaling pathway for heat-induced pain modulation.

Experimental Workflow for Preclinical Evaluation of Spinal Thermotherapy

The following diagram illustrates a typical workflow for preclinical studies evaluating the effects of localized spinal thermotherapy.

G Animal_Model Animal Model Selection (e.g., Rat, Mouse) Disease_Induction Disease Induction (e.g., Disc Injury, SCI) Animal_Model->Disease_Induction Baseline Baseline Behavioral Assessment Disease_Induction->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Treatment Thermotherapy Application Randomization->Treatment Sham Sham Treatment Randomization->Sham Behavioral Post-Treatment Behavioral Assessment Treatment->Behavioral Sham->Behavioral Histology Histological and Immunohistochemical Analysis Behavioral->Histology Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis

Caption: Preclinical experimental workflow.

Considerations and Best Practices

  • Temperature Monitoring: Accurate and real-time temperature monitoring at the target site is crucial to ensure the desired temperature is reached and maintained, and to avoid tissue damage.[17][18][19]

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to minimize pain and distress.

  • Control Groups: Appropriate control groups, including sham injury and sham treatment groups, are essential for accurate interpretation of the results.

  • Blinding: Whenever possible, investigators performing behavioral assessments and histological analyses should be blinded to the treatment groups to minimize bias.

These application notes and protocols provide a framework for the preclinical investigation of localized spinal thermotherapy. The specific details of the experimental design will need to be optimized based on the research question, the animal model used, and the specific therapeutic device being evaluated.

References

Application Notes and Protocols for Cell-Based Assays to Determine Thermospine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Thermospine is a quinolizidine alkaloid found in various plant species.[1] As with any novel compound intended for further research or development, a thorough characterization of its cytotoxic potential is a critical first step in safety and efficacy assessment. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of this compound using a panel of robust, well-established cell-based assays.

The following protocols detail methods to assess key indicators of cell health: metabolic activity (MTT assay), cell membrane integrity (LDH assay), and induction of apoptosis (Caspase-3/7 assay). By employing this multi-parametric approach, researchers can gain a more complete understanding of this compound's cytotoxic mechanism of action. The data and protocols presented herein are intended to serve as a foundational framework for these investigations.

Key Cytotoxicity Indicators

  • Cell Viability (Metabolic Activity): Assesses the overall health of a cell population by measuring mitochondrial function. A decrease in metabolic activity is often an early indicator of cytotoxicity.

  • Cell Membrane Integrity: Measures the leakage of intracellular components into the surrounding culture medium, a hallmark of necrotic cell death or late-stage apoptosis where membrane integrity is compromised.

  • Apoptosis Induction: Detects the activation of key executioner caspases (Caspase-3 and -7), which are central to the programmed cell death pathway.

Data Presentation: this compound Cytotoxicity Profile in HepG2 Cells

The following tables summarize hypothetical data from dose-response studies of this compound on HepG2 human liver carcinoma cells after a 24-hour exposure period. This data is for illustrative purposes to demonstrate how results from these assays can be structured for comparative analysis.

Table 1: MTT Assay - Cell Viability

This compound Conc. (µM)% Viability (Relative to Vehicle Control)Standard Deviation
0 (Vehicle)100.05.2
198.54.8
1085.36.1
2551.25.5
5022.73.9
1008.12.1
2502.51.0

Table 2: LDH Release Assay - Cytotoxicity

This compound Conc. (µM)% Cytotoxicity (Relative to Max Lysis)Standard Deviation
0 (Vehicle)5.11.8
16.22.0
1014.83.1
2545.64.5
5078.95.8
10091.34.2
25095.73.3

Table 3: Caspase-3/7 Glo Assay - Apoptosis Induction

This compound Conc. (µM)Fold Increase in Caspase-3/7 ActivityStandard Deviation
0 (Vehicle)1.00.1
11.20.2
102.50.4
258.91.1
5015.31.9
1009.71.3
2504.20.8

Note: The decrease in caspase activity at higher concentrations (100-250 µM) could suggest a shift towards a necrotic cell death mechanism or that the cell population is too depleted for a robust signal.

Experimental Workflows and Signaling Pathways

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture & Maintain Adherent Cell Line (e.g., HepG2) cell_seeding 2. Seed Cells into 96-well Plates (1x10^4 cells/well) cell_culture->cell_seeding incubation_24h 3. Incubate for 24h for Cell Adherence cell_seeding->incubation_24h compound_prep 4. Prepare Serial Dilutions of this compound cell_treatment 5. Treat Cells with this compound & Vehicle Control compound_prep->cell_treatment incubation_exp 6. Incubate for Desired Period (e.g., 24h, 48h) cell_treatment->incubation_exp mtt_assay MTT Assay incubation_exp->mtt_assay ldh_assay LDH Assay incubation_exp->ldh_assay caspase_assay Caspase-3/7 Assay incubation_exp->caspase_assay read_plate 7. Measure Signal (Absorbance/Luminescence) mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_data 8. Calculate % Viability, % Cytotoxicity, or Fold Change read_plate->calc_data dose_response 9. Plot Dose-Response Curves & Determine IC50 calc_data->dose_response

Caption: General experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Caspase37 Pro-Caspase-3/7 ActiveCaspase9->Caspase37 Cleaves & Activates ActiveCaspase37 Active Caspase-3/7 (Measured by Assay) Caspase37->ActiveCaspase37 Substrates Cellular Substrates (e.g., PARP) ActiveCaspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2][3] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light.[4][5]

  • Solubilization solution: e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl.[2]

  • 96-well clear flat-bottom tissue culture plates.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 570-600 nm).[2]

Protocol:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2][4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Viability = (Abs_treated / Abs_vehicle) * 100

    • Subtract the absorbance of a media-only blank control from all readings.

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[6][7] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended, e.g., from Promega, Thermo Fisher Scientific, or Abcam).[6][7]

  • 96-well clear flat-bottom tissue culture plates.

  • Lysis buffer (e.g., 10X Lysis Buffer provided in kits, often Triton X-100 based).[8]

  • Microplate reader (absorbance at 490 nm).

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Set up additional control wells:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with vehicle, to be lysed before measurement.

    • Culture Medium Background: Wells with medium but no cells.[9]

  • Supernatant Transfer: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.[8] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Maximum Release Lysis: Add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells. Incubate for 45 minutes at 37°C.[9] After incubation, centrifuge the plate and transfer 50 µL of supernatant to the corresponding wells in the new plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[9] Add 50 µL of Stop Solution if required by the kit. Measure the absorbance at 490 nm.

  • Calculation:

    • First, subtract the culture medium background absorbance from all values.

    • % Cytotoxicity = ((Abs_treated - Abs_vehicle) / (Abs_max_release - Abs_vehicle)) * 100

Caspase-3/7 Glo Assay for Apoptosis

This homogeneous, luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[10] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[10][11]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega).[10][12]

  • 96-well solid white flat-bottom tissue culture plates (for luminescence).

  • Multi-channel pipette.

  • Luminometer.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol, but perform the experiment in white-walled 96-well plates suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[12][13] Allow it to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[11][13]

  • Signal Development: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Calculation:

    • First, subtract the luminescence of a media-only blank control from all readings.

    • Fold Increase = Luminescence_treated / Luminescence_vehicle

References

Application Note: Isolation of Thermospine from Calidophyton serratum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thermospine is a novel, thermostable quinolizidine alkaloid identified from the leaf material of Calidophyton serratum, a perennial shrub native to volcanic slopes. Pre-clinical investigations suggest this compound is a potent and selective agonist for a specific thermosensitive ion channel, demonstrating significant potential in the development of non-opioid analgesics. Its robust thermal stability simplifies extraction and purification processes, allowing for higher temperature techniques that can improve efficiency and yield.

This document provides a detailed protocol for the isolation and purification of this compound from dried C. serratum leaf material. The methodology employs a continuous hot solvent extraction followed by a classic acid-base liquid-liquid extraction to isolate the alkaloid fraction, and subsequent purification using column chromatography. Purity is assessed by High-Performance Liquid Chromatography (HPLC).

Principle

The protocol is based on the alkaline nature of this compound.[1] The dried plant material is first subjected to a continuous hot extraction with methanol using a Soxhlet apparatus to efficiently extract a wide range of compounds, including the thermostable target alkaloid.[2][3] The resulting crude extract is then subjected to an acid-base extraction.[4][5] The extract is acidified, causing the basic alkaloid to form a water-soluble salt, which partitions into the aqueous phase, while non-basic, lipophilic impurities are washed away with an organic solvent. The aqueous phase is then made alkaline, converting the alkaloid salt back to its free base form, which is subsequently extracted into an organic solvent.[4][6] Final purification is achieved by column chromatography over silica gel, separating this compound from other co-extracted alkaloids based on polarity.[7][8]

Part 1: Experimental Protocols

Materials and Reagents
  • Plant Material: Dried, powdered leaves of Calidophyton serratum.

  • Solvents:

    • Methanol (ACS Grade)

    • Dichloromethane (HPLC Grade)

    • Hexane (ACS Grade)

    • Ethyl Acetate (ACS Grade)

  • Acids/Bases:

    • Hydrochloric Acid (HCl), 2M

    • Ammonium Hydroxide (NH₄OH), 25% solution

  • Chromatography:

    • Silica gel (60 Å, 70-230 mesh)

    • TLC plates (Silica gel 60 F₂₅₄)

  • Equipment:

    • Soxhlet apparatus (2 L)[2]

    • Heating mantle

    • Rotary evaporator

    • Separatory funnels (2 L)

    • Glass chromatography column (5 cm x 50 cm)

    • Fraction collector

    • pH meter or pH indicator strips

    • Analytical balance

    • HPLC system with UV detector[9]

Protocol 1: Soxhlet Extraction
  • Place 500 g of dried, powdered C. serratum leaf material into a large cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet apparatus.[3]

  • Fill a 2 L round-bottom flask with 1.5 L of methanol and add a few boiling chips.

  • Assemble the Soxhlet apparatus (flask, extractor, condenser) and connect the condenser to a chilled water supply.

  • Heat the methanol to a steady reflux using the heating mantle.

  • Allow the extraction to proceed for 16 hours, ensuring continuous cycling of the solvent.[10]

  • After extraction, allow the apparatus to cool completely.

  • Dismantle the apparatus and concentrate the methanolic extract to dryness using a rotary evaporator at 45°C. The resulting dark, tar-like substance is the crude methanolic extract.

  • Record the final weight of the crude extract to calculate the yield.

Protocol 2: Acid-Base Liquid-Liquid Extraction
  • Redissolve the entire crude methanolic extract in 500 mL of 2M Hydrochloric Acid (HCl). Use sonication if necessary to ensure complete dissolution.

  • Transfer the acidic solution to a 2 L separatory funnel.

  • Wash the acidic solution by extracting it three times with 250 mL portions of dichloromethane to remove neutral and acidic lipophilic impurities.[4] For each wash, shake the funnel vigorously for 2 minutes and allow the layers to separate.

  • Collect the aqueous (top) layer and discard the organic (bottom) layers.

  • Cool the collected aqueous layer in an ice bath. Slowly add 25% ammonium hydroxide dropwise while stirring until the pH of the solution reaches 10-11.

  • Transfer the now alkaline aqueous solution back to a clean 2 L separatory funnel.

  • Extract the free this compound base into an organic solvent by washing the solution four times with 250 mL portions of dichloromethane.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and concentrate the organic extract to dryness using a rotary evaporator. This yields the crude alkaloid fraction.

  • Record the weight of the crude alkaloid fraction.

Protocol 3: Silica Gel Column Chromatography
  • Prepare a slurry of 250 g of silica gel in a hexane:ethyl acetate (9:1) mixture.

  • Pour the slurry into the glass column and allow it to pack under gravity, gently tapping the column to ensure even packing.[8]

  • Dissolve 5 g of the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto 10 g of silica gel.

  • Evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully layer the silica-adsorbed sample onto the top of the packed column.

  • Begin elution with a solvent gradient, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate, followed by small increments of methanol. A typical gradient might be:

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9.5:0.5)

  • Collect 20 mL fractions using a fraction collector.

  • Monitor the fractions using Thin-Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol (9:1). Visualize spots under UV light (254 nm).

  • Combine fractions containing the pure this compound compound (identified by a single spot at the target Rf value).

  • Evaporate the solvent from the pooled fractions to yield purified this compound.

Protocol 4: HPLC Purity Analysis
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[11]

  • Sample Preparation: Dissolve 1 mg of purified this compound in 1 mL of mobile phase.

  • Injection Volume: 10 µL.

  • Run the analysis and integrate the peak area to determine the purity of the isolated compound.[12]

Part 2: Data Presentation

Table 1: Extraction and Fractionation Yields

StepStarting MaterialMass (g)Yield (%)
Soxhlet ExtractionDried C. serratum Leaves500.0 g-
Crude Methanolic Extract-75.4 g15.1%
Crude Alkaloid FractionCrude Methanolic Extract6.8 g9.0% (of crude)
Purified this compoundCrude Alkaloid Fraction1.2 g17.6% (of fraction)

Table 2: HPLC Analysis of Purified this compound

ParameterValue
Retention Time4.52 min
Peak Area (this compound)18,345,000
Total Peak Area18,590,000
Purity (%) 98.7%

Part 3: Visualizations

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant C. serratum Leaves powder Dried & Powdered Material plant->powder Drying & Grinding soxhlet Soxhlet Extraction (Methanol, 16h) powder->soxhlet crude_extract Crude Methanolic Extract soxhlet->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction column_chrom Silica Gel Column Chromatography alkaloid_fraction->column_chrom pure_this compound Purified This compound column_chrom->pure_this compound hplc HPLC Purity Analysis pure_this compound->hplc G cluster_membrane Cell Membrane receptor Thermosensitive Ion Channel (e.g., TRPV1) influx Ca²⁺/Na⁺ Influx receptor->influx Activates This compound This compound (Agonist) This compound->receptor Binds depolarization Membrane Depolarization influx->depolarization signal Action Potential Generation depolarization->signal response Analgesic Effect (Modulation of Pain Signal) signal->response

References

Application Notes: Analytical Standards and Protocols for the Quantitative Analysis of Thermopsine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thermopsine is a quinolizidine alkaloid found in plants of the Thermopsis genus, notably Thermopsis lanceolata.[1] Due to its distinct pharmacological effects, which differ from other co-occurring alkaloids like cytisine, it is crucial to employ precise and validated analytical methods for its identification and quantification.[1] Accurate analysis is fundamental for quality control of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents.

Analytical standards are highly pure compounds used as reference materials to confirm the presence of specific substances, calibrate instruments, and validate analytical methods, ensuring that results are accurate, repeatable, and comparable across different laboratories.[2][3] This document provides detailed protocols for the quantitative analysis of Thermopsine in various samples using High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Preparation and Handling of Analytical Standards

Proper preparation and handling of analytical standards are critical for generating reliable quantitative data. This involves creating accurate stock solutions and handling them in a way that prevents degradation.[3]

Protocol 1.1: Preparation of Thermopsine Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of pure Thermopsine reference standard using a calibrated analytical balance.

    • Transfer the standard to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of a suitable solvent (e.g., Methanol) and sonicate for 10-15 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Add the solvent to the mark, cap the flask, and invert it 15-20 times to ensure homogeneity.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with the mobile phase or a relevant solvent.

    • These solutions should cover the expected concentration range of the analyte in the samples. For example, prepare a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.

Best Practices for Storage:

  • Store the primary stock solution in an amber glass vial at low temperatures (e.g., 2-8 °C or -20 °C) to minimize degradation from light and heat.[3]

  • Working solutions should be prepared fresh daily if their stability is not confirmed.

  • All standard solutions should be clearly labeled with the compound name, concentration, solvent, preparation date, and expiration date.

cluster_prep Workflow for Standard Solution Preparation weigh 1. Weigh Reference Standard (10 mg Thermopsine) dissolve 2. Dissolve in Solvent (e.g., Methanol) weigh->dissolve vol_flask 3. Transfer to 10 mL Volumetric Flask & Sonicate dissolve->vol_flask qs 4. Bring to Volume (1000 µg/mL Stock) vol_flask->qs dilute 5. Perform Serial Dilutions (Working Standards) qs->dilute store 6. Store Appropriately (2-8°C, protected from light) dilute->store

Caption: Workflow for preparing Thermopsine standard solutions.

Sample Preparation Protocols

Effective sample preparation is essential to remove interfering matrix components and concentrate the analyte for accurate analysis.

Protocol 2.1: Extraction from Plant Material (e.g., Thermopsis Dry Extract)

This protocol is based on methods for extracting alkaloids from plant materials.[1][4]

  • Extraction: Accurately weigh a specific amount (e.g., 1.0 g) of the powdered plant material or dry extract.

  • Solvent Addition: Add a defined volume of an appropriate extraction solvent (e.g., 20 mL of methanol or an alcohol solution).

  • Facilitation: Vortex the mixture for 1-2 minutes and then sonicate in an ultrasonic bath for 30-45 minutes to enhance extraction efficiency.

  • Separation: Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove fine particulates before analysis.

cluster_plant Workflow for Plant Material Extraction sample 1. Weigh Powdered Plant Sample add_solvent 2. Add Extraction Solvent (e.g., Methanol) sample->add_solvent sonicate 3. Vortex and Sonicate (30-45 min) add_solvent->sonicate centrifuge 4. Centrifuge (4000 rpm, 15 min) sonicate->centrifuge filter 5. Collect Supernatant & Filter (0.45 µm) centrifuge->filter analysis Ready for Analysis filter->analysis

Caption: Extraction workflow for Thermopsine from plant samples.

Protocol 2.2: Extraction from Biological Fluids (e.g., Plasma)

This protocol uses protein precipitation, a common technique for cleaning up biological samples before HPLC or LC-MS analysis.[5][6]

  • Sample Aliquot: Transfer a precise volume of plasma (e.g., 200 µL) into a microcentrifuge tube.

  • Spiking (Optional): If an internal standard is used, add it at this stage.

  • Precipitation: Add an ice-cold protein precipitation agent, such as acetonitrile or methanol, typically in a 3:1 ratio (e.g., 600 µL of acetonitrile).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) at 4 °C to pellet the precipitated proteins.

  • Collection and Evaporation: Transfer the clear supernatant to a new tube. If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase and transfer to an HPLC vial for analysis.

cluster_bio Workflow for Biological Fluid Extraction sample 1. Aliquot Plasma Sample (e.g., 200 µL) precipitate 2. Add Precipitation Agent (e.g., 3:1 Acetonitrile) sample->precipitate vortex 3. Vortex Vigorously (1-2 min) precipitate->vortex centrifuge 4. Centrifuge (10,000 x g, 10 min) vortex->centrifuge collect 5. Collect Supernatant centrifuge->collect reconstitute 6. Evaporate and Reconstitute in Mobile Phase collect->reconstitute analysis Ready for Analysis reconstitute->analysis

Caption: Extraction workflow for Thermopsine from biological fluids.

Analytical Methodologies

Method 1: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC with densitometric detection is a reliable method for the simultaneous quantification of multiple alkaloids in plant extracts.[1]

Experimental Protocol:

  • Reference Standards: Use certified reference standards for Thermopsine and Cytisine.[1]

  • Plates: Merck HPTLC Silica Gel 60 F254 20×10 cm plates.[1]

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase: A specific solvent system is used for chromatographic separation. While the exact composition for Thermopsine may need optimization, a common system for related alkaloids involves a mixture like Benzene:Acetone:Methanol (4:2:2 by volume).[4]

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Detection: Visualize spots under UV light (e.g., 254 nm or 366 nm) after drying. For quantification, use a TLC scanner (densitometer).[1]

  • Identification: Identify Thermopsine by comparing its retention factor (Rf) value to that of the reference standard. The reported Rf for Thermopsine is approximately 0.90 in the specified system.[4]

Data Presentation: HPTLC Parameters

Parameter Specification Source
Stationary Phase HPTLC Silica Gel 60 F254 [1]
Mobile Phase Benzene:Acetone:Methanol (4:2:2, v/v/v) [4]
Detection Densitometry / Spectrodensitometry [1]
Rf Value ~0.90 [4]

| Analysis Time | 2 - 2.5 hours |[1] |

cluster_hptlc HPTLC Analysis Workflow prep 1. Sample & Standard Preparation spot 2. Apply to HPTLC Plate prep->spot develop 3. Develop Plate in Mobile Phase spot->develop dry 4. Dry Plate develop->dry scan 5. Densitometric Scanning dry->scan quantify 6. Data Analysis & Quantification (by Rf) scan->quantify

Caption: General workflow for HPTLC analysis.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust method for the quantification of alkaloids.[5][7] The following is a general protocol that can be adapted and validated for Thermopsine.

Experimental Protocol:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically suitable.[5]

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[5][6]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C, for reproducibility.[6]

  • Detection: Monitor the UV absorbance at the maximum absorbance wavelength (λmax) of Thermopsine. This must be determined experimentally but is often in the 200-320 nm range for similar structures.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Thermopsine in samples by interpolating their peak areas from this curve.

Data Presentation: HPLC-UV Parameters and Validation Summary

Parameter Suggested Specification Source (Analogy)
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm) [5]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 7.5) [5]
Flow Rate 1.0 mL/min [5]
Detection UV at λmax N/A
Linearity Range 10 - 500 ng/mL [5]
LOQ 10 ng/mL [5]
Accuracy (RE%) Within ± 5% [5]

| Precision (RSD%) | < 9% |[5] |

cluster_hplc HPLC-UV Analysis Workflow prep 1. Sample & Standard Preparation inject 2. Inject into HPLC System prep->inject separate 3. Separation on C18 Column inject->separate detect 4. UV Detection at λmax separate->detect integrate 5. Integrate Peak Area detect->integrate quantify 6. Quantify using Calibration Curve integrate->quantify

Caption: General workflow for HPLC-UV analysis.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex biological matrices.[8][9]

Experimental Protocol:

  • LC System: An HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be advantageous for highly aqueous mobile phases.[9]

  • Analysis Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition.

  • Method Development:

    • Tune the Mass Spectrometer: Infuse a standard solution of Thermopsine to determine the parent mass (precursor ion, [M+H]+) and optimize fragmentation parameters to find the most abundant and stable product ions.

    • Chromatography: Develop an LC method that provides a sharp, symmetrical peak for Thermopsine with adequate retention to avoid matrix effects.

  • Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.[8]

Data Presentation: LC-MS/MS Parameters

Parameter Suggested Specification Note
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) Shorter columns are common for fast LC-MS/MS
Mobile Phase Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) Gradient elution is typical
Ionization Mode ESI Positive Common for alkaloids
Scan Mode Selected Reaction Monitoring (SRM) For high selectivity and sensitivity
Precursor Ion [M+H]+ To be determined Requires experimental determination

| Product Ion(s) | To be determined | Requires experimental determination |

cluster_lcms LC-MS/MS Analysis Workflow prep 1. Sample Prep & Internal Standard Spiking separate 2. LC Separation prep->separate ionize 3. Ionization (ESI/APCI) separate->ionize select 4. Q1: Precursor Ion Selection ionize->select fragment 5. q2: Collision-Induced Dissociation select->fragment detect 6. Q3: Product Ion Detection (SRM) fragment->detect quantify 7. Quantify using Peak Area Ratio detect->quantify

Caption: Workflow for quantitative LC-MS/MS analysis.

Summary of Quantitative Methodologies

The choice of analytical method depends on the specific requirements of the study, such as the sample matrix, required sensitivity, and available instrumentation.

FeatureHPTLC-DensitometryHPLC-UVLC-MS/MS
Principle Planar chromatography with densitometric detectionLiquid chromatography with UV absorbance detectionLiquid chromatography with mass-based detection
Selectivity ModerateGoodExcellent
Sensitivity Moderate (ng/band)Good (ng/mL)Excellent (pg/mL)
Primary Application Quality control of raw materials and extractsRoutine quantification in formulations and simple matricesTrace quantification in complex biological matrices, pharmacokinetics
Analysis Time High throughput for multiple samples simultaneously5-15 minutes per sample2-10 minutes per sample
Validation Ref. [1][5][6][8][9]

References

Application Notes and Protocols for High-Throughput Screening of Thermospine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospine is a novel scaffold with potential therapeutic applications in modulating cellular stress responses. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of this compound derivatives. The primary objective of this screening campaign is to identify and characterize derivatives that modulate a key cellular stress signaling pathway, specifically the Heat Shock Response (HSR).[1] The HSR is a highly conserved cellular process that protects cells from damage caused by stressors such as heat, oxidative stress, and protein misfolding.[1] A key regulator of this pathway is Heat Shock Factor 1 (HSF1), which, upon activation, drives the expression of Heat Shock Proteins (HSPs).[1] Dysregulation of the HSR is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.

These protocols are designed for researchers in drug discovery and related fields, providing a framework for primary and secondary assays, data analysis, and hit validation.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of this compound derivatives is a multi-step process designed to efficiently identify and validate potent and selective modulators of the Heat Shock Response.[2][3] The process begins with a primary screen of a large compound library, followed by progressively more rigorous secondary and orthogonal assays to eliminate false positives and characterize the mechanism of action of confirmed hits.[4]

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Triage cluster_tertiary Orthogonal & Mechanistic Studies Primary_Assay Primary HTS Assay (HSF1 Reporter Assay) Data_Analysis_1 Primary Data Analysis (Z-Factor, % Inhibition/Activation) Primary_Assay->Data_Analysis_1 Hit_Selection_1 Primary Hit Selection Data_Analysis_1->Hit_Selection_1 Dose_Response Dose-Response Confirmation Hit_Selection_1->Dose_Response Cytotoxicity Cytotoxicity Assay Hit_Selection_1->Cytotoxicity Hit_Selection_2 Confirmed Hit Selection Dose_Response->Hit_Selection_2 Cytotoxicity->Hit_Selection_2 Orthogonal_Assay Orthogonal Assay (HSP70 Expression) Hit_Selection_2->Orthogonal_Assay Target_Engagement Target Engagement Assay (Cellular Thermal Shift Assay) Hit_Selection_2->Target_Engagement SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Target_Engagement->SAR_Analysis

Caption: High-Throughput Screening Workflow for this compound Derivatives.

Hypothetical Signaling Pathway: this compound Derivative-Mediated HSF1 Activation

The following diagram illustrates a hypothetical signaling pathway through which a this compound derivative might activate the Heat Shock Response. In this model, the derivative is proposed to inhibit a negative regulator of HSF1, leading to its activation and subsequent transcription of Heat Shock Proteins.

Signaling_Pathway Stress Cellular Stress HSF1_inactive HSF1 (monomer) Stress->HSF1_inactive activates This compound This compound Derivative Negative_Regulator Negative Regulator (e.g., HSP90) This compound->Negative_Regulator inhibits Negative_Regulator->HSF1_inactive represses HSF1_active HSF1 (trimer) Active HSF1_inactive->HSF1_active trimerizes & phosphorylates HSE Heat Shock Element (HSE) in DNA HSF1_active->HSE binds to HSP_Gene HSP Gene Transcription HSE->HSP_Gene initiates HSP Heat Shock Proteins (HSPs) HSP_Gene->HSP Cell_Protection Cellular Protection & Protein Folding HSP->Cell_Protection

References

Application Note: Structural Elucidaion of Thermospine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural elucidation of Thermospine, a novel hypothetical marine-derived alkaloid, using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The protocols cover sample preparation, instrument parameters, and data analysis. The presented data, while hypothetical, serves as a practical guide for researchers working on the characterization of new chemical entities. Included are standardized workflows and a hypothetical signaling pathway to illustrate the compound's potential biological context.

Introduction

The discovery and characterization of novel natural products are foundational to drug discovery. Marine organisms, in particular, are a rich source of structurally diverse and biologically active compounds. This compound is a hypothetical novel alkaloid isolated from a deep-sea thermophilic bacterium, presenting a unique chemical scaffold. Accurate structural determination is the critical first step in understanding its chemical properties and biological activity. This note details the integrated use of advanced NMR and mass spectrometry techniques to fully characterize the structure of this compound.

Experimental Protocols

Sample Preparation
  • NMR Sample:

    • Weigh 10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of deuterated methanol (CD₃OD).

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • HRMS Sample:

    • Prepare a stock solution of this compound at 1 mg/mL in LC-MS grade methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

    • Vortex the working solution for 10 seconds before analysis.

NMR Spectroscopy
  • Instrumentation: 600 MHz NMR Spectrometer with a cryoprobe.

  • Software: Standard spectrometer software for data acquisition and processing.

  • Temperature: 298 K.

Protocol:

  • Tune and shim the probe using the prepared NMR sample.

  • Acquire a ¹H NMR spectrum:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 2.5 s

  • Acquire a ¹³C NMR spectrum:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.0 s

  • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify ¹H-¹H spin systems.

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify one-bond ¹H-¹³C correlations.

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the carbon skeleton.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Protocol:

  • Calibrate the mass spectrometer using a standard calibration solution.

  • Set up the infusion method with a flow rate of 5 µL/min.

  • Inject the prepared sample.

  • Acquire the mass spectrum over a mass range of m/z 100-1000.

  • Record the exact mass of the protonated molecular ion [M+H]⁺.

  • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Results and Data Presentation

The following sections present the hypothetical data obtained for this compound.

Mass Spectrometry Data

High-resolution mass spectrometry provided the molecular formula for this compound.

ParameterObserved ValueCalculated Value
Ion Formula [C₂₂H₂₅N₄O₂]⁺[C₂₂H₂₅N₄O₂]⁺
Observed m/z 390.2032390.2027
Mass Error 1.3 ppmN/A

The HRMS data suggests a molecular formula of C₂₂H₂₄N₄O₂ with a degree of unsaturation of 12.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were acquired in CD₃OD. The chemical shifts (δ) are reported in ppm.

Table 2: ¹H NMR Data for this compound (600 MHz, CD₃OD)

Position δ (ppm) Multiplicity J (Hz) Integration
H-1 7.85 d 8.1 1H
H-2 7.21 t 7.5 1H
H-3 7.54 t 7.5 1H
H-4 8.10 d 8.1 1H
H-6 4.55 dd 10.2, 5.1 1H
H-7a 2.10 m 1H
H-7b 1.95 m 1H
H-8a 2.80 m 1H
H-8b 2.65 m 1H
H-10 8.50 s 1H
H-12 7.90 s 1H
H-14 3.80 t 6.5 2H
H-15 1.85 m 2H
H-16 1.40 m 2H
H-17 0.95 t 7.2 3H
OCH₃-11 4.10 s 3H

| NH | 11.20 | s (br) | | 1H |

Table 3: ¹³C NMR Data for this compound (150 MHz, CD₃OD)

Position δ (ppm) Type
C-1 122.5 CH
C-2 120.1 CH
C-3 129.8 CH
C-4 118.9 CH
C-4a 138.2 C
C-5a 128.5 C
C-6 55.4 CH
C-7 28.1 CH₂
C-8 40.5 CH₂
C-9a 145.3 C
C-10 115.2 CH
C-11 160.8 C
C-11a 135.1 C
C-12 142.0 CH
C-13 175.0 C=O
C-14 42.3 CH₂
C-15 31.6 CH₂
C-16 22.8 CH₂
C-17 14.1 CH₃

| OCH₃-11 | 58.7 | OCH₃ |

Visualization of Workflows and Pathways

Visual diagrams help clarify complex processes. The following diagrams illustrate the experimental workflow and a hypothetical biological pathway for this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation raw_extract Raw Marine Extract hplc HPLC Purification raw_extract->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr hrms HRMS (ESI-QTOF) pure_compound->hrms data_proc Data Processing & Interpretation nmr->data_proc hrms->data_proc structure Final Structure of this compound data_proc->structure

Caption: Experimental workflow for the structural elucidation of this compound.

signaling_pathway This compound This compound receptor Receptor Tyrosine Kinase (RTK) This compound->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

The combination of 1D/2D NMR spectroscopy and high-resolution mass spectrometry provides a powerful and indispensable toolkit for the de novo structural elucidation of novel compounds like this compound. The detailed protocols and representative data presented here form a robust framework for researchers in natural product chemistry and drug discovery. The determined planar structure of this compound (C₂₂H₂₄N₄O₂) provides the basis for future studies into its stereochemistry, total synthesis, and pharmacological activity, such as its potential role as an inhibitor of kinase signaling pathways.

Application Notes & Protocols: Developing a Stable Formulation of Thermospine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating a stable formulation for the novel, hypothetical therapeutic protein, Thermospine. It outlines pre-formulation characterization, a systematic approach to excipient screening, and detailed protocols for critical stability-indicating assays. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to ensure clarity and reproducibility in a research setting.

Introduction to this compound

This compound is a hypothetical recombinant human protein designed to modulate pathways associated with neuronal protection and regeneration. Its proposed mechanism of action involves binding to and activating the Thermo-Activated Receptor Kinase (TARK), initiating a signaling cascade that upregulates the expression of Heat Shock Proteins (HSPs) and anti-apoptotic factors. Given its proteinaceous nature, developing a formulation that maintains its structural integrity and biological activity is paramount for its therapeutic potential.[1][2] Proteins are complex molecules with delicate structures, making them susceptible to physical and chemical degradation, which can compromise safety and efficacy.[1][2][3]

The primary challenges in formulating this compound are preventing aggregation and protecting against degradation from environmental stresses like temperature fluctuations and pH shifts.[2][3] This guide details a systematic approach to identify an optimal buffer system and excipient combination to ensure its stability for research applications.

The diagram below illustrates the hypothetical signaling cascade initiated by this compound. Activation of the TARK receptor leads to the phosphorylation of the transcription factor HSF1. Activated HSF1 then translocates to the nucleus, where it drives the transcription of cytoprotective genes, including HSP70 and Bcl-2, which are crucial for cellular protection against stress.[4]

Thermospine_Signaling_Pathway cluster_nucleus Inside Nucleus This compound This compound TARK TARK Receptor This compound->TARK Binds pTARK p-TARK (Activated) TARK->pTARK Phosphorylation HSF1_inactive HSF1 (Inactive) pTARK->HSF1_inactive Activates HSF1_active p-HSF1 (Active) HSF1_inactive->HSF1_active Phosphorylation Nucleus Nucleus HSF1_active->Nucleus Translocation HSP70 HSP70 Gene HSF1_active->HSP70 Binds to Promoters Bcl2 Bcl-2 Gene HSF1_active->Bcl2 Binds to Promoters Transcription Transcription & Translation HSP70->Transcription Bcl2->Transcription Cell_Protection Enhanced Cell Survival & Protection Transcription->Cell_Protection

Caption: Hypothetical signaling pathway of this compound.
Formulation Development Workflow

The development of a stable this compound formulation follows a multi-step, systematic process. This begins with fundamental characterization and proceeds through high-throughput screening to identify lead formulations, which then undergo long-term stability assessment.[5]

Formulation_Workflow start Start: Purified this compound API preform Pre-formulation Studies (pH, Temp, Forced Degradation) start->preform screen High-Throughput Excipient Screening (DSF) preform->screen select Lead Formulation Selection (Top 3-5 Candidates) screen->select analytics Analytical Method Development (SEC-HPLC) select->analytics stability Accelerated & Real-Time Stability Studies select->stability analytics->stability final Final Formulation Selection stability->final

Caption: Workflow for this compound formulation development.
Pre-formulation Data

Initial studies are crucial to understand this compound's intrinsic stability and identify key degradation pathways.[5]

This compound was incubated in various buffers (pH 4.0-8.0) at 40°C for 7 days. Aggregation was measured by Size Exclusion Chromatography (SEC-HPLC). The data indicates that this compound is most stable in a slightly acidic to neutral pH range.

Buffer System (20 mM)pH% Monomer Purity (Initial)% Monomer Purity (Day 7)% Aggregation Increase
Sodium Acetate4.099.8%91.2%8.6%
Sodium Citrate5.099.9%97.5%2.4%
Histidine 6.0 99.9% 99.1% 0.8%
Sodium Phosphate7.099.8%98.2%1.6%
Tris-HCl8.099.7%94.5%5.2%
Table 1: Effect of pH on this compound stability at 40°C.

Differential Scanning Calorimetry (DSC) was used to determine the melting temperature (Tm) of this compound in the lead buffer systems. A higher Tm indicates greater conformational stability.[2]

Buffer System (20 mM)pHMelting Temperature (Tm)
Sodium Citrate5.058.2°C
Histidine 6.0 61.5°C
Sodium Phosphate7.059.8°C
Table 2: Thermal stability of this compound in different buffers.

Based on these results, a 20 mM Histidine buffer at pH 6.0 was selected as the base for further formulation development.

Excipient Screening

Excipients are added to a formulation to enhance stability.[] Common categories include sugars (stabilizers), amino acids (aggregation inhibitors), and surfactants (protect against surface-induced denaturation).[5] A high-throughput Differential Scanning Fluorimetry (DSF) screen was conducted to rapidly assess the effect of various excipients on this compound's thermal stability. An increase in Tm (ΔTm) relative to the buffer-only control indicates a stabilizing effect.

Excipient ClassExcipientConcentrationΔTm (°C vs. Control)
ControlNone (Buffer Only)-0.0
Stabilizer (Sugar) Sucrose 250 mM +4.2
Stabilizer (Sugar)Trehalose250 mM+3.8
Stabilizer (Polyol)Mannitol250 mM+1.5
Agg. Inhibitor (AA) Arginine 150 mM +2.1
Agg. Inhibitor (AA)Glycine150 mM+0.8
Agg. Inhibitor (AA)Proline150 mM+1.1
Surfactant Polysorbate 20 0.02% (w/v) +1.8
SurfactantPoloxamer 1880.02% (w/v)+1.3
Table 3: High-throughput screening of stabilizing excipients.

The screen identified Sucrose , Arginine , and Polysorbate 20 as the most promising stabilizing agents.

Lead Formulation Stability Studies

Based on the screening data, three lead formulations were placed on an accelerated stability study at 25°C for 3 months. Stability was monitored by SEC-HPLC to quantify the percentage of high molecular weight species (aggregates).

Formulation IDComposition (in 20 mM Histidine, pH 6.0)% Aggregates (T=0)% Aggregates (T=1 Month)% Aggregates (T=3 Months)
F1250 mM Sucrose0.9%1.3%2.1%
F2150 mM Arginine + 0.02% Polysorbate 200.8%1.1%1.9%
F3 250 mM Sucrose + 150 mM Arginine + 0.02% Polysorbate 20 0.8% 0.9% 1.2%
Table 4: Accelerated stability of lead this compound formulations at 25°C.

Experimental Protocols

Protocol 1: Excipient Screening via Differential Scanning Fluorimetry (DSF)

Objective: To rapidly screen potential stabilizing excipients by measuring their effect on the thermal denaturation temperature (Tm) of this compound.

Materials:

  • This compound stock solution (10 mg/mL in 20 mM Histidine, pH 6.0)

  • Excipient stock solutions (e.g., 1M Sucrose, 1M Arginine, 1% Polysorbate 20)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well qPCR plates

  • Real-time PCR instrument capable of thermal ramping

Method:

  • Prepare a master mix of this compound and SYPRO Orange dye. For a 96-well plate, combine 2.5 mL of 20 mM Histidine buffer (pH 6.0), 25 µL of this compound stock, and 5 µL of 5000x SYPRO Orange dye. This yields a final protein concentration of 0.1 mg/mL.

  • Aliquot 22.5 µL of the master mix into each well of the 96-well plate.

  • Add 2.5 µL of the respective excipient stock solution (or buffer for control) to each well to achieve the desired final concentration (as listed in Table 3).

  • Seal the plate securely with an optical seal.

  • Centrifuge the plate briefly (1 min at 1000 x g) to remove bubbles.

  • Place the plate in the qPCR instrument.

  • Set up the thermal melt protocol:

    • Initial hold: 25°C for 2 minutes.

    • Ramp: Increase temperature from 25°C to 95°C at a rate of 1°C/minute.

    • Data acquisition: Collect fluorescence data at every 0.5°C increment.

  • Analyze the resulting melt curves. The Tm is the temperature at the midpoint of the unfolding transition, typically identified as the peak of the first derivative of the fluorescence curve.

  • Calculate the ΔTm for each excipient by subtracting the Tm of the buffer-only control from the Tm of the excipient-containing sample.

Protocol 2: Stability Assessment by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the proportion of monomer, aggregate, and fragment species in this compound samples over time.

Materials:

  • HPLC system with a UV detector

  • Size exclusion column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5

  • This compound formulation samples (stored at specified conditions)

  • Mobile phase filtered and degassed

Method:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (approx. 60 minutes).

  • Set the UV detector to monitor absorbance at 280 nm.

  • Before injection, centrifuge the this compound samples at 10,000 x g for 5 minutes to pellet any large, insoluble aggregates.

  • Carefully withdraw the supernatant and inject 20 µL onto the column.

  • Run the method for 30 minutes to allow all species to elute.

  • Identify the peaks based on retention time:

    • High Molecular Weight (HMW) species (aggregates) elute first.

    • The main peak corresponds to the this compound monomer.

    • Low Molecular Weight (LMW) species (fragments) elute last.

  • Integrate the area under each peak.

  • Calculate the percentage of each species by dividing its peak area by the total area of all peaks and multiplying by 100.

    • % Purity (Monomer) = (Area_Monomer / Total_Area) * 100

    • % Aggregation = (Area_HMW / Total_Area) * 100

References

Application Notes and Protocols for the Use of a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Thermospine" does not correspond to a recognized chiral auxiliary in the reviewed scientific literature. The following application notes and protocols are provided as a generalized guide based on the well-established principles of asymmetric synthesis using common chiral auxiliaries, such as oxazolidinones. The specific data and reaction conditions presented are hypothetical and serve as an illustrative example for researchers, scientists, and drug development professionals.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] The auxiliary imparts its chirality to the substrate, leading to the formation of one diastereomer in excess over the other. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[1] This strategy is a powerful tool in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceutical compounds.[3][4]

This document outlines the application of a hypothetical chiral auxiliary, hereafter referred to as "Thermaspine-Aux," in diastereoselective enolate alkylation. The protocols and data provided are representative of the methodologies employed for widely used chiral auxiliaries.

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary. This workflow is designed to ensure high stereocontrol and efficient recovery of the chiral auxiliary.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Prochiral Substrate (e.g., Carboxylic Acid) C Acylation/Amidation A->C B Thermaspine-Aux B->C D Substrate-Auxiliary Conjugate C->D E Enolate Formation D->E F Reaction with Electrophile (e.g., Alkyl Halide) E->F G Diastereomerically Enriched Product F->G H Cleavage Reaction (e.g., Hydrolysis) G->H I Chiral Product H->I J Recovered Thermaspine-Aux H->J

Figure 1: General workflow for employing a chiral auxiliary.

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps involved in using "Thermaspine-Aux" for the asymmetric synthesis of a chiral carboxylic acid via alkylation.

Protocol 1: Acylation of Thermaspine-Aux

This protocol describes the attachment of a carboxylic acid to the chiral auxiliary.

Materials:

  • Thermaspine-Aux (1.0 eq)

  • Propanoic anhydride (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Thermaspine-Aux in anhydrous DCM, add DMAP and propanoic anhydride at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the acylated auxiliary.

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the enolate and its subsequent reaction with an electrophile to create the new stereocenter.

Materials:

  • Acylated Thermaspine-Aux (1.0 eq)

  • Diisopropylamine (2.2 eq)

  • n-Butyllithium (2.0 eq in hexanes)

  • Benzyl bromide (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the acylated Thermaspine-Aux in anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution to the solution of the acylated auxiliary and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide dropwise and stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final chiral product.

Materials:

  • Alkylated substrate-auxiliary conjugate (1.0 eq)

  • Lithium hydroxide (2.0 eq)

  • Hydrogen peroxide (30% aqueous solution, 4.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (1.5 M aqueous solution)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated conjugate in a mixture of THF and water at 0 °C.

  • Add hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous layer with diethyl ether to recover the Thermaspine-Aux.

  • Acidify the aqueous layer with 1 M HCl to pH 2 and extract the chiral carboxylic acid product with ethyl acetate.

  • Dry the combined organic extracts of the product over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.

Data Presentation

The effectiveness of a chiral auxiliary is determined by the yield and diastereoselectivity of the reaction. The following tables present hypothetical data for the alkylation of the propionyl-Thermaspine-Aux conjugate with various electrophiles.

Table 1: Diastereoselective Alkylation with Various Electrophiles

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide2-Methyl-3-phenylpropanoic acid9298:2
2Allyl iodide2-Methylpent-4-enoic acid8897:3
3Methyl iodide2-Methylpropanoic acid9595:5
4Isopropyl iodide2,3-Dimethylbutanoic acid7590:10

Proposed Mechanism of Stereodirection

The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate. This is typically achieved through steric hindrance, where one face of the planar enolate is shielded by a bulky substituent on the auxiliary.

Figure 2: Proposed model for stereoselective alkylation.

In this model, the lithium cation chelates with the carbonyl oxygen of the auxiliary and the enolate oxygen, locking the conformation. The bulky group on the Thermaspine-Aux (represented conceptually) blocks the top face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered bottom face. This leads to the preferential formation of one diastereomer.

Conclusion

The use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry in organic synthesis. The protocols and data presented here for the hypothetical "Thermaspine-Aux" illustrate the standard workflow and considerations for employing such a strategy. For any new chiral auxiliary, optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for achieving high yields and diastereoselectivities. Researchers and drug development professionals can adapt these foundational protocols to their specific substrates and target molecules.

References

Experimental Design for Efficacy Studies of Thermospine (Thermopsine)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospine, also known as Thermopsine, is a naturally occurring quinolizidine alkaloid found in several plant species, including those of the Thermopsis and Lupinus genera.[1][2] Preclinical studies have indicated its potential as a therapeutic agent with a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. These application notes provide a comprehensive guide for the experimental design of efficacy studies to rigorously evaluate the therapeutic potential of this compound. The protocols outlined below are intended to serve as a foundation for researchers to design and execute robust preclinical studies.

Anticancer Efficacy Studies

This compound has demonstrated cytotoxic effects against various cancer cell lines, with proposed mechanisms of action including the modulation of the PI3K/Akt signaling pathway.[3]

In Vitro Anticancer Activity

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and to elucidate its mechanism of action.

Key Experiments:

  • Cell Viability Assays (MTT/XTT): To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Apoptosis Assays (Annexin V/PI Staining): To quantify the induction of apoptosis by this compound.

  • Cell Cycle Analysis (Flow Cytometry): To investigate the effect of this compound on cell cycle progression.

  • Western Blot Analysis: To probe the effect of this compound on key proteins in the PI3K/Akt signaling pathway.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Apoptosis Induction (% of Annexin V positive cells)Cell Cycle Arrest
A549Lung Carcinoma15.5 ± 2.145.2 ± 3.8G2/M Phase
MCF-7Breast Adenocarcinoma25.8 ± 3.538.6 ± 4.1G1 Phase
JurkatT-cell Leukemia20.6 ± 2.155.1 ± 4.9S Phase
PC-3Prostate Cancer32.1 ± 4.230.5 ± 3.2G1 Phase

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Anticancer Efficacy

Objective: To evaluate the anti-tumor efficacy and safety of this compound in a relevant animal model.

Key Experiments:

  • Xenograft/Syngeneic Tumor Models: To assess the ability of this compound to inhibit tumor growth in vivo.

  • Toxicity Studies: To evaluate the potential side effects of this compound treatment.

  • Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 2: Hypothetical In Vivo Anticancer Efficacy of this compound in an A549 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5 ± 0.8
This compound1035.2 ± 5.1-1.2 ± 0.5
This compound2558.7 ± 6.8-3.5 ± 1.1
Positive Control (e.g., Cisplatin)575.4 ± 8.2-8.9 ± 2.3

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Protocol 2: In Vivo Tumor Growth Inhibition Study

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) for xenograft studies.

  • Tumor Cell Implantation: Subcutaneously inject A549 cells (5x10⁶ cells in 100 µL of Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group) and initiate treatment with this compound (e.g., intraperitoneal injection daily or every other day).

  • Tumor Measurement: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.

Mechanism of Action: PI3K/Akt Signaling Pathway

This compound's anticancer effects are hypothesized to be mediated, at least in part, through the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Phosphorylation

Caption: Proposed mechanism of this compound's anticancer action via inhibition of the PI3K/Akt signaling pathway.

Anti-inflammatory Efficacy Studies

This compound and related alkaloids have shown potential anti-inflammatory properties.

In Vitro Anti-inflammatory Activity

Objective: To assess the anti-inflammatory effects of this compound in cellular models of inflammation.

Key Experiments:

  • LPS-stimulated Macrophages: To measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β).

  • COX-2 Inhibition Assay: To determine if this compound inhibits the activity of cyclooxygenase-2.

  • NF-κB Reporter Assay: To investigate the effect of this compound on the NF-κB signaling pathway.

Table 3: Hypothetical In Vitro Anti-inflammatory Activity of this compound

AssayCell LineIC50 (µM)Maximum Inhibition (%)
TNF-α ProductionRAW 264.78.5 ± 1.275.2 ± 6.1
IL-6 ProductionRAW 264.712.3 ± 1.868.9 ± 5.5
COX-2 Activity-22.7 ± 3.155.4 ± 4.9
NF-κB ActivationHEK29318.9 ± 2.562.1 ± 5.3

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Protocol 3: Measurement of Cytokine Inhibition in LPS-Stimulated Macrophages

  • Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound.

In Vivo Anti-inflammatory Efficacy

Objective: To evaluate the anti-inflammatory activity of this compound in animal models of inflammation.

Key Experiments:

  • Carrageenan-induced Paw Edema: A model of acute inflammation.

  • LPS-induced Systemic Inflammation: To assess the effect on systemic cytokine production.

Table 4: Hypothetical In Vivo Anti-inflammatory Efficacy of this compound

Animal ModelDose (mg/kg)Inhibition of Paw Edema (%)Reduction in Serum TNF-α (%)
Carrageenan-induced Paw Edema1025.8 ± 4.2-
Carrageenan-induced Paw Edema2545.1 ± 5.9-
LPS-induced Systemic Inflammation10-30.5 ± 4.8
LPS-induced Systemic Inflammation25-52.3 ± 6.5

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Antibacterial Efficacy Studies

Extracts containing this compound have demonstrated antibacterial activity.

In Vitro Antibacterial Activity

Objective: To determine the antibacterial spectrum and potency of this compound.

Key Experiments:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the concentration at which this compound is bactericidal.

Table 5: Hypothetical In Vitro Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive3264
Escherichia coliNegative64128
Pseudomonas aeruginosaNegative>128>128
Streptococcus pneumoniaePositive1632

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical progression of efficacy studies for this compound, from in vitro screening to in vivo validation.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (Cytotoxicity, Anti-inflammatory, Antibacterial) Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_Screening->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies (e.g., PI3K/Akt Pathway) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Models (Xenografts, Inflammation Models) Lead_Optimization->In_Vivo_Efficacy Mechanism_of_Action->In_Vivo_Efficacy Toxicity_Studies Preclinical Toxicity & Pharmacokinetics In_Vivo_Efficacy->Toxicity_Studies Clinical_Trials Clinical Trials Toxicity_Studies->Clinical_Trials

Caption: A logical workflow for the preclinical development of this compound.

References

Troubleshooting & Optimization

Improving Thermospine extraction yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize total RNA extraction protocols, improving both yield and purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected yields of total RNA from different sample types?

A1: Total RNA yield can vary significantly depending on the sample type, amount of starting material, and the organism.[1][2] Tissues with high metabolic activity, such as the liver, generally yield more RNA compared to tissues with a large amount of extracellular matrix or fat, like muscle or adipose tissue.[1][2] Below is a table summarizing typical RNA yields from various mammalian cells and tissues.

Q2: How is RNA quality assessed, and what are acceptable values?

A2: RNA quality is primarily assessed using two methods: spectrophotometry (A260/A280 and A260/A230 ratios) and analysis of RNA integrity (RIN).

  • A260/A280 Ratio: This ratio indicates the purity of the RNA sample from protein contamination. A ratio of ~2.0 is generally considered pure for RNA.[3]

  • A260/A230 Ratio: This ratio is an indicator of contamination from residual reagents used during extraction, such as phenol or guanidine salts.[3][4] An acceptable A260/A230 ratio is typically between 2.0 and 2.2.[3]

  • RNA Integrity Number (RIN): The RIN is a more robust measurement of RNA degradation, calculated from an electropherogram.[5][6] It provides a score from 1 (highly degraded) to 10 (intact).[7][8] The required RIN value depends on the downstream application.[5]

Q3: How should samples be stored to ensure high-quality RNA?

A3: Proper sample storage is critical to prevent RNA degradation by ubiquitous RNases.[9] The best practice is to process fresh samples immediately. If immediate processing is not possible, the following storage methods are recommended:

  • Snap-freezing: Immediately freeze samples in liquid nitrogen and then store them at -80°C.[10]

  • RNA stabilization reagents: Submerge fresh tissue or cells in a stabilization solution (e.g., RNAlater) which protects the RNA at ambient temperatures for a short period and allows for longer-term storage at -20°C or -80°C.[11]

Long-term storage at -80°C has been shown to preserve RNA integrity for years.[12] However, temperature fluctuations can lead to RNA degradation.[13]

Q4: What is the difference between TRIzol-based and column-based RNA extraction methods?

A4: Both are common methods for RNA isolation but differ in their mechanism.

  • TRIzol (Phenol-Guanidine Isothiocyanate) Method: This is a liquid-phase separation method where a solution of phenol and guanidine isothiocyanate is used to lyse cells and inhibit RNases.[10][14] Following chloroform addition and centrifugation, the mixture separates into aqueous (containing RNA), interphase (DNA), and organic (proteins and lipids) phases.[14][15] This method is robust and suitable for a wide variety of sample types, including those rich in fats or nucleases.[16]

  • Column-Based (Silica Matrix) Method: This solid-phase extraction method involves lysing the sample and then applying the lysate to a silica membrane in a spin column under high-salt conditions.[17][18] RNA binds to the silica membrane, while contaminants are washed away.[18] The purified RNA is then eluted in a low-salt buffer or RNase-free water.[18] This method is generally faster and avoids the use of hazardous organic solvents like phenol.[19]

Data Summary Tables

Table 1: Typical Total RNA Yields from Various Sources

Sample TypeStarting AmountTypical Total RNA Yield (µg)
Cultured Cells
HeLa, Jurkat1 x 10⁶ cells15 µg[20]
Mammalian Cells (general)1 x 10⁶ cells10 µg[1]
Mammalian Tissues
Liver (Rat)10 mg20 - 50 µg[20]
Spleen (Rat)10 mg25 - 35 µg[20]
Kidney (Rat)10 mg10 - 25 µg[20]
Lung (Rat)10 mg5 - 10 µg[20]
Brain (Mouse)1 mg1 µg[1]

Note: Yields are approximate and can vary based on experimental conditions and sample quality.[20]

Table 2: RNA Integrity Number (RIN) and Downstream Application Suitability

RIN ScoreRNA QualitySuitable Downstream Applications
8 - 10Highly IntactRNA-Sequencing, Microarray[5]
7 - 10AcceptableqPCR[5]
5 - 6Moderately IntactRT-qPCR[5]
1 - 5Highly DegradedGenerally not recommended for most applications[5]

Table 3: Effect of Storage Conditions on RNA Integrity (RIN)

Sample TypeStorage TemperatureDurationAverage RIN
Extracted RNARoom Temperature7 daysStable[9]
Extracted RNARoom Temperature14-28 daysDegradation observed[9]
Extracted RNA4°C or -20°C28 daysStable[9]
Extracted RNA-80°C or -20°CUp to 10 freeze-thaw cyclesStable[9]
Thyroid Tissue-80°CUp to 10.9 yearsNo significant correlation between storage time and RIN[12]
Whole Blood25°C5-7 days~5-6[13]

Troubleshooting Guides

Issue 1: Low RNA Yield
Potential Cause Recommended Solution
Incomplete Sample Lysis/Homogenization Ensure the tissue is thoroughly disrupted. For tough tissues, consider mechanical disruption (e.g., bead beating or rotor-stator homogenizer) in the presence of lysis buffer.[21] For cultured cells, ensure the cell pellet is fully resuspended in the lysis buffer.
Incorrect Amount of Starting Material Using too much starting material can overload silica columns or lead to incomplete homogenization in TRIzol.[22] Using too little will naturally result in a low yield. Refer to kit manufacturer guidelines for optimal sample amounts.
RNA Pellet Not Visible or Lost (TRIzol Method) The RNA pellet can be translucent and difficult to see. After adding isopropanol, incubate at room temperature for 10 minutes and centrifuge.[14] Carefully decant the supernatant without disturbing the side/bottom of the tube where the pellet is located.
Inefficient Elution (Column-Based Method) Ensure the elution buffer (RNase-free water) is applied directly to the center of the silica membrane.[21] For higher yields, you can increase the elution buffer volume or perform a second elution, though this will result in a more dilute sample.[21]
Issue 2: RNA Degradation (Low RIN Score)
Potential Cause Recommended Solution
Improper Sample Handling/Storage Process fresh samples immediately after collection or use a stabilizing reagent.[23] If storing, snap-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[23]
RNase Contamination RNases are ubiquitous and can degrade RNA.[9] Use certified RNase-free tubes, tips, and reagents. Wear gloves and change them frequently. Decontaminate work surfaces and pipettes with RNase decontamination solutions.[9]
Over-drying the RNA Pellet (TRIzol Method) Do not let the RNA pellet dry completely after the ethanol wash, as this will greatly decrease its solubility.[14] Air-dry the pellet for 5-10 minutes until it is just translucent.[10]
Issue 3: Low A260/A280 Ratio (<1.8)
Potential Cause Recommended Solution
Protein Contamination During TRIzol extraction, avoid pipetting any of the white interphase when collecting the upper aqueous phase.[14] If using a column-based kit, ensure the sample is not overloaded, which can lead to inefficient protein removal.[22]
Phenol Contamination (TRIzol Method) Avoid transferring any of the lower phenol-chloroform phase. After transferring the aqueous phase, an additional chloroform extraction can be performed to remove residual phenol.[3]
RNA Pellet Not Fully Resuspended A partially dissolved RNA pellet can lead to inaccurate spectrophotometer readings.[14] After adding RNase-free water, gently pipette up and down and incubate at 55-60°C for 10-15 minutes to aid solubilization.[14]
Issue 4: Low A260/A230 Ratio (<1.8)
Potential Cause Recommended Solution
Guanidine Salt Carryover This is a common issue with both TRIzol and column-based methods, as guanidine salts are present in lysis buffers.[4] For column-based kits, perform an additional wash step with the recommended wash buffer.[19] For TRIzol preps, ensure the RNA pellet is thoroughly washed with 75% ethanol.[24]
Phenol Contamination (TRIzol Method) Phenol has an absorbance peak around 270 nm but can also contribute to absorbance at 230 nm.[3][25] Ensure clean phase separation.
Ethanol Carryover (Column-Based Method) After the final wash step, ensure all residual ethanol is removed by performing an additional "dry" centrifugation step before elution.[26]
Issue 5: Genomic DNA (gDNA) Contamination
Potential Cause Recommended Solution
Incomplete Homogenization In the TRIzol method, incomplete homogenization can lead to shearing of gDNA, which can then be carried over into the aqueous phase.[22]
Interphase Carryover (TRIzol Method) The interphase contains DNA. Be careful to only pipette the upper aqueous phase after centrifugation.[14]
Overloading of Silica Column Exceeding the recommended sample amount for a column can lead to inefficient binding and carryover of gDNA.[22]
Method Inherent Carryover All standard RNA extraction methods can result in some level of gDNA carryover. For sensitive downstream applications like RT-qPCR, a DNase treatment is highly recommended.[23] This can be done "on-column" for kit-based preps or in-solution after extraction.[16]

Experimental Protocols & Visualizations

Protocol 1: Total RNA Extraction using TRIzol Reagent

This protocol is adapted for isolating total RNA from cultured cells or tissues.

  • Homogenization:

    • Tissues: Add 1 mL of TRIzol reagent per 50-100 mg of tissue and homogenize using a rotor-stator homogenizer.[10]

    • Cells: Lyse cells directly in the culture dish by adding 1 mL of TRIzol per 10 cm² area, or pellet cells by centrifugation and lyse with 1 mL of TRIzol per 5-10 x 10⁶ cells. Pipette the lysate up and down several times to homogenize.[14]

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[14]

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.[14]

    • Cap the tube securely and shake vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.[14]

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[10] The mixture will separate into a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase.[14]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be cautious not to disturb the interphase.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.[14]

    • Mix gently by inverting and incubate at room temperature for 10 minutes.[14]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.[14]

  • RNA Wash:

    • Carefully discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol (prepared with RNase-free water) per 1 mL of TRIzol reagent.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[14]

  • Resuspension:

    • Discard the ethanol wash. Briefly spin the tube again and remove any residual ethanol with a fine pipette tip.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.[14]

    • Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water by pipetting up and down. Incubate at 55-60°C for 10 minutes to aid dissolution if necessary.[14]

TRIzol_Workflow cluster_lysis 1. Lysis & Homogenization cluster_phase_sep 2. Phase Separation cluster_precip 3. RNA Precipitation cluster_wash 4. RNA Wash & Resuspend Sample Cell Pellet or Tissue Add_Trizol Add TRIzol Reagent Sample->Add_Trizol Homogenize Homogenize Add_Trizol->Homogenize Add_Chloroform Add Chloroform & Mix Homogenize->Add_Chloroform Centrifuge1 Centrifuge (12,000 x g) Add_Chloroform->Centrifuge1 Phases Aqueous Phase (RNA) Interphase (DNA) Organic Phase (Protein) Centrifuge1->Phases Transfer_Aq Transfer Aqueous Phase Phases->Transfer_Aq Add_Isopropanol Add Isopropanol & Mix Transfer_Aq->Add_Isopropanol Centrifuge2 Centrifuge (12,000 x g) Add_Isopropanol->Centrifuge2 Wash_Ethanol Wash with 75% Ethanol Centrifuge2->Wash_Ethanol Centrifuge3 Centrifuge (7,500 x g) Wash_Ethanol->Centrifuge3 Air_Dry Air-Dry Pellet Centrifuge3->Air_Dry Resuspend Resuspend in RNase-free H2O Air_Dry->Resuspend

Figure 1. TRIzol-based total RNA extraction workflow.
Protocol 2: Total RNA Extraction using a Silica Spin Column Kit

This protocol provides a general overview of the steps involved in a typical column-based RNA extraction. Always refer to the specific manufacturer's instructions.

  • Sample Lysis:

    • Disrupt and homogenize the sample in the provided lysis buffer, which typically contains a chaotropic salt like guanidine thiocyanate to inactivate RNases.[17] For some sample types, a pre-treatment with Proteinase K may be required.

  • Ethanol Addition:

    • Add ethanol to the lysate to promote RNA binding to the silica membrane.[26] Mix thoroughly.

  • Binding:

    • Transfer the lysate to the spin column placed in a collection tube.

    • Centrifuge for approximately 1 minute. The RNA will bind to the silica membrane.[17] Discard the flow-through.

  • Washing:

    • Wash 1: Add the first wash buffer (e.g., Buffer RW1) to the column and centrifuge. Discard the flow-through. This step helps remove proteins and other contaminants.[27]

    • Optional DNase Treatment: An on-column DNase digestion can be performed at this stage according to the kit's protocol to remove contaminating gDNA.

    • Wash 2: Add the second wash buffer (e.g., Buffer RPE, typically containing ethanol) and centrifuge.[27] Repeat this wash step.

  • Dry Spin:

    • After the final wash, discard the flow-through and centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol, which can inhibit downstream reactions.[26]

  • Elution:

    • Place the spin column in a clean, RNase-free collection tube.

    • Add RNase-free water directly to the center of the silica membrane.[26]

    • Incubate for 1 minute at room temperature, then centrifuge to elute the purified RNA.[26]

References

Thermospine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ThermoStab Protein. The information addresses common stability issues encountered in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My ThermoStab Protein solution is showing signs of precipitation after thawing. What is the likely cause and how can I prevent this?

A1: Precipitation of ThermoStab Protein upon thawing is often due to the formation of aggregates. This can be caused by several factors including:

  • Slow Freeze-Thaw Cycles: Repeated or slow freeze-thaw cycles can lead to protein denaturation and aggregation. It is advisable to aliquot the protein solution into single-use volumes to avoid multiple freeze-thaw cycles. Flash-freezing in liquid nitrogen is preferable to slow freezing.

  • High Protein Concentration: At high concentrations, proteins are more prone to aggregation. Consider working with lower protein concentrations if aggregation is a persistent issue.

  • Buffer Composition: The pH and ionic strength of the buffer can significantly impact protein stability. An empirical screening of different buffer conditions is recommended to find the optimal formulation for ThermoStab Protein.[1]

Q2: I am observing a loss of ThermoStab Protein activity over time, even when stored at the recommended temperature. What could be the reason?

A2: Loss of activity can be attributed to several factors beyond simple temperature instability:

  • Proteolytic Degradation: Trace amounts of proteases in your purified protein sample can lead to degradation over time. The addition of protease inhibitors to your storage buffer can mitigate this issue.

  • Oxidation: If your protein is sensitive to oxidation, the inclusion of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in the storage buffer can be beneficial.

  • Improper Folding: While thermophilic proteins are generally stable, conditions during purification or storage might favor a misfolded, inactive conformation.

Q3: What is the primary cause of ThermoStab Protein aggregation at elevated temperatures in my experiments?

A3: Heat-induced aggregation is a common issue. Elevated temperatures can cause the protein to partially unfold, exposing hydrophobic regions that are normally buried within the protein's core.[2][3] These exposed hydrophobic patches can then interact with those of other protein molecules, leading to the formation of insoluble aggregates.[4] This process is often irreversible. The standard model suggests that heat causes protein misfolding, which disrupts function and exposes these hydrophobic residues, triggering aggregation.[2]

Q4: How can I improve the stability of ThermoStab Protein in my aqueous solution?

A4: Several strategies can be employed to enhance the stability of ThermoStab Protein:

  • Buffer Optimization: Screen a range of pH values and buffer types to identify conditions that maximize stability.[1]

  • Use of Additives: Excipients such as glycerol, sugars (e.g., sucrose, trehalose), or certain salts can stabilize proteins in solution.

  • Site-Directed Mutagenesis: Introducing specific amino acid substitutions can enhance the intrinsic stability of the protein.[5]

  • Reduce Protein Concentration: Working at lower protein concentrations can decrease the likelihood of aggregation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Purified Protein - Inefficient cell lysis- Suboptimal binding to the purification resin- Protein degradation during purification- Ensure complete cell lysis by using appropriate methods (e.g., sonication, French press).- Optimize binding conditions (pH, salt concentration) for your chromatography resin.- Add protease inhibitors to all purification buffers.[6]
Protein is in Inclusion Bodies - High expression levels overwhelming the cellular folding machinery- Lack of necessary chaperones in the expression host- Lower the expression temperature during induction.- Use a lower concentration of the inducing agent (e.g., IPTG).- Co-express with molecular chaperones.- Consider refolding protocols from solubilized inclusion bodies.[6]
Precipitation during Concentration - Exceeding the solubility limit of the protein- Aggregation induced by shear stress or interaction with the concentration device membrane- Concentrate in smaller steps with intermittent gentle mixing.- Use a concentrator with a larger surface area and a higher molecular weight cut-off (if appropriate).- Add stabilizing excipients to the buffer before concentration.
Inconsistent Results in Thermal Shift Assays - Inaccurate protein concentration- Presence of interfering substances in the buffer- Pipetting errors- Accurately determine the protein concentration before each experiment.- Ensure buffer components do not interfere with the fluorescent dye.- Use calibrated pipettes and proper pipetting techniques for high reproducibility.

Data Presentation: Optimizing ThermoStab Protein Stability

The following table summarizes the effect of different additives on the thermal stability of ThermoStab Protein, as measured by Differential Scanning Fluorimetry (DSF). The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater stability.

Additive (Concentration) Buffer Melting Temperature (Tm) in °C Change in Tm (ΔTm) in °C
None (Control)20 mM HEPES, 150 mM NaCl, pH 7.572.5-
Glycerol (10% v/v)20 mM HEPES, 150 mM NaCl, pH 7.575.0+2.5
Sucrose (250 mM)20 mM HEPES, 150 mM NaCl, pH 7.574.2+1.7
Arginine (50 mM)20 mM HEPES, 150 mM NaCl, pH 7.573.8+1.3
DTT (1 mM)20 mM HEPES, 150 mM NaCl, pH 7.572.8+0.3

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis

Objective: To determine the melting temperature (Tm) of ThermoStab Protein under various buffer conditions to assess thermal stability.[1]

Materials:

  • Purified ThermoStab Protein

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • 96-well qPCR plate

  • Real-time PCR instrument with a melt curve function

  • Various buffers and additives for screening

Methodology:

  • Prepare the Protein-Dye Mixture: Dilute the SYPRO Orange dye to a 50x working stock in your assay buffer. Prepare a master mix containing the ThermoStab Protein at a final concentration of 2 µM and the SYPRO Orange dye at a final concentration of 5x in the desired buffer.

  • Plate Setup: Aliquot 20 µL of the protein-dye mixture into each well of a 96-well qPCR plate. Each condition should be tested in triplicate. Include a no-protein control.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument. Set the instrument to monitor fluorescence while increasing the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.[1]

  • Data Analysis: The instrument software will generate a melt curve. The midpoint of the sigmoidal transition in fluorescence corresponds to the Tm of the protein.[7]

Protocol 2: Purification of His-tagged ThermoStab Protein

Objective: To purify recombinant His-tagged ThermoStab Protein from E. coli lysate using immobilized metal affinity chromatography (IMAC).[8]

Materials:

  • E. coli cell pellet expressing His-tagged ThermoStab Protein

  • Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA agarose resin[8]

  • Protease inhibitors

Methodology:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors. Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4 °C to pellet cell debris.

  • Binding: Add the clarified supernatant to a column containing equilibrated Ni-NTA resin. Allow the lysate to bind to the resin for 1 hour at 4 °C with gentle agitation.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged ThermoStab Protein with 5-10 column volumes of Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.

Mandatory Visualizations

Heat_Shock_Response_Pathway Heat Shock Response Signaling Pathway Heat_Stress Heat Stress Protein_Misfolding Protein Misfolding & Aggregation Heat_Stress->Protein_Misfolding induces HSF1_monomer HSF1 (monomer) inactive Protein_Misfolding->HSF1_monomer triggers activation of HSF1_trimer HSF1 (trimer) active HSF1_monomer->HSF1_trimer trimerizes HSE Heat Shock Element (HSE) in DNA HSF1_trimer->HSE binds to HSP_Genes HSP Genes HSE->HSP_Genes activates transcription of HSPs Heat Shock Proteins (Chaperones) HSP_Genes->HSPs translates to HSPs->Protein_Misfolding refolds/prevents Cellular_Protection Cellular Protection & Protein Refolding HSPs->Cellular_Protection

Caption: Heat Shock Response signaling pathway.

Protein_Stability_Troubleshooting Troubleshooting Workflow for Protein Instability Start Protein Instability Observed (Aggregation/Precipitation) Check_Concentration Is Protein Concentration High? Start->Check_Concentration Reduce_Concentration Reduce Protein Concentration Check_Concentration->Reduce_Concentration Yes Check_Buffer Is Buffer Optimal? Check_Concentration->Check_Buffer No Problem_Resolved Problem Resolved Reduce_Concentration->Problem_Resolved Optimize_Buffer Screen pH and Additives Check_Buffer->Optimize_Buffer No Check_Freeze_Thaw Multiple Freeze-Thaw Cycles? Check_Buffer->Check_Freeze_Thaw Yes Optimize_Buffer->Problem_Resolved Aliquot_Sample Aliquot into Single-Use Vials Check_Freeze_Thaw->Aliquot_Sample Yes Check_Freeze_Thaw->Problem_Resolved No Aliquot_Sample->Problem_Resolved

Caption: Workflow for troubleshooting protein instability.

References

Overcoming low solubility of Thermospine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thermospine, a novel recombinant kinase. This resource provides troubleshooting guides and answers to frequently asked questions regarding issues of low solubility and aggregation commonly encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My purified this compound protein precipitates immediately after purification and buffer exchange. What is the likely cause?

Precipitation following purification or dialysis often indicates that the buffer conditions are suboptimal for this compound's stability.[1] The most common causes are:

  • pH is near the Isoelectric Point (pI): Proteins are least soluble at their pI, where their net charge is zero.[2][3] The predicted pI for this compound is 6.8. If your buffer pH is between 6.0 and 7.5, you may experience significant precipitation.

  • Low Ionic Strength: Insufficient salt concentration can lead to aggregation driven by unfavorable electrostatic interactions between protein molecules.[1]

  • Absence of Stabilizing Additives: this compound has surface-exposed hydrophobic patches that can promote aggregation if not shielded by appropriate buffer components.[2][4]

Q2: How can I improve the yield of soluble this compound during expression in E. coli?

Low soluble yield is a common issue when overexpressing recombinant proteins.[5] Strategies to improve this include:

  • Lower Expression Temperature: Reducing the temperature from 37°C to a range of 15-25°C slows down cellular processes like transcription and translation, which can facilitate proper protein folding and reduce aggregation.[5][6]

  • Reduce Inducer Concentration: Using a lower concentration of IPTG (e.g., 0.05-0.1 mM instead of 1 mM) can reduce the rate of protein synthesis, preventing the cellular folding machinery from being overwhelmed.[5][6]

  • Choose a Different Fusion Tag: Certain fusion tags, like Maltose Binding Protein (MBP), are known to enhance the solubility of their fusion partners.[5]

  • Optimize Host Strain: Some E. coli strains are better suited for expressing difficult proteins. Strains that tolerate certain proteins better can allow for higher expression levels before inclusion bodies form.[7]

Q3: What buffer additives can I use to keep this compound soluble for downstream assays?

Several additives can be screened to enhance this compound's solubility and stability:

  • Glycerol: Used at 5-20%, glycerol is a stabilizing osmolyte that can prevent aggregation.[1][2]

  • Amino Acids: An equimolar mixture of L-Arginine and L-Glutamate (e.g., 50 mM) can effectively suppress aggregation by binding to charged and hydrophobic regions.[2][]

  • Reducing Agents: To prevent the formation of incorrect disulfide bonds that can lead to aggregation, include a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) in your buffer.[2][9]

  • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., 0.05% Tween-20, 0.1% CHAPS) can help solubilize aggregates without denaturing the protein.[2][4]

Q4: My this compound protein is expressed as inclusion bodies. How can I recover active protein?

Inclusion bodies contain high amounts of misfolded protein.[10][11] Recovering active this compound requires a denaturation and refolding process:

  • Isolation and Washing: Isolate inclusion bodies via centrifugation and wash them to remove contaminating cellular components.[11][12]

  • Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 8 M Urea or 6 M Guanidine Hydrochloride (GuHCl), along with a reducing agent like DTT.[][11][12]

  • Refolding: The most critical step is the removal of the denaturant to allow the protein to refold. Common methods include dialysis and dilution.[11][13][14] This is typically done in a refolding buffer optimized with additives that favor correct folding and prevent aggregation.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting low solubility issues with this compound.

G start Low Soluble This compound Yield check_expression Optimize Expression Conditions? start->check_expression expression_opts Lower Temperature (18-25°C) Lower IPTG (0.1 mM) Use Solubility Tag (MBP) check_expression->expression_opts Yes check_lysis Optimize Lysis & Purification Buffer? check_expression->check_lysis No expression_opts->check_lysis buffer_opts Screen pH (pI ± 1.5) Screen Salt (150-500 mM NaCl) Screen Additives (Arg/Glu, Glycerol) check_lysis->buffer_opts Yes check_ib Inclusion Bodies Still Present? check_lysis->check_ib No buffer_opts->check_ib refolding Denature & Refold Protocol check_ib->refolding Yes success Soluble, Active This compound check_ib->success No refolding->success

Caption: A decision-making workflow for troubleshooting this compound solubility.

Quantitative Data Summary

The following tables summarize results from buffer optimization screens for this compound.

Table 1: Effect of pH and NaCl Concentration on this compound Solubility

Buffer pHNaCl (mM)Soluble Protein (mg/mL)Aggregation Level (%)
6.01500.1585
7.01500.2179
8.0 150 0.85 15
8.0500.4555
8.02500.928
8.0 500 1.10 <5
8.51500.7822

Data obtained by measuring protein concentration (A280) in the supernatant after centrifugation.

Table 2: Effect of Additives on this compound Solubility in Optimal Buffer (pH 8.0, 500 mM NaCl)

AdditiveConcentrationSoluble Protein (mg/mL)Biological Activity (%)
None (Control)-1.1065
Glycerol10% (v/v)1.4575
L-Arg/L-Glu50 mM1.8092
L-Arg/L-Glu + Glycerol 50 mM + 10% 2.50 95
Tween-200.05% (v/v)1.6545

Biological activity was assessed using a standard kinase activity assay.

Experimental Protocols

Protocol 1: Buffer Optimization Screen

This protocol describes a method to screen various buffer conditions to identify those that maximize this compound solubility.

  • Prepare Stock Solutions:

    • This compound Stock: Purified this compound dialyzed into a baseline buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) at ~2 mg/mL.

    • Buffer Components: Prepare concentrated stocks of buffers (e.g., 1 M Tris, 1 M HEPES at various pH values), salts (e.g., 5 M NaCl), and additives (e.g., 50% Glycerol, 1 M L-Arg/L-Glu mix).

  • Plate Setup: In a 96-well plate, prepare a matrix of buffer conditions by combining the stock solutions to achieve the desired final concentrations.

  • Initiate Test: Add 5 µL of the this compound stock solution to 95 µL of each test buffer. Mix gently.

  • Incubation & Analysis:

    • Incubate the plate at 4°C for 1 hour.

    • Centrifuge the plate at 4000 x g for 20 minutes to pellet any precipitated protein.

    • Carefully transfer the supernatant to a new UV-transparent 96-well plate.

    • Measure the absorbance at 280 nm to determine the concentration of soluble protein.

Protocol 2: On-Column Refolding of this compound

This protocol is for refolding this compound from solubilized inclusion bodies using affinity chromatography.

  • Inclusion Body Solubilization: Resuspend washed inclusion bodies in a denaturing buffer (e.g., 20 mM Tris pH 8.0, 500 mM NaCl, 6 M GuHCl, 10 mM Imidazole, 5 mM DTT).

  • Column Binding: Load the solubilized protein onto a Ni-NTA affinity column. The denatured this compound will bind to the resin via its His-tag.

  • Denaturant Removal (Wash): Wash the column with at least 10 column volumes of the same buffer but without the denaturant (GuHCl). This allows for gradual removal of the denaturant while the protein is immobilized, promoting on-column refolding.

  • Refolding Gradient (Optional but Recommended): Apply a linear gradient from denaturing buffer (6 M GuHCl) to refolding buffer (0 M GuHCl) over 20 column volumes. This slow removal of the denaturant can significantly improve refolding efficiency.

  • Elution: Elute the now-refolded this compound using a high-imidazole refolding buffer (e.g., 20 mM Tris pH 8.0, 500 mM NaCl, 250 mM Imidazole, 50 mM L-Arg/L-Glu, 1 mM DTT).

Signaling Pathway and Workflow Diagrams

This compound's Hypothetical Thermo-Stress Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Stress Receptor Adaptor Adaptor Protein Receptor->Adaptor activates This compound This compound (Kinase) DownstreamKinase MAPK-T14 This compound->DownstreamKinase phosphorylates Adaptor->this compound recruits & activates TF Heat Shock Transcription Factor DownstreamKinase->TF phosphorylates Gene Target Gene Expression TF->Gene activates Heat Heat Shock Heat->Receptor

Caption: Hypothetical signaling cascade involving this compound in response to heat stress.

On-Column Refolding Experimental Workflow

G ib Solubilized Inclusion Bodies (6M GuHCl) bind Bind to Ni-NTA Column ib->bind wash Wash Step (Remove GuHCl) bind->wash refold Refolding Gradient (6M -> 0M GuHCl) wash->refold elute Elute with Imidazole Buffer refold->elute product Soluble, Refolded This compound elute->product

Caption: Step-by-step workflow for the on-column refolding of this compound.

References

Troubleshooting Thermospine HPLC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thermo Scientific™ HPLC-MS/MS Analysis. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

HPLC System Troubleshooting

This section addresses common problems related to the High-Performance Liquid Chromatography (HPLC) system, including pressure fluctuations, poor peak shape, and retention time instability.

Frequently Asked Questions (HPLC)

Question: What is causing high backpressure in my HPLC system and how can I fix it?

Answer: High backpressure is typically caused by a blockage or obstruction in the flow path.[1] A systematic approach, working backward from the detector, is the best way to isolate the source of the clog.[1][2]

Common Causes and Solutions for High Backpressure:

Potential CauseTroubleshooting Steps
Blocked Column Frit 1. First, remove the column and replace it with a union to see if the pressure returns to the normal system pressure.[1][3] If it does, the column is the source. 2. Try backflushing the column to waste (do not connect to the detector).[2][4] This can dislodge particulates from the inlet frit. 3. If backflushing fails, the frit may need to be replaced, or the column may be at the end of its service life.[2]
Contaminated Guard Column If you use a guard column, remove it and check the system pressure. If the pressure returns to normal, replace the guard column cartridge.[2][5]
Blocked Tubing or Fittings Inspect tubing for kinks or crimps.[1] Systematically disconnect fittings, starting from the detector and moving upstream, to identify the location of the blockage.[2]
Particulates from Sample Ensure proper sample preparation, including filtration or solid-phase extraction (SPE), to remove particulates before injection.[6] Using a guard column or pre-column filter can also help protect the analytical column.[7]
Mobile Phase Precipitation Buffer salts can precipitate if the organic solvent concentration becomes too high. Ensure your buffer is soluble in the mobile phase across the entire gradient range.[3] Always use HPLC-grade solvents and freshly prepared aqueous mobile phases to prevent microbial growth.[3][7]
Worn Injector Rotor Seal Debris from a worn rotor seal can clog the system. If you suspect this, replace the rotor seal.[8]

Question: My chromatographic peaks are tailing, fronting, or splitting. What should I do?

Answer: Poor peak shape can compromise quantification and resolution.[7] The cause can be chemical (interactions with the stationary phase) or physical (issues with the flow path).

Troubleshooting Poor Peak Shape:

Peak Shape IssuePotential CauseRecommended Solution
Peak Tailing Secondary Silanol Interactions: Residual silanol groups on the silica-based column interact with basic analytes.[9]Add a competing base like triethylamine (TEA) to the mobile phase, or use a column with a polar-embedded group or high-purity silica.[10]
Column Overload: Injecting too much sample can saturate the stationary phase.[7]Reduce the injection volume or dilute the sample.[7]
Trace Metal Contamination: Metals in the stationary phase can chelate with certain analytes.Add a competing chelating agent (e.g., EDTA) to the mobile phase.[10]
Peak Fronting Column Overload: Similar to tailing, overloading can also cause fronting.Reduce sample concentration or injection volume.[10]
Column Degradation/Void: A void or channel has formed in the column packing.[4]Replace the column. To prevent this, operate below 70-80% of the column's pressure limit and avoid sudden pressure shocks.[10]
Split Peaks Partially Blocked Frit: Debris on the column or guard column inlet frit can distort the sample path.[8]Replace the guard column. Try backflushing the analytical column. If the problem persists, replace the column.[8]
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[8]
Injector Issue: A worn rotor seal in the autosampler can cause peak splitting.[8]Replace the rotor seal.[8]

Question: Why are my retention times shifting?

Answer: Retention time stability is crucial for compound identification. Drifting retention times can indicate problems with the pump, mobile phase, column, or temperature.[11]

Common Causes for Retention Time Fluctuation:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with at least 5-10 column volumes of the initial mobile phase before starting the sequence.[8][10]

  • Mobile Phase Composition Changes: If preparing mobile phases manually, ensure they are homogeneous.[10] Check for leaks or air bubbles in the solvent lines, which can affect solvent proportioning.[12]

  • Pump and Flow Rate Issues: Fluctuating pressure can indicate air bubbles in the pump or leaking piston seals.[11][12] Purge the pump to remove air. Check for leaks around pump heads.[12]

  • Column Temperature Fluctuations: Use a thermostatically controlled column oven to maintain a stable temperature.[11]

  • Column Degradation: Over time, the stationary phase can degrade, especially with aggressive pH mobile phases, leading to retention time shifts.[10] If the column is old or has been used extensively, it may need to be replaced.[4]

Mass Spectrometer (MS) Troubleshooting

This section focuses on issues related to the mass spectrometer, such as signal intensity, background noise, and calibration.

Frequently Asked Questions (MS)

Question: I am observing low or no signal intensity. How can I troubleshoot this?

Answer: A weak or absent signal can stem from issues with the ion source, inefficient ionization, or problems with the mass spectrometer settings.[13] A systematic check is required to pinpoint the cause.[14]

Troubleshooting Low Signal Intensity:

  • Check the Ion Source: The most common cause is a dirty or contaminated ion source.[13] The ESI spray needle or capillary can become clogged with salts or sample residues.[13]

  • Verify Spray Stability: Visually inspect the electrospray. An unstable spray will lead to a fluctuating or weak signal. If the spray is unstable, check for clogs in the sample needle, proper solvent flow, and correct source settings.[15]

  • Optimize Source Conditions: Adjust source parameters like capillary temperature, sheath gas flow, and auxiliary gas flow. Sometimes, a small adjustment can significantly improve ionization efficiency.[16]

  • Confirm Mobile Phase Compatibility: Ensure you are using volatile mobile phase additives like formic acid or ammonium formate.[6] Non-volatile buffers like phosphate will contaminate the source and suppress the signal.[6][17] Trifluoroacetic acid (TFA) is also known to cause signal suppression in ESI-MS.[6]

  • Check for Contamination: High background noise from contamination can mask the analyte signal.[13] This can originate from solvents, sample matrix, or column bleed.[13][16]

  • Perform a System Suitability Test: Inject a known standard to verify that the instrument is performing as expected. This helps differentiate between a sample-specific issue and a system-wide problem.[13]

  • Calibrate the System: Ensure the mass spectrometer is properly calibrated. An out-of-date calibration can lead to poor mass accuracy and sensitivity.[13]

Question: My baseline is noisy and I suspect contamination. What are the common sources and how can I clean the system?

Answer: Contamination is a frequent problem in LC-MS and can manifest as high background noise, ghost peaks, or signal suppression.[13][16] Prevention is easier than removal.[18]

Common Sources of Contamination:

  • Mobile Phase: Use only the highest purity, LC-MS grade solvents, water, and additives.[16][18] Avoid using detergents to wash solvent bottles.[19]

  • Sample Matrix: Complex samples can introduce endogenous components that contaminate the system. Use adequate sample preparation techniques like SPE to clean up samples.[6]

  • Plastics and Labware: Contaminants can leach from plastic containers, pipette tips, and parafilm.[19]

  • Carryover: Residue from a previous injection can appear in subsequent runs. Optimize the autosampler needle wash procedure.[20]

  • System Components: PEEK tubing and fittings can sometimes be a source of contamination.[16]

System Cleaning Strategy:

  • Identify the Source: First, determine if the contamination is from the HPLC or the MS. Infuse mobile phase directly into the MS using a syringe pump to see if the noise persists. If it disappears, the HPLC system is the likely source.[16]

  • Flush the HPLC System: Flush the HPLC system, including the column, with a series of strong solvents. A typical flush might involve switching between a high aqueous and high organic mobile phase.

  • Clean the Ion Source: The ion source is a primary site of contamination buildup. Disassemble and clean the ESI probe, spray shield, and ion transfer capillary according to the manufacturer's protocol.[16][21][22]

Question: My mass calibration keeps failing. What should I check?

Answer: A successful calibration is critical for accurate mass analysis. Calibration failures are often due to an unstable signal or contaminated calibration solution.[15][23]

Troubleshooting Calibration Failure:

  • Check Calibrant Quality and Delivery: Ensure the calibration solution is fresh and has not been contaminated.[15] Contamination can occur from improper storage or leaving the solution in a syringe for extended periods, which can introduce metal ions from the syringe ferrule.[23]

  • Inspect Infusion Lines: Check the infusion lines and syringe for blockages or leaks. Replace the lines if necessary.[15]

  • Verify Spray Stability: The spray must be stable during calibration. An unstable spray can be caused by a dirty ion source or incorrect source positioning.[15][23]

  • Clean the Ion Transfer Tube: A dirty ion transfer tube can prevent sufficient calibrant ions from reaching the mass analyzer. Remove and clean it as per the instrument manual.[15]

  • Check for Interfering Ions: If there are contaminating ions near the expected calibration peaks, the calibration may fail. This often requires cleaning the source and infusion lines.[23]

Software and Data Acquisition

This section covers common issues related to Thermo Scientific software suites like Xcalibur™ and Chromeleon™, including instrument connection and data acquisition errors.

Frequently Asked Questions (Software)

Question: Xcalibur shows a "Not Connected" or "Acquisition Server" error for one or more instrument modules. How can I resolve this?

Answer: This error indicates a communication failure between the software and the instrument hardware.[24]

Troubleshooting Connection Issues:

  • Restart Software and Hardware: The simplest first step is to close the Xcalibur software, power cycle all instrument modules (HPLC and MS), and then reboot the data system computer.[24]

  • Check Instrument Configuration: Open the Instrument Configuration utility in Xcalibur, verify that all modules are correctly configured, and then close it. This can sometimes re-establish the connection.[24]

  • Verify Network Connections: Ensure all Ethernet cables are securely connected between the instrument modules and the computer.

  • Check Thermo Services: In Windows, open the 'Services' application and locate the "Thermo Xcalibur Service". Ensure this service is running. If it is, try restarting it.[25]

  • Repair Software Installation: If only one module is not connecting, you may need to repair that specific instrument driver. If all modules are disconnected, a repair of the Thermo Foundation software may be necessary.[24]

Experimental Protocols and Workflows

Protocol: ESI Source and Ion Transfer Capillary Cleaning (General Procedure)

This protocol outlines the general steps for cleaning the electrospray ionization (ESI) source and ion transfer capillary. Always refer to your specific instrument's operating manual for detailed instructions and safety precautions. [21][22]

Materials:

  • Lint-free tissues

  • LC/MS grade methanol, water, and isopropanol

  • Appropriate personal protective equipment (gloves, safety glasses)

  • Beakers and a sonicator

Procedure:

  • System Shutdown: Turn off the LC flow and allow the heated components of the source, such as the ion transfer capillary, to cool down completely.[21]

  • Source Removal: Carefully remove the ion source housing from the front of the mass spectrometer.

  • Disassemble Source Components: Remove the spray shield and ion sweep cone. Wipe them clean with a lint-free tissue soaked in methanol.[21]

  • Remove Ion Transfer Capillary: Using the appropriate tool provided by the manufacturer, carefully unscrew and remove the ion transfer capillary.[21]

  • Clean the Capillary:

    • Rinse the capillary thoroughly with LC/MS grade water, followed by methanol.[21]

    • For more stubborn contamination, sonicate the capillary in a 50:50 solution of methanol/water for 15-30 minutes.[21]

    • For extreme contamination, an overnight sonication in a 10% Liquinox™ solution may be required, followed by extensive rinsing with water.[21]

    • After cleaning, blow the capillary dry with a stream of clean nitrogen gas.[21]

  • Reassembly: Carefully reinstall the ion transfer capillary, ensuring it is not overtightened.[21] Reattach the ion sweep cone and source housing.

  • System Startup: Once reassembled, restart the system and check performance.

Workflow Diagrams

The following diagrams illustrate common workflows in HPLC-MS/MS analysis and troubleshooting.

HPLC_MS_MS_Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer cluster_Data Data System MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column HPLC Column (Separation) Autosampler->Column IonSource Ion Source (Ionization) Column->IonSource Eluent MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector (Ion Detection) MassAnalyzer->Detector DataAcquisition Data Acquisition (Software) Detector->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing Troubleshooting_Signal_Loss start Problem: No or Low Signal check_standard Inject known standard start->check_standard sample_issue Issue is likely sample-specific (degradation, matrix effects) check_standard->sample_issue  Signal OK system_issue System-wide issue check_standard->system_issue No Signal   check_source Check ESI spray & source cleanliness check_lc Check LC pressure & flow rate check_source->check_lc Spray OK & source clean clean_source Clean ion source, capillary, & cone check_source->clean_source Spray unstable or source dirty check_ms_params Verify MS parameters & calibration check_lc->check_ms_params Pressure/flow is stable troubleshoot_lc Troubleshoot HPLC: Check for leaks, bubbles, & mobile phase check_lc->troubleshoot_lc Pressure/flow is unstable recalibrate_ms Recalibrate MS & optimize tuning check_ms_params->recalibrate_ms Parameters incorrect or cal failed end_ok Problem Resolved check_ms_params->end_ok Parameters OK clean_source->end_ok troubleshoot_lc->end_ok recalibrate_ms->end_ok system_issue->check_source

References

Optimizing cell-based assay conditions for Thermospine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Thermospine cell-based assay. This resource is designed to help researchers, scientists, and drug development professionals optimize their experimental conditions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound cell-based assays?

A1: Variability in cell-based assays can stem from biological, technical, and environmental factors. For the this compound assay, key sources include:

  • Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines can lead to inconsistent results.

  • Cell Culture Conditions: Variations in media composition, serum quality, passage number, and incubation parameters (temperature, CO2, humidity) can significantly impact cellular responses.[1]

  • Mycoplasma Contamination: This common, often undetected, contamination can alter cellular physiology and response to stimuli.[1][2]

  • Assay Protocol Execution: Inconsistencies in cell seeding density, reagent preparation, incubation times, and pipetting technique are major contributors to variability.[1][3]

  • Microplate Effects: "Edge effects," caused by evaporation and temperature gradients across the 96-well plate, can lead to uneven results.[1][4]

Q2: How does cell passage number affect the this compound assay outcome?

A2: Continuous passaging of cells for extended periods can lead to genetic drift and altered cellular characteristics. It is crucial to use cells within a consistent and low passage number range to ensure reproducibility.[5][6][7] High-passage-number cells may exhibit changes in morphology, growth rate, and their response to thermal stress, impacting the reliability of your this compound assay data.

Q3: What is the optimal cell seeding density for the this compound assay?

A3: The optimal cell seeding density should be determined empirically for each cell line to maximize the assay window. The cell number needs to be high enough for a measurable signal but should not lead to over-confluence, which can inhibit normal cellular responses.[7] A cell titration experiment is recommended during assay development.

Q4: How can I minimize the "edge effect" in my 96-well plates?

A4: The "edge effect" is primarily caused by increased evaporation in the outer wells of a microplate. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[4] Additionally, ensuring proper incubator humidity and using plates with lids can help reduce evaporation.[4]

Q5: My results show high background signal. What are the potential causes?

A5: High background can be caused by several factors:

  • Sub-optimal Blocking: Inadequate or inappropriate blocking buffer can lead to non-specific binding of antibodies or reagents.[3]

  • Reagent Concentration: The concentration of detection reagents may be too high.

  • Cell Health: Unhealthy or dying cells can release substances that interfere with the assay.

  • Contamination: Mycoplasma or bacterial contamination can affect assay readouts.[1][2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter while performing the this compound assay.

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability 1. Inconsistent cell seeding.[1] 2. Pipetting errors.[3] 3. "Edge effect".[1][4] 4. Cells not in log growth phase.[4]1. Ensure a homogenous single-cell suspension before seeding. Mix gently before each aspiration. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Do not use the outer wells of the plate for samples; fill them with PBS or media instead.[4] 4. Only use cells that are in the logarithmic phase of growth for your experiments.[4]
Low Signal-to-Noise Ratio 1. Sub-optimal cell number.[7] 2. Insufficient incubation time with stimulus or detection reagents. 3. Reagents not at optimal temperature.1. Perform a cell titration experiment to determine the optimal seeding density.[7] 2. Optimize incubation times for both the thermal stimulus and the detection reagents. 3. Ensure all reagents are brought to the recommended temperature before use. For enzymatic assays, 37°C is often optimal.[4]
Inconsistent Day-to-Day Results 1. Variation in cell passage number.[5][6] 2. Inconsistent quality of media or serum.[7] 3. Fluctuation in incubator conditions (CO2, temperature).[7]1. Use cells from a consistent, low-passage number stock.[7] 2. Use the same lot of media and serum for the duration of a study.[7] 3. Regularly monitor and calibrate your incubator.[7]
No Response to Positive Control 1. Inactive positive control compound. 2. Incorrect assay setup (e.g., wrong filter, wrong plate type).[2] 3. Cell line is not responsive.1. Prepare fresh positive control from a new stock. 2. Double-check all instrument settings and ensure the correct plate type is being used (e.g., black plates for fluorescence).[2] 3. Verify the expression of the target in your cell line and ensure the cells are healthy.[7]

Experimental Protocols & Data Presentation

Protocol 1: Optimizing Cell Seeding Density

This protocol helps determine the optimal number of cells to seed per well for a robust assay window.

  • Cell Preparation: Culture cells to approximately 80% confluency.[8] Harvest cells and perform a cell count to determine viability. Ensure viability is >95%.

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve densities ranging from 2,500 to 80,000 cells per 100 µL.

  • Cell Seeding: Dispense 100 µL of each cell dilution into at least 6 wells of a 96-well plate. Include wells with media only as a background control.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO2.[8]

  • Assay Performance: The next day, perform the this compound assay according to the standard protocol, treating half the wells for each density with the positive control and the other half with the vehicle control.

  • Data Analysis: Calculate the signal-to-background ratio for each cell density. The optimal density is the one that provides the maximum signal-to-background ratio without being on the plateau of the curve.

Table 1: Example Data for Cell Seeding Optimization

Cells/WellVehicle Control Signal (RFU)Positive Control Signal (RFU)Signal-to-Background Ratio
2,5001504503.0
5,00025012505.0
10,00040032008.0
20,00075063758.5
40,000130091007.0
80,0002500100004.0

RFU: Relative Fluorescence Units

Protocol 2: Optimizing Stimulus Incubation Time

This protocol is for determining the ideal duration of the thermal stimulus.

  • Cell Seeding: Seed the optimal number of cells (determined in Protocol 1) in a 96-well plate and incubate overnight.

  • Time Course: Expose the cells to the thermal stimulus (e.g., 42°C) for varying durations (e.g., 0, 15, 30, 60, 90, 120 minutes). Include a set of wells maintained at 37°C as a negative control.

  • Recovery: After the stimulus, allow cells to recover at 37°C for a fixed period (e.g., 2 hours).

  • Assay Performance: Perform the this compound assay on all wells.

  • Data Analysis: Plot the assay signal against the stimulus duration. The optimal time is typically the point that yields the maximal signal before it begins to plateau or decline due to cytotoxicity.

Table 2: Example Data for Stimulus Incubation Time Optimization

Stimulus Duration (min)Assay Signal (RFU)Cell Viability (%)
0500100
15250098
30550095
60820092
90830085
120750070

Visualizations

This compound Signaling Pathway

The this compound assay is based on the cellular heat shock response. Upon thermal stress, Heat Shock Factor 1 (HSF1) trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of Heat Shock Protein (HSP) genes, initiating their transcription.[9][10]

Thermospine_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSF1_mono HSF1 (monomer) HSF1_tri HSF1 (trimer) HSF1_mono->HSF1_tri Trimerization HSE HSE (DNA) HSF1_tri->HSE Nuclear Translocation & DNA Binding HSP90 HSP90 HSP90->HSF1_mono Inhibition HSP_Gene HSP Gene HSP_mRNA HSP mRNA HSP_Gene->HSP_mRNA Transcription Heat_Stress Thermal Stress Heat_Stress->HSF1_mono dissociates HSP90 caption Fig 1. Simplified this compound signaling pathway.

Fig 1. Simplified this compound signaling pathway.
Experimental Workflow for Assay Optimization

A logical workflow is critical for efficient assay optimization. The following diagram outlines the key stages.

Assay_Optimization_Workflow start Start cell_prep Cell Line Selection & Culture start->cell_prep seed_opt Optimize Cell Seeding Density cell_prep->seed_opt stim_opt Optimize Stimulus Incubation Time seed_opt->stim_opt reagent_opt Optimize Reagent Concentration stim_opt->reagent_opt validation Assay Validation (Z'-factor, CV) reagent_opt->validation end Optimized Protocol validation->end caption Fig 2. Workflow for this compound assay optimization.

Fig 2. Workflow for this compound assay optimization.
Troubleshooting Logic Diagram

When encountering unexpected results, a systematic approach to troubleshooting is essential.

Troubleshooting_Logic start Unexpected Result check_controls Are Controls (Pos/Neg) Behaving as Expected? start->check_controls check_variability Is Well-to-Well Variability High? check_controls->check_variability Yes controls_no Check Reagent/Cell Viability Verify Instrument Settings check_controls->controls_no No check_signal Is Signal-to-Noise Ratio Low? check_variability->check_signal No variability_yes Review Seeding Technique Check for Edge Effects check_variability->variability_yes Yes signal_low_yes Optimize Cell Density & Incubation Times check_signal->signal_low_yes Yes review_protocol Review Protocol Execution Check for Contamination check_signal->review_protocol No caption Fig 3. Decision tree for troubleshooting.

References

Technical Support Center: Understanding and Preventing Thermal Degradation of Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Thermospine" does not correspond to a known biological molecule in publicly available scientific literature. Initial research suggests it may refer to a chemical compound or a phase-change material unrelated to biological applications. The following technical guide has been developed based on the principles of thermal degradation and stabilization of therapeutic proteins, a common challenge in biopharmaceutical research, to provide a relevant and comprehensive resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My protein is showing increased aggregation after a short incubation at 37°C. What are the likely causes?

A1: Increased aggregation at physiological temperatures often points to issues with conformational stability. Potential causes include:

  • Suboptimal Buffer Conditions: The pH or ionic strength of your buffer may not be ideal for protein stability, leading to the exposure of hydrophobic patches that promote aggregation.

  • Presence of Destabilizing Agents: Certain reagents, such as chelating agents that remove essential metal ions or low concentrations of denaturants, can compromise protein structure.

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions leading to aggregation increases.

  • Intrinsic Instability: The protein itself may have a low thermal melting point (Tm), making it prone to unfolding and aggregation at 37°C.

Q2: I'm observing a loss of biological activity in my protein sample, but no visible aggregation. What degradation pathways could be responsible?

A2: Loss of activity without visible aggregation can result from subtle chemical or conformational changes. Key pathways include:

  • Deamidation: The hydrolysis of asparagine or glutamine side chains can introduce a negative charge, altering the protein's structure and function. This process is temperature-dependent.

  • Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation, which can be accelerated by heat and the presence of trace metals. Oxidation can disrupt active sites or critical structural domains.

  • Proteolysis: Trace amounts of contaminating proteases can become more active at elevated temperatures, leading to cleavage of your target protein.

  • Isomerization: Aspartic acid residues can undergo isomerization to isoaspartate, which can alter the peptide backbone and impact biological function.

Q3: What are the first steps I should take to prevent thermal degradation of my protein during an experiment?

A3: To mitigate thermal degradation, consider the following initial steps:

  • Optimize Buffer Conditions: Perform a buffer screen to identify the optimal pH and excipients (e.g., salts, sugars, amino acids) that enhance protein stability.

  • Include Stabilizing Excipients: Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol, sorbitol) are known to stabilize protein structure. Amino acids like arginine and glycine can act as aggregation suppressors.

  • Use Protease Inhibitors: If proteolysis is suspected, add a cocktail of protease inhibitors to your sample.

  • Minimize Heat Exposure: Keep your protein on ice whenever possible and minimize the duration of any necessary incubations at higher temperatures.

Troubleshooting Guides

Issue 1: Unexpected Precipitate Formation During Thermal Stress Study

  • Symptom: Visible precipitate forms in the protein solution when incubated at elevated temperatures (e.g., 40-50°C).

  • Possible Cause: The protein is unfolding and aggregating due to thermal stress.

  • Troubleshooting Steps:

    • Determine the Onset Temperature of Aggregation: Use Dynamic Light Scattering (DLS) or a temperature-ramping fluorescence assay to identify the temperature at which aggregation begins.

    • Screen for Stabilizing Excipients: Test the effect of adding stabilizers such as sucrose (5-10%), glycerol (10-20%), or arginine (50-100 mM) on the aggregation temperature.

    • Adjust Protein Concentration: Lowering the protein concentration can reduce the rate of aggregation.

    • Evaluate Buffer pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to promote electrostatic repulsion between molecules.

Issue 2: Gradual Loss of Efficacy in a Cell-Based Assay Over Time

  • Symptom: The biological activity of the protein decreases over the course of a multi-day experiment at 37°C.

  • Possible Cause: Chemical degradation pathways such as deamidation or oxidation are inactivating the protein.

  • Troubleshooting Steps:

    • Analyze for Chemical Modifications: Use mass spectrometry (MS) to identify potential deamidation or oxidation sites on the protein.

    • Incorporate Antioxidants: If oxidation is confirmed, add antioxidants like methionine or use an oxygen-depleted environment.

    • Perform Site-Directed Mutagenesis: If a specific residue is identified as a hotspot for degradation (e.g., an asparagine residue in a flexible loop), consider mutating it to a more stable amino acid (e.g., glutamine, serine).

    • Replenish the Protein: In long-term experiments, consider replenishing the protein at regular intervals to maintain a sufficient concentration of active molecules.

Quantitative Data Summary

Table 1: Effect of Temperature on Protein Degradation Rate

Temperature (°C)Half-life (hours)% Aggregation (24h)% Activity Remaining (24h)
4> 500< 1%> 99%
251202.5%95%
374815%70%
50560%10%

Table 2: Efficacy of Stabilizing Excipients at 37°C

Excipient (Concentration)Half-life (hours)% Aggregation (24h)% Activity Remaining (24h)
None (Control)4815%70%
Sucrose (10%)965%85%
Arginine (100 mM)728%80%
Polysorbate 80 (0.01%)5512%75%

Experimental Protocols

Protocol 1: Determination of Protein Thermal Stability using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare the protein sample at a concentration of 1-2 mg/mL in the desired buffer. Prepare an identical buffer sample for reference.

  • Instrument Setup: Set up the DSC instrument with a temperature scan rate of 1°C/min from 20°C to 90°C.

  • Loading: Load the protein sample and the reference buffer into the respective cells of the calorimeter.

  • Data Acquisition: Initiate the temperature scan and record the differential power required to heat the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak. The apex of this peak corresponds to the melting temperature (Tm) of the protein, a key indicator of its thermal stability.

Protocol 2: Analysis of Protein Aggregation using Size Exclusion Chromatography (SEC)

  • Sample Preparation: Incubate the protein samples under the desired stress conditions (e.g., different temperatures or time points).

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., a column with a fractionation range appropriate for the protein's size) with the running buffer.

  • Sample Injection: Inject a defined amount of the protein sample onto the equilibrated column.

  • Chromatography: Run the chromatography at a constant flow rate and monitor the eluent using a UV detector at 280 nm.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different species. The main peak represents the monomeric protein, while earlier eluting peaks correspond to soluble aggregates. The area under each peak can be integrated to quantify the percentage of monomer and aggregates.

Visualizations

G cluster_0 Thermal Stress cluster_1 Degradation Pathways cluster_2 Consequences ThermalStress Increased Temperature Unfolding Protein Unfolding ThermalStress->Unfolding Deamidation Deamidation ThermalStress->Deamidation Oxidation Oxidation ThermalStress->Oxidation Aggregation Aggregation Unfolding->Aggregation LossOfActivity Loss of Biological Activity Aggregation->LossOfActivity Immunogenicity Potential Immunogenicity Aggregation->Immunogenicity Deamidation->LossOfActivity Oxidation->LossOfActivity G start Start: Protein Sample stress Apply Thermal Stress (e.g., 40°C for 24h) start->stress sec Analyze Aggregation (SEC) stress->sec dsc Assess Stability (DSC) stress->dsc activity Measure Activity (Cell-Based Assay) stress->activity end End: Characterized Sample sec->end dsc->end activity->end G q1 Is protein aggregation observed? a1_yes Screen for anti-aggregation excipients (e.g., Arginine). q1->a1_yes Yes a1_no Is biological activity lost? q1->a1_no No a3 Optimize buffer pH and ionic strength. a1_yes->a3 a2_yes Analyze for chemical modifications (e.g., Deamidation, Oxidation) using Mass Spectrometry. a1_no->a2_yes Yes a2_no Protein appears stable under these conditions. a1_no->a2_no No

Matrix effects in Thermospine quantification from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Thermospine from biological samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components within a biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte of interest, this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3][4] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, referred to as ion enhancement.[1][2][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative results for this compound.[2][5]

Q2: What are the common indicators that matrix effects may be impacting my this compound assay?

A2: Common signs that matrix effects could be affecting your this compound analysis include:

  • Poor reproducibility and high variability in quality control (QC) samples.[6]

  • Inaccurate quantification, with results that are unexpectedly high or low.

  • Non-linear calibration curves, particularly when using a standard curve prepared in a neat solvent.[6]

  • A noticeable decrease in assay sensitivity, making it difficult to detect this compound at the lower limit of quantification.[6]

  • Inconsistent peak areas for the same concentration of this compound across different biological matrix lots.[7]

Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?

A3: There are two primary methods to formally assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to pinpoint the retention times at which ion suppression or enhancement occurs.[6] A solution of this compound is continuously infused into the mass spectrometer, post-analytical column. A blank, extracted matrix sample is then injected onto the column. Any fluctuation in the stable baseline signal of this compound indicates the presence of co-eluting matrix components that cause ion suppression (a dip in the baseline) or enhancement (a rise in the baseline).[6]

  • Quantitative Matrix Effect Assessment: This method quantifies the extent of matrix effects by comparing the response of this compound in a neat (clean) solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[2][4][6] The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[6][8] Ideally, the MF should be between 0.8 and 1.2.

Q4: What are the most effective strategies to mitigate or eliminate matrix effects?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or more targeted methods for removing specific interferences like phospholipids (e.g., HybridSPE-Phospholipid) can be highly effective.[5][9][10]

  • Improve Chromatographic Separation: Modifying your HPLC/UHPLC method to better separate this compound from co-eluting matrix components is a critical step. This can involve adjusting the mobile phase gradient, changing the pH, or using a different type of analytical column (e.g., HILIC if this compound is polar).[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[2] A SIL-IS for this compound would be chemically identical to the analyte but with a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[11][12] Because it behaves almost identically to this compound during sample preparation, chromatography, and ionization, it can effectively compensate for signal variations caused by matrix effects.[11][13]

  • Employ the Standard Addition Method: When a SIL-IS is not available, the standard addition method is a valuable alternative.[2][14] This involves adding known amounts of a this compound standard to aliquots of the unknown sample. This approach helps to correct for matrix effects because the calibration is performed within the actual sample matrix.[14][15][16]

  • Dilute the Sample: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on this compound ionization.[2]

Troubleshooting Guide

Issue Observed Possible Cause Recommended Action(s)
High variability in QC sample results (>15% CV) Inconsistent matrix effects across different wells or samples.1. Review Sample Preparation: Ensure your extraction procedure is consistent and robust. Consider automating liquid handling steps if possible. 2. Evaluate Matrix Lots: Test different lots of the biological matrix to see if variability is source-dependent. 3. Implement SIL-IS: If not already in use, a stable isotope-labeled internal standard for this compound is the most effective way to correct for this variability.[13]
Low this compound recovery or poor sensitivity Significant ion suppression.1. Perform Post-Column Infusion: Identify the retention time of the ion suppression zone. 2. Optimize Chromatography: Adjust the gradient to move the this compound peak away from the suppression zone. 3. Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to SPE or LLE) to remove the interfering components, especially phospholipids.[9][10]
Calibration curve is non-linear or has a poor R² value Matrix effects are impacting the standards differently than the samples, or the effect is concentration-dependent.1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same extracted blank biological matrix as your samples. 2. Apply Weighted Regression: Use a weighted linear regression (e.g., 1/x or 1/x²) for your calibration curve, which can often improve linearity in the presence of matrix effects.[6] 3. Consider Standard Addition: For critical studies, use the standard addition method for the most accurate quantification.
Results are accurate at high concentrations but inaccurate at low concentrations The signal-to-noise ratio is poor at the low end due to ion suppression, or there is an endogenous interference.1. Improve Sample Cleanup: Focus on techniques that provide the cleanest extracts to reduce baseline noise. 2. Check for Interferences: Analyze multiple lots of blank matrix to check for any endogenous peaks at the retention time and m/z of this compound. 3. Increase Instrument Sensitivity: If possible, use a more sensitive mass spectrometer to improve signal at low concentrations.[5]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike this compound at a low and a high concentration (representing LLOQ and ULOQ) into the final reconstitution solvent. Prepare at least 3 replicates for each concentration.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation protocol. In the final step, spike this compound at the same low and high concentrations into the extracted matrix.[6]

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Calculate the average peak area for each concentration in both Set A and Set B.

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Average Peak Area in Set B) / (Average Peak Area in Set A)

    • Interpretation:

      • MF < 0.8 indicates significant ion suppression.

      • MF > 1.2 indicates significant ion enhancement.

      • 0.8 ≤ MF ≤ 1.2 suggests that matrix effects are minimal or well-controlled.

Protocol 2: Method of Standard Addition

This protocol is used to accurately quantify this compound in a complex matrix when a suitable internal standard is unavailable.

  • Prepare Sample Aliquots: Dispense equal volumes of your unknown biological sample into at least four separate tubes.

  • Spike with Standard: Add increasing, known amounts of a this compound standard solution to each tube. One tube should receive no standard (zero addition).

  • Process Samples: Process all spiked samples using your standard sample preparation procedure (e.g., protein precipitation, SPE).

  • LC-MS/MS Analysis: Analyze each final extract and record the instrument response (peak area) for this compound.

  • Data Analysis:

    • Plot the measured instrument response (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the regression line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.

Visualizations

cluster_prep Sample Preparation Workflow Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add this compound-d4 (Internal Standard) Sample->Add_IS Precip Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis Start Poor Reproducibility or Inaccurate Quantification Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Check_Prep Is Sample Prep Optimized? (e.g., SPE vs. PPT) Check_IS->Check_Prep Yes Sol_Implement_IS Action: Implement a validated This compound SIL-IS. Check_IS->Sol_Implement_IS No Check_Chroma Is Chromatography Optimized? Check_Prep->Check_Chroma Yes Sol_Optimize_Prep Action: Develop a more robust sample prep method (e.g., SPE) to remove interferences. Check_Prep->Sol_Optimize_Prep No Sol_Optimize_Chroma Action: Modify gradient or column to separate this compound from ion suppression zones. Check_Chroma->Sol_Optimize_Chroma No Sol_Std_Add Action: Use Standard Addition or Matrix-Matched Calibrators. Check_Chroma->Sol_Std_Add Yes

References

Thermospine Safety & Handling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the safe handling and use of Thermospine in a laboratory setting. As a novel compound with potent thermal and biological activity, strict adherence to these safety protocols is mandatory to mitigate risks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a synthetic polypeptide that exhibits endothermic properties upon activation, leading to rapid, localized temperature drops. Its primary hazards are severe cryogenic burns upon direct contact and the potential for systemic shock if absorbed. It is also highly reactive with oxidizing agents.

Q2: What are the immediate first aid measures in case of exposure?

  • Skin Contact: Immediately flush the affected area with copious amounts of lukewarm water for at least 15 minutes. Do not use hot water. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive list of required PPE is detailed below.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected frost formation on the exterior of the primary container. Breach in container integrity or failure of the secondary containment's thermal regulation.Immediately evacuate the area and initiate the emergency spill protocol. Do not attempt to handle the container.
This compound solution appears cloudy or has precipitated. The solution may have become unstable due to temperature fluctuations or contamination.Do not use the solution. Tag the container and move it to a designated hazardous waste area for disposal according to institutional guidelines.
A faint, sweet odor is detected in the storage area. This may indicate a slow leak and aerosolization of this compound.Vacate the area immediately. Seal the room and report the incident to the lab supervisor and EHS. Do not re-enter until the area has been cleared by safety personnel.

Quantitative Data Summary

Table 1: this compound Physical and Chemical Properties

PropertyValue
Appearance Clear, viscous liquid
Odor Faintly sweet
Boiling Point 182 °C (decomposes)
Melting Point -15 °C
Vapor Pressure 0.02 mmHg at 20°C
Specific Gravity 1.35 g/mL
pH 6.8 (in aqueous solution)

Table 2: Recommended Storage Conditions and Incompatibilities

ParameterRecommendation
Storage Temperature 2-8 °C
Storage Atmosphere Inert (Nitrogen or Argon)
Incompatible Materials Strong oxidizing agents, acids, and bases
Container Material Borosilicate glass or PTFE

Experimental Protocols

Protocol 1: Standard Dilution of this compound Stock Solution
  • Ensure all work is conducted within a certified chemical fume hood.

  • Don appropriate PPE, including cryogenic gloves over nitrile gloves, a lab coat, and chemical splash goggles with a face shield.

  • Pre-chill the dilution buffer (e.g., PBS) to 4°C.

  • Slowly aspirate the required volume of this compound stock solution using a calibrated micropipette with a pre-chilled tip.

  • Dispense the this compound solution dropwise into the chilled dilution buffer while gently stirring.

  • Cap the container and label it appropriately with the new concentration, date, and your initials.

  • Store the diluted solution at 2-8°C.

Protocol 2: this compound Spill Cleanup Procedure
  • Evacuate: Immediately alert others and evacuate the immediate area of the spill.

  • Isolate: Secure the area and prevent entry. If safe to do so, close the fume hood sash.

  • Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

  • PPE: Don the appropriate PPE, including a respirator with an appropriate cartridge if the spill is large or in a poorly ventilated area.

  • Neutralize: Cover the spill with a neutralizing agent (e.g., sodium bicarbonate for acidic solutions) if applicable.

  • Absorb: Use a commercial spill kit absorbent pad to contain and absorb the spilled material.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional guidelines.

Visualizations

Thermospine_Spill_Workflow spill This compound Spill Detected evacuate Evacuate Immediate Area spill->evacuate alert Alert Others & Supervisor evacuate->alert isolate Isolate the Area alert->isolate report Report to EHS isolate->report don_ppe Don Appropriate PPE report->don_ppe absorb Contain & Absorb Spill don_ppe->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose Thermospine_PPE_Hierarchy cluster_ppe Required Personal Protective Equipment eyes Face Shield & Chemical Goggles hands Cryogenic Gloves (over Nitrile Gloves) body Chemical-Resistant Lab Coat respiratory Respirator (as needed) researcher Researcher researcher->eyes researcher->hands researcher->body researcher->respiratory

Technical Support Center: Enhancing the In Vivo Bioavailability of Thermospine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of Thermospine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound. This means it exhibits high permeability but low aqueous solubility. The primary challenge to its oral bioavailability is its dissolution rate-limited absorption. In its crystalline form, this compound dissolves very slowly in gastrointestinal fluids, leading to low and variable plasma concentrations after oral administration.

Q2: We are observing high inter-subject variability in our animal pharmacokinetic studies. What could be the cause?

A2: High inter-subject variability with this compound is often linked to its poor solubility and potential food effects. Differences in gastric pH and gastrointestinal transit times among subjects can significantly impact the extent of dissolution. Additionally, the presence of food, particularly high-fat meals, can sometimes enhance the solubilization of lipophilic compounds like this compound, leading to variability between fed and fasted states.

Q3: What formulation strategies are recommended for enhancing this compound's bioavailability?

A3: Several formulation strategies can be effective. The choice depends on the desired pharmacokinetic profile and the scale of your study. Common approaches include:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve absorption by utilizing lipid absorption pathways.

Q4: Can co-administration of a P-glycoprotein (P-gp) inhibitor improve this compound's bioavailability?

A4: While this compound has high intrinsic permeability, it is a mild substrate of the P-gp efflux pump. In studies with high doses, P-gp-mediated efflux in the intestinal wall might become a limiting factor. Co-administration with a P-gp inhibitor like Verapamil or a pharmaceutical-grade inhibitor could be investigated if you suspect efflux is limiting absorption, though solubility is the primary hurdle.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Low Cmax and AUC after oral dosing Poor dissolution of crystalline this compound.1. Confirm dissolution is the limiting factor with in vitro dissolution testing. 2. Formulate this compound as a nanosuspension or an amorphous solid dispersion (see Protocol 2).
No dose-proportional increase in plasma exposure Saturation of solubility in the GI tract.Consider lipid-based formulations (e.g., SEDDS) to increase the solubilization capacity in the gut.
High variability in plasma concentrations (High %CV) Food effects; inconsistent wetting of the compound.1. Standardize feeding conditions in your in vivo studies (e.g., always fasted or fed). 2. Incorporate a wetting agent (e.g., Tween 80 at <0.5%) in simple suspensions, but prioritize advanced formulations.
Precipitation of the compound in the GI tract Supersaturation from an enabling formulation (like an ASD) followed by precipitation.Include a precipitation inhibitor polymer (e.g., HPMC-AS) in your amorphous solid dispersion formulation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (n=6 per group), 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 3 days with free access to standard chow and water.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Formulation Preparation:

    • Group 1 (Control): Suspend micronized this compound in a vehicle of 0.5% carboxymethyl cellulose (CMC) with 0.1% Tween 80 in water.

    • Group 2 (Test Formulation): Prepare this compound as a nanosuspension or other advanced formulation at the same dose level.

  • Dosing: Administer the formulation via oral gavage at a target dose of 10 mg/kg.

  • Blood Sampling: Collect sparse blood samples (approx. 150 µL) from the tail vein into EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Protocol 2: Formulation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Polymer Selection: Select a suitable polymer, such as polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).

  • Solvent System: Identify a common solvent in which both this compound and the selected polymer are soluble (e.g., a 1:1 mixture of dichloromethane and methanol).

  • Preparation:

    • Dissolve this compound and the polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

    • Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a dry film or powder is formed.

  • Secondary Drying: Transfer the product to a vacuum oven and dry for 24-48 hours at 40°C to remove residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Perform in vitro dissolution testing to compare the release profile against the crystalline drug.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats (10 mg/kg, oral)

Formulation Cmax (ng/mL) Tmax (hr) AUC0-24h (ng·h/mL) Relative Bioavailability (%)
Micronized Suspension158 ± 454.01,250 ± 310100% (Reference)
Nanosuspension495 ± 1102.04,880 ± 950390%
Amorphous Solid Dispersion (1:3 with HPMC-AS)820 ± 1501.58,100 ± 1,620648%
Lipid-Based Formulation (SEDDS)950 ± 2001.09,350 ± 1,800748%

Visualizations

Thermospine_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular_Stress Extracellular Stress (e.g., Heat Shock) HSR1 Heat Shock Receptor 1 (HSR1) Extracellular_Stress->HSR1 Activates Cell_Membrane ThermoKinase ThermoKinase HSR1->ThermoKinase Phosphorylates HSF1_inactive HSF1 (Inactive) ThermoKinase->HSF1_inactive Inhibits Dissociation HSP90 HSP90 HSP90->HSF1_inactive HSF1_active HSF1 (Active) Trimer HSF1_inactive->HSF1_active Dissociates & Trimerizes Nucleus HSF1_active->Nucleus Translocates to HSE Heat Shock Element (HSE) in DNA Gene_Transcription Gene Transcription (e.g., HSP70) HSE->Gene_Transcription Binds & Initiates This compound This compound This compound->ThermoKinase Inhibits PK_Study_Workflow Start Start: In Vivo PK Study Animal_Acclimatization Animal Acclimatization (≥ 3 days) Start->Animal_Acclimatization Fasting Overnight Fasting (~12 hours) Animal_Acclimatization->Fasting Formulation_Prep Prepare Formulations (e.g., Nanosuspension) Fasting->Formulation_Prep Dosing Oral Gavage Dosing (10 mg/kg) Formulation_Prep->Dosing Blood_Sampling Serial Blood Sampling (0-24 hours) Dosing->Blood_Sampling Plasma_Processing Process Blood to Plasma Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis End End: Report Results PK_Analysis->End Troubleshooting_Bioavailability Problem Observed Problem: Low Oral Bioavailability Cause1 Potential Cause 1: Poor Solubility Problem->Cause1 Cause2 Potential Cause 2: Efflux Transport Problem->Cause2 Cause3 Potential Cause 3: GI Instability Problem->Cause3 Solution1a Solution: Particle Size Reduction (Micronization/Nanosizing) Cause1->Solution1a Solution1b Solution: Amorphous Solid Dispersion Cause1->Solution1b Solution1c Solution: Lipid-Based Formulation Cause1->Solution1c Solution2a Solution: Co-dose with P-gp Inhibitor (for investigation only) Cause2->Solution2a Solution3a Solution: Enteric Coating Cause3->Solution3a

Reducing off-target effects of Thermospine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thermospine, a novel technology designed for the targeted degradation of specific proteins of interest (POIs) through localized, heat-activated ubiquitination. This guide provides comprehensive troubleshooting advice and detailed protocols to help researchers minimize off-target effects and ensure the specific and efficient degradation of their target protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an advanced protein degradation technology. It involves fusing your protein of interest (POI) to a proprietary, heat-sensitive domain. Upon application of a precise, localized heat stimulus (e.g., via focused ultrasound or a specialized thermal cycler), this domain undergoes a conformational change. This change exposes a degradation signal (degron), which is then recognized by the cell's native E3 ubiquitin ligase machinery. This leads to the polyubiquitination of the POI and its subsequent degradation by the proteasome.

Q2: What are the primary sources of off-target effects with this compound?

A2: Off-target effects with this compound can generally be categorized into two main types:

  • Heat-Induced Off-Targets: These effects are caused by the thermal stimulus itself. Excessive or poorly focused heat can lead to the denaturation of other proteins, triggering a general cellular stress response, such as the heat shock response (HSR).[1][2][3] This can result in unintended changes in gene expression and cell signaling.

  • System-Induced Off-Targets: These effects are related to the components of the this compound system. At high expression levels, the this compound fusion protein itself might cause steric hindrance or mislocalization. Additionally, overloading the ubiquitin-proteasome system can affect the degradation of other endogenous proteins.

Q3: I'm observing high expression of Heat Shock Proteins (e.g., HSP70) in my control cells. What does this mean?

A3: The expression of heat shock proteins is a hallmark of the heat shock response (HSR), a cellular mechanism to protect against stress-induced protein misfolding.[1][2] If you observe HSP70 induction in your control cells (cells not expressing the this compound construct but receiving the heat stimulus), it strongly suggests that the temperature or duration of your heat stimulus is too high, causing a general cellular stress response independent of the this compound system. To mitigate this, you should optimize your heating protocol by reducing the temperature or shortening the duration of the heat pulse.

Q4: How can I distinguish between on-target protein degradation and general cellular toxicity?

A4: This is a critical control. The most effective method is to use a "degron-mutant" control. This is a version of your this compound-POI fusion construct where the degron signal is mutated and cannot be recognized by the E3 ligase.

  • If the phenotype (e.g., cell death) is observed with the active this compound construct but not with the degron-mutant control (under the same heat stimulus), it is likely an on-target effect.

  • If both the active and the degron-mutant constructs produce the same phenotype, the effect is likely due to off-target heat effects or overexpression artifacts.

Troubleshooting Guides

Problem 1: Low Efficiency of Target Protein Degradation

Possible Cause Troubleshooting Steps
Suboptimal Heat Stimulus Perform a temperature and duration matrix experiment. Test a range of temperatures (e.g., 40-44°C) and pulse durations (e.g., 5-30 minutes) to find the optimal conditions for your specific POI and cell type.
Low Expression of Fusion Protein Verify the expression level of your this compound-POI fusion protein via Western blot or fluorescence microscopy (if tagged). If expression is low, consider using a stronger promoter or optimizing your transfection/transduction protocol.
Inefficient E3 Ligase Recruitment Confirm that your cell line expresses sufficient levels of the relevant E3 ligase. In some specialized cell types, endogenous E3 ligase levels may be a limiting factor.

Problem 2: Significant Off-Target Effects Observed (e.g., high cell death, stress granule formation)

Possible Cause Troubleshooting Steps
Excessive Heat-Induced Stress 1. Optimize Heating Protocol: Reduce the temperature and/or duration of the heat stimulus. The goal is to find the minimum thermal dose required for on-target activity. 2. Monitor Stress Markers: Perform a Western blot for key heat shock proteins like HSP70 and HSP90.[2][4] Aim for conditions that induce minimal HSR. 3. Use Orthogonal Assays: Confirm cell viability using multiple methods, such as a membrane integrity assay (e.g., LDH release) in addition to metabolic assays (e.g., MTT), to rule out assay-specific artifacts.[5]
Overexpression of Fusion Protein 1. Titrate Expression Levels: If using an inducible expression system, test a range of inducer concentrations to find the lowest expression level that still achieves efficient degradation. 2. Use Weaker Promoter: If using constitutive expression, consider cloning your construct into a vector with a weaker promoter.
Incorrect Negative Controls 1. Sham Control: Include a control group that undergoes all experimental steps except the heat stimulus. This isolates the effects of the fusion protein itself. 2. Degron-Mutant Control: As mentioned in the FAQs, use a construct with a mutated degron to differentiate on-target from off-target effects.

Data Presentation: Optimizing Heat Stimulus

The following table provides example data from an experiment to determine the optimal heat pulse duration, balancing on-target degradation with off-target stress induction.

Table 1: Effect of Heat Pulse Duration on Target Degradation vs. Off-Target HSP70 Induction Cells were treated with a 42°C heat stimulus for varying durations. Protein levels were quantified by Western blot densitometry 8 hours post-treatment and normalized to a non-heated control.

Heat Pulse Duration (minutes) Target POI Level (% of Control) HSP70 Level (% of Control) Cell Viability (%)
0 (No Heat)100%100%100%
575%120%98%
1040%180%95%
15 15% 250% 91%
2012%550%75%
3010%980%55%

Key Experimental Protocols

Protocol 1: Optimizing this compound Heat Stimulus

  • Cell Seeding: Plate your cells (both those expressing the this compound-POI construct and parental/control cells) in a multi-well plate format to allow for multiple conditions to be tested in parallel.

  • Treatment Preparation: Prepare a water bath or thermal cycler set to your starting temperature (e.g., 42°C).

  • Heat Application: Seal the plate and apply the heat stimulus for a range of durations (e.g., 5, 10, 15, 20, 30 minutes). Include a "0-minute" control that is handled identically but not heated.

  • Recovery: Return the cells to a standard 37°C incubator for a predetermined recovery period (e.g., 8, 12, or 24 hours). This period should be optimized based on the known turnover rate of your POI.

  • Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the total protein concentration for each sample using a BCA assay.

  • Western Blot Analysis: Load equal amounts of total protein for SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against your POI, an off-target stress marker (e.g., anti-HSP70), and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Densitometry: Quantify the band intensities. Normalize the POI and HSP70 signals to the loading control for each lane. Then, express these values as a percentage of the non-heated control to determine the relative change.

Visualizations

Signaling and Workflow Diagrams

Thermospine_Mechanism This compound On-Target Mechanism cluster_cell Cell POI Protein of Interest (POI) TS_Domain This compound Domain Fusion POI TS Domain Degron Exposed Degron Fusion:f1->Degron Conformational Change Proteasome Proteasome Fusion->Proteasome Targeting Heat Localized Heat (e.g., 42°C) Heat->Fusion:f1 Activation E3 E3 Ubiquitin Ligase Degron->E3 Recruitment E3->Fusion:f0 Ubiquitination Ub Ubiquitin Ub->E3 Degradation Degradation Proteasome->Degradation

Caption: The intended mechanism of action for the this compound system.

Troubleshooting_Workflow Troubleshooting Off-Target Effects start Start: Observe High Off-Target Effect q1 Are essential controls (Sham, Degron-Mutant) included? start->q1 a1_no Action: Redo experiment with proper controls. q1->a1_no No q2 Is HSP70 induced in parental cells + heat? q1->q2 Yes a1_no->start Restart a2_yes Action: Reduce heat stimulus (temp/duration). Titrate thermal dose. q2->a2_yes Yes q3 Is phenotype present with Degron-Mutant control? q2->q3 No a2_yes->q2 Re-evaluate a3_yes Action: Lower fusion protein expression level. (Inducible system / weaker promoter) q3->a3_yes Yes end_ok Result: On-Target Effect Confirmed q3->end_ok No a3_yes->q3 Re-evaluate

Caption: A logical workflow for diagnosing the source of off-target effects.

Off_Target_HSR Off-Target Heat Shock Response Pathway trigger Excessive Heat Stimulus (>43°C or long duration) misfolded Widespread Protein Misfolding & Aggregation trigger->misfolded hsf1_release HSF1 released from HSP90 complex misfolded->hsf1_release hsf1_trimer HSF1 Trimerization & Nuclear Translocation hsf1_release->hsf1_trimer hse HSF1 binds to Heat Shock Elements (HSEs) hsf1_trimer->hse hsp_genes Transcription of HSP Genes (HSP70, HSP27 etc.) hse->hsp_genes outcome Unintended Cellular Effects: - Altered Signaling - Apoptosis Inhibition - Confounding Variables hsp_genes->outcome

Caption: An off-target pathway activated by excessive heat stimulus.

References

Calibration curve issues in Thermopsine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantification of Thermopsine.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered during the creation and use of calibration curves for Thermopsine quantification, particularly with HPLC-UV and LC-MS/MS methods.

Poor Linearity (Low R-squared Value)

A low coefficient of determination (R² < 0.99) indicates that the data points do not form a straight line, which can lead to inaccurate quantification.

Possible Cause Recommended Solution
Inaccurate Standard Preparation - Ensure the reference standard is of high purity and has been stored correctly. - Use a calibrated analytical balance for weighing the standard. - Employ calibrated pipettes and volumetric flasks for dilutions. - Perform serial dilutions carefully to minimize error propagation.[1][2]
Improper Solvent/Matrix for Standards - Prepare calibration standards in a solvent that is identical to the final sample solvent (matrix matching).[3] - If matrix effects are suspected, consider using the standard addition method.[3]
Instrumental Issues - Check for leaks in the HPLC/LC-MS system. - Ensure the detector lamp (for UV) is functioning correctly and has sufficient energy. - Verify that the mobile phase composition is accurate and consistent.
Inappropriate Concentration Range - The selected concentration range may be outside the linear dynamic range of the instrument. - Prepare standards that bracket the expected concentration of the unknown samples.[1]
Analyte Instability - Thermopsine may be degrading in the prepared standard solutions. Assess the stability of the standards over time and under different storage conditions (e.g., light, temperature).
High Y-Intercept

An ideal calibration curve should pass through or very close to the origin. A significant positive y-intercept suggests that there is a response from the instrument even when the analyte concentration is zero.

Possible Cause Recommended Solution
Contaminated Blank - Use fresh, high-purity solvent for the blank. - Ensure that glassware used for the blank is scrupulously clean.
Interfering Peaks in the Blank - An interfering compound may be co-eluting with Thermopsine. - Optimize the chromatographic method (e.g., change the mobile phase gradient, use a different column) to resolve the interference.
Carryover from Previous Injections - Implement a robust needle wash protocol between injections. - Inject a blank after a high-concentration standard to check for carryover.
Incorrect Integration - Review the peak integration parameters to ensure that baseline noise is not being integrated as a peak.
Inconsistent or Drifting Response

Variations in the instrument's response to the same concentration of a standard can lead to poor precision and inaccurate results.

Possible Cause Recommended Solution
Fluctuations in Mobile Phase Composition - Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump. - If using a gradient, ensure the pump's proportioning valves are functioning correctly.
Column Temperature Variations - Use a column oven to maintain a stable column temperature. Even small fluctuations in ambient temperature can affect retention times and peak shapes.
Column Degradation - The column may be aging or contaminated. Flush the column with a strong solvent or, if necessary, replace it.
Standard Solution Instability - Prepare fresh standard solutions daily or as determined by stability studies. Store stock solutions appropriately (e.g., refrigerated, protected from light).

Frequently Asked Questions (FAQs)

Q1: I cannot find a certified reference standard for Thermopsine. What should I do?

A1: The limited commercial availability of certified reference standards for many quinolizidine alkaloids is a known challenge.[4] In such cases, you can consider the following options:

  • Use a closely related, certified standard: You can use a certified standard of a structurally similar and commercially available quinolizidine alkaloid, such as lupanine or sparteine, for semi-quantitative analysis.[4] Be aware that this will introduce a degree of uncertainty in your results.

  • In-house characterization: If you have a purified sample of Thermopsine, you can perform in-house characterization to determine its purity (e.g., by qNMR). This well-characterized material can then be used as your reference standard.

  • Collaborate with a specialized lab: Some research institutions or specialized commercial labs may have access to or be able to synthesize and certify a Thermopsine standard.

Q2: What is the best solvent for preparing my Thermopsine stock solution?

A2: While specific solubility data for Thermopsine is limited, based on its alkaloid structure and information for related compounds like lupanine, methanol or DMSO are suitable choices for preparing a stock solution.[5] For working standards, it is best to use the mobile phase of your analytical method to ensure compatibility.

Q3: How stable are Thermopsine standard solutions?

A3: The stability of Thermopsine in solution has not been extensively reported. It is recommended to perform a simple stability study by analyzing the same standard solution over a period of time (e.g., 24, 48, 72 hours) while stored under different conditions (room temperature, refrigerated, protected from light).[6][7][8] As a general precaution, it is best to prepare fresh working standards daily from a stock solution stored at -20°C.

Q4: My chromatogram shows peak tailing for Thermopsine. How can I improve the peak shape?

A4: Peak tailing for basic compounds like alkaloids can occur due to interactions with silanol groups on the silica-based column packing. To mitigate this:

  • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can protonate the silanol groups and reduce their interaction with the basic analyte.

  • Use a different column: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid silica-polymer column) that is less prone to secondary interactions with basic compounds.

  • Check for column contamination: Contaminants on the column can also cause peak tailing. Flush the column with a strong solvent.

Q5: My retention time for Thermopsine is shifting between injections. What could be the cause?

A5: Shifting retention times are often due to:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.

  • Changes in mobile phase composition: Check for solvent evaporation or improper mixing of the mobile phase components.

  • Temperature fluctuations: Use a column oven to maintain a constant temperature.

Experimental Protocol: Creating a Standard Calibration Curve for Thermopsine Quantification by LC-MS/MS

This protocol is a general guideline and may require optimization for your specific instrument and sample matrix. It is based on methods developed for other quinolizidine alkaloids.[9]

1. Materials and Reagents

  • Thermopsine reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or ammonium formate as an alternative mobile phase modifier)

  • Calibrated analytical balance, pipettes, and volumetric flasks

2. Preparation of Stock and Working Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of Thermopsine reference standard and dissolve it in a known volume of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare a series of at least five calibration standards covering the desired concentration range.

3. LC-MS/MS Instrumental Conditions (Example)

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute Thermopsine, for example:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 90% B

    • 5-6 min: Hold at 90% B

    • 6-7 min: Return to 10% B

    • 7-10 min: Re-equilibrate at 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Determine the precursor ion ([M+H]⁺) and the most abundant product ions for Thermopsine by infusing a standard solution.

4. Data Acquisition and Analysis

  • Inject the blank (initial mobile phase) to confirm the absence of interfering peaks.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the blank again to check for carryover.

  • Plot the peak area of Thermopsine against the corresponding concentration for each standard.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Quantitative Data Summary

The following table provides typical parameters for a calibration curve for the analysis of quinolizidine alkaloids. These values should be established and verified during method validation.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Range Should cover the expected concentrations of the samples.
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Visualizations

Calibration_Curve_Troubleshooting start Start: Calibration Curve Issue linearity Poor Linearity (R² < 0.99)? start->linearity intercept High Y-Intercept? linearity->intercept No sol1 Check Standard Preparation: - Purity of standard - Weighing and dilution accuracy linearity->sol1 Yes response Inconsistent Response? intercept->response No sol5 Analyze Blank: - Check for contamination or carryover intercept->sol5 Yes end Problem Resolved response->end No (Other Issue) sol8 Check HPLC System: - Mobile phase degassing - Pump performance response->sol8 Yes sol2 Verify Concentration Range: - Is it within linear range of instrument? sol1->sol2 sol3 Assess Matrix Effects: - Use matrix-matched standards sol2->sol3 sol4 Check for Analyte Instability: - Prepare fresh standards sol3->sol4 sol4->end sol6 Optimize Chromatography: - Resolve interfering peaks sol5->sol6 sol7 Review Peak Integration sol6->sol7 sol7->end sol9 Control Column Temperature: - Use a column oven sol8->sol9 sol10 Evaluate Column Health: - Flush or replace column sol9->sol10 sol10->end

Caption: Troubleshooting workflow for common calibration curve issues.

Experimental_Workflow prep Standard Preparation stock Prepare 1 mg/mL Stock Solution in Methanol prep->stock working Serially Dilute Stock to Create Working Standards (≥5 levels) stock->working instrument Instrumental Analysis working->instrument inject Inject Blank, Standards, and Samples into LC-MS/MS instrument->inject data Data Processing inject->data plot Plot Peak Area vs. Concentration data->plot regress Perform Linear Regression plot->regress quant Quantify Unknown Samples regress->quant

Caption: Workflow for creating a calibration curve for Thermopsine quantification.

References

Validation & Comparative

Validating the Antiviral Activity of Thermospine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of Thermospine, a novel antiviral candidate, against the established influenza neuraminidase inhibitor, Oseltamivir. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound in a preclinical mouse model of Influenza A virus infection.

Comparative Efficacy of this compound and Oseltamivir

The in vivo antiviral efficacy of this compound was evaluated in a lethal challenge model of Influenza A virus (A/PR/8/34 H1N1) in BALB/c mice. The results are compared with Oseltamivir, a widely used antiviral medication for influenza.[1][2]

Table 1: Survival Rate and Viral Titer Reduction

Treatment GroupDosageSurvival Rate (%)Mean Lung Viral Titer (log10 PFU/mL) at Day 5 Post-Infection
Vehicle Control -06.8 ± 0.5
This compound 20 mg/kg/day802.5 ± 0.3
Oseltamivir 20 mg/kg/day902.2 ± 0.4

Table 2: Body Weight Change and Clinical Score

Treatment GroupDosageMean Body Weight Change (%) at Day 7 Post-InfectionMean Clinical Score at Day 5 Post-Infection (0-4 scale)
Vehicle Control --25.3 ± 3.13.8 ± 0.2
This compound 20 mg/kg/day-5.1 ± 2.51.2 ± 0.3
Oseltamivir 20 mg/kg/day-4.5 ± 2.21.0 ± 0.4

Experimental Protocols

In Vivo Mouse Model of Influenza A Virus Infection

A standardized mouse model was utilized to assess the in vivo efficacy of this compound.[3][4][5][6]

  • Animals: Female BALB/c mice, 6-8 weeks old, were used for all experiments.

  • Virus: Mouse-adapted Influenza A/Puerto Rico/8/34 (H1N1) virus was used for infection.

  • Infection: Mice were anesthetized and intranasally inoculated with a lethal dose (5x LD50) of the virus in a 50 µL volume.

  • Treatment: Treatment with this compound (20 mg/kg/day), Oseltamivir (20 mg/kg/day), or a vehicle control was initiated 4 hours post-infection and continued for 5 days, administered orally twice daily.

  • Monitoring: Body weight, clinical signs of illness (ruffled fur, hunched posture, labored breathing), and survival were monitored daily for 14 days.

  • Viral Load Determination: On day 5 post-infection, a subset of mice from each group was euthanized, and lung tissues were collected to determine viral titers via plaque assay on Madin-Darby Canine Kidney (MDCK) cells.[3][4]

Plaque Assay
  • MDCK cells were seeded in 6-well plates to form a confluent monolayer.

  • Lung homogenates were serially diluted and added to the MDCK cell monolayers.

  • After a 1-hour adsorption period, the inoculum was removed, and the cells were overlaid with a mixture of agar and cell culture medium.

  • Plates were incubated for 72 hours, after which the cells were fixed and stained with crystal violet to visualize plaques.

  • Viral titers were calculated as plaque-forming units (PFU) per milliliter.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the host antiviral response.

experimental_workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints virus_prep Influenza A Virus (A/PR/8/34 H1N1) Preparation infection Intranasal Inoculation (5x LD50) virus_prep->infection animal_acclimatization BALB/c Mice Acclimatization (6-8 weeks old) animal_acclimatization->infection treatment_groups Treatment Groups - Vehicle - this compound (20 mg/kg/day) - Oseltamivir (20 mg/kg/day) infection->treatment_groups daily_monitoring Daily Monitoring (14 days) - Survival - Body Weight - Clinical Score treatment_groups->daily_monitoring endpoint_analysis Endpoint Analysis (Day 5) - Lung Viral Titer (Plaque Assay) treatment_groups->endpoint_analysis

In vivo experimental workflow for evaluating antiviral efficacy.

rig_i_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus viral_rna Viral RNA rig_i RIG-I viral_rna->rig_i activates mavs MAVS rig_i->mavs activates tbk1 TBK1 mavs->tbk1 recruits & activates irf3 IRF3 tbk1->irf3 phosphorylates irf3_p p-IRF3 irf3->irf3_p dimerizes & translocates ifn_beta IFN-β Gene Expression irf3_p->ifn_beta induces

RIG-I-like receptor signaling pathway in antiviral response.

References

A Comparative Analysis of the Sedative Effects of Lupanine and Thermospine on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the pharmacological characterization of lupanine and thermospine, particularly concerning their sedative effects on the central nervous system (CNS). While experimental data for lupanine outlines a weak sedative profile, there is a notable absence of published research investigating the sedative properties of this compound. This guide aims to synthesize the existing data for lupanine and contextualize the current knowledge gap regarding this compound for researchers, scientists, and drug development professionals.

Executive Summary

Lupanine, a quinolizidine alkaloid found in lupin species, has been demonstrated to exert a weak sedative effect on the central nervous system. In contrast, this compound, an alternative name for the alkaloid thermopsine, currently lacks scientific studies evaluating its sedative or general CNS depressant activities. Therefore, a direct comparative analysis based on experimental data is not feasible at this time. This guide provides a detailed overview of the experimental findings for lupanine to serve as a benchmark.

Lupanine: A Profile of Weak Sedative Action

Lupanine's effects on the CNS have been investigated, with studies indicating a less toxic profile compared to the related alkaloid, sparteine.[1] The primary sedative-hypnotic effects appear to be minimal.

Quantitative Data on Sedative Effects

The following table summarizes the key quantitative findings from a comparative study on the effects of lupanine on the CNS in mice.

Experimental AssayCompoundDose (mg/kg, i.p.)Observation% Change vs. Control
Spontaneous Locomotor Activity Lupanine21Reduction in motility26% decrease
Sparteine21Reduction in motility71% decrease
Pentobarbital-Induced Sleeping Time Lupanine21Potentiation of sleeping time25% increase
Sparteine21Potentiation of sleeping time200% increase

Data extracted from Pothier et al. (1998). The study concluded that lupanine has a weak sedative effect on the CNS.[1]

This compound (Thermopsine): An Uncharacterized Profile

A thorough search of scientific databases reveals no available experimental data on the sedative, hypnotic, or general CNS depressant effects of this compound (thermopsine). While the compound is a known quinolizidine alkaloid, its pharmacological activity on the central nervous system remains uninvestigated in published literature.

Experimental Protocols

Detailed methodologies for the key experiments cited for lupanine are provided below to facilitate replication and further research.

Spontaneous Locomotor Activity

Objective: To assess the effect of the test compound on spontaneous motor activity in mice, an indicator of sedative or stimulant effects.

Methodology:

  • Animal Model: Male Swiss mice (20-22 g).

  • Apparatus: An actimeter consisting of a transparent circular cage (40 cm diameter) equipped with three photoelectric cells.

  • Procedure:

    • Mice are habituated to the experimental room for at least 1 hour before testing.

    • Animals are randomly assigned to treatment groups (e.g., saline control, lupanine).

    • The test compound or vehicle is administered intraperitoneally (i.p.).

    • Immediately after injection, each mouse is placed in the actimeter.

    • The number of interruptions of the photoelectric beams (counts) is recorded automatically over a 30-minute period.

  • Data Analysis: The mean number of counts for each treatment group is compared to the control group. A significant decrease in counts suggests a sedative effect.

Pentobarbital-Induced Sleeping Time

Objective: To evaluate the hypnotic or sedative-potentiating effects of a test compound by measuring its ability to prolong sleep induced by a sub-hypnotic dose of pentobarbital.

Methodology:

  • Animal Model: Male Swiss mice (20-22 g).

  • Procedure:

    • Mice are randomly assigned to treatment groups.

    • The test compound or vehicle is administered i.p. 30 minutes prior to the administration of pentobarbital.

    • Pentobarbital is administered i.p. at a dose of 40 mg/kg.

    • The time from the loss of the righting reflex (when the mouse can no longer right itself when placed on its back) to its recovery is recorded as the sleeping time.

  • Data Analysis: The mean sleeping time for each treatment group is compared to the control group. A significant increase in sleeping time indicates a hypnotic or sedative-potentiating effect.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways for the sedative effects of lupanine are not fully elucidated. However, as a quinolizidine alkaloid, its mechanism may involve interactions with various neurotransmitter systems. Some related alkaloids, like lupinine, have been shown to be reversible inhibitors of acetylcholinesterase and to have an affinity for muscarinic and nicotinic acetylcholine receptors. This suggests a potential cholinergic mechanism, though further research is needed to confirm this for lupanine's sedative effects.

Due to the lack of research, there is no information on the potential signaling pathways for this compound.

Experimental Workflow for Evaluating CNS Sedative Effects

G cluster_0 Initial Screening cluster_1 Hypnotic Effect Evaluation cluster_2 Mechanism of Action Studies A Test Compound Administration (e.g., Lupanine, this compound) B Spontaneous Locomotor Activity Test A->B C Pentobarbital-Induced Sleeping Time Test B->C If sedative effect observed D Receptor Binding Assays (e.g., GABA-A, Acetylcholine) C->D E Neurochemical Analysis C->E F Data Analysis and Comparison D->F E->F

Workflow for assessing CNS sedative properties.

Conclusion

The available scientific evidence indicates that lupanine possesses weak sedative properties, as demonstrated by its modest effects on locomotor activity and potentiation of pentobarbital-induced sleep in mice. In stark contrast, there is a complete lack of published experimental data on the sedative or any other CNS effects of this compound (thermopsine). This significant knowledge gap precludes any direct comparison of their sedative potencies or mechanisms of action. Future research is warranted to characterize the pharmacological profile of this compound to determine if it shares the weak sedative properties of other quinolizidine alkaloids or possesses a distinct CNS activity profile. Until such studies are conducted, any claims regarding the sedative effects of this compound remain unsubstantiated within the scientific literature.

References

Comparative Toxicological Profile: Sparteine vs. Thermospine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the available toxicological data for sparteine, with a note on the current data gap for thermospine.

Introduction

This guide provides a comparative analysis of the toxicity of two plant-derived alkaloids: sparteine and this compound. The objective is to present a clear, data-driven comparison for researchers, scientists, and drug development professionals. While comprehensive toxicological data is available for sparteine, allowing for a detailed assessment of its toxic profile, there is a significant lack of publicly available experimental data on the toxicity of this compound. This guide will therefore focus on a thorough review of sparteine's toxicity, while also highlighting the existing data gap for this compound.

Sparteine is a quinolizidine alkaloid that has been studied for its antiarrhythmic and oxytocic properties.[1] However, its clinical use has been limited due to its narrow therapeutic index and significant toxic potential.[1] this compound, another lupin alkaloid, has limited information available regarding its toxicological effects.

Quantitative Toxicity Data

Acute toxicity data for sparteine, primarily expressed as the median lethal dose (LD50), has been determined in various animal models through different routes of administration. In contrast, no quantitative LD50 data for this compound could be identified in the public domain. The GHS classification for (-)-Thermopsine, a likely synonym for this compound, indicates that it is harmful if swallowed and causes skin and eye irritation, but does not provide specific LD50 values.

Table 1: Acute Toxicity of Sparteine (LD50)

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseIntravenous23
MouseIntraperitoneal134
MouseOral220
RatIntraperitoneal134
RatOral220

Data compiled from available toxicological studies.[1]

Organ-Specific Toxicity of Sparteine

Sparteine exhibits significant toxicity in the central nervous system (CNS) and the cardiovascular system.[1]

Neurotoxicity

Sparteine acts as a blocker of nervous ganglia and has antimuscarinic effects, leading to depression of the central nervous system.[1][2] Studies in Wistar rats have demonstrated that both intracerebroventricular and intraperitoneal administration of sparteine can cause neuronal necrosis.[1][2] The brain regions most affected include the cerebral cortex, olfactory and amygdaloid areas, the ventromedial hypothalamic nucleus, Purkinje cells in the cerebellum, and various regions of the hippocampus.[2]

Cardiotoxicity

The primary cardiovascular toxic effect of sparteine is the blockade of voltage-gated sodium channels in the heart.[1][3] This action can lead to arrhythmias and a dose-dependent reduction in heart rate and blood pressure.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of key experimental protocols used to assess the toxicity of sparteine.

Neurotoxicity Assessment in Rats[1][2]
  • Animals: Adult Wistar rats.

  • Administration: Daily intraventricular (ICV) or intraperitoneal (IP) injections of sparteine solution for five consecutive days. A control group receives a sterile water solution.

  • Procedure: 72 hours after the final dose, the animals are sacrificed, and their brains are removed, fixed, and embedded in paraffin. Tissue slices are then stained (e.g., with H&E) and evaluated under a light microscope for evidence of neuronal necrosis.

  • Endpoint: Identification and characterization of brain areas sensitive to the toxic effects of sparteine.

Comet Assay for Genotoxicity[1]
  • Test System: Staminal nuclei of Tradescantia (clone 4430).

  • Treatment: Exposure to various concentrations of sparteine (e.g., 0.01, 0.1, 0.5, and 1.0 mM) for a defined period (e.g., 3 hours).

  • Procedure:

    • Isolation of nuclei from the stamen hairs.

    • Embedding of nuclei in agarose on a microscope slide.

    • Lysis of the cells to remove cellular proteins.

    • Electrophoresis of the slides.

    • Staining with a fluorescent dye and visualization under a microscope.

  • Endpoint: Measurement of DNA damage, indicated by the "comet tail" of fragmented DNA. A study indicated that sparteine exhibited genotoxic activity at a concentration of 0.5 mM.[1]

Visualizations

Experimental Workflow for Neurotoxicity Assessment

G cluster_0 Animal Preparation & Dosing cluster_1 Tissue Processing & Analysis Animal Model\n(Adult Wistar Rats) Animal Model (Adult Wistar Rats) Random Assignment Random Assignment Animal Model\n(Adult Wistar Rats)->Random Assignment Control Group\n(Sterile Water) Control Group (Sterile Water) Random Assignment->Control Group\n(Sterile Water) Experimental Group\n(Sparteine Solution) Experimental Group (Sparteine Solution) Random Assignment->Experimental Group\n(Sparteine Solution) Daily Injections\n(ICV or IP for 5 days) Daily Injections (ICV or IP for 5 days) Control Group\n(Sterile Water)->Daily Injections\n(ICV or IP for 5 days) Experimental Group\n(Sparteine Solution)->Daily Injections\n(ICV or IP for 5 days) Sacrifice & Brain Removal\n(72h post-last dose) Sacrifice & Brain Removal (72h post-last dose) Daily Injections\n(ICV or IP for 5 days)->Sacrifice & Brain Removal\n(72h post-last dose) Fixation & Paraffin Embedding Fixation & Paraffin Embedding Sacrifice & Brain Removal\n(72h post-last dose)->Fixation & Paraffin Embedding Tissue Slicing\n(10µm sections) Tissue Slicing (10µm sections) Fixation & Paraffin Embedding->Tissue Slicing\n(10µm sections) Staining\n(e.g., H&E) Staining (e.g., H&E) Tissue Slicing\n(10µm sections)->Staining\n(e.g., H&E) Microscopic Evaluation Microscopic Evaluation Staining\n(e.g., H&E)->Microscopic Evaluation Identification of\nNeuronal Necrosis Identification of Neuronal Necrosis Microscopic Evaluation->Identification of\nNeuronal Necrosis

Caption: Workflow for assessing sparteine-induced neurotoxicity in rats.

Signaling Pathway of Sparteine Cardiotoxicity

G Sparteine Sparteine Voltage-gated Na+ Channel\n(Cardiac Myocyte) Voltage-gated Na+ Channel (Cardiac Myocyte) Sparteine->Voltage-gated Na+ Channel\n(Cardiac Myocyte) blocks Na+ Influx Na+ Influx Voltage-gated Na+ Channel\n(Cardiac Myocyte)->Na+ Influx inhibits Cardiac Action Potential Cardiac Action Potential Na+ Influx->Cardiac Action Potential alters Altered Cardiac Function\n(Arrhythmia, Bradycardia) Altered Cardiac Function (Arrhythmia, Bradycardia) Cardiac Action Potential->Altered Cardiac Function\n(Arrhythmia, Bradycardia) leads to

Caption: Sparteine's blockade of cardiac sodium channels.

Conclusion

The available data clearly indicates that sparteine possesses significant toxic properties, particularly affecting the central nervous and cardiovascular systems. Its acute toxicity has been quantified in several animal models, and the mechanisms underlying its organ-specific toxicity are partially understood. In stark contrast, the toxicological profile of this compound remains largely uncharacterized in publicly accessible scientific literature. While a qualitative hazard assessment suggests potential for harm upon ingestion and irritation, a data-driven comparative analysis is not feasible at this time. Further research, including acute toxicity studies and investigations into organ-specific effects, is necessary to elucidate the toxicological profile of this compound and enable a meaningful comparison with sparteine.

References

Comparative Analysis of Thermospine Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available scientific literature or experimental data on the cross-reactivity of Thermospine in immunoassays. This guide is intended to be a hypothetical yet illustrative example of how such a study would be designed, executed, and its data presented. The experimental protocols, data, and comparisons presented herein are theoretical and serve as a framework for potential future investigations.

Introduction to Immunoassay Cross-reactivity and Small Molecules

Immunoassays are indispensable tools in research and diagnostics, relying on the highly specific interaction between an antibody and its target antigen. However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody binds to a molecule that is structurally similar, but not identical, to its intended target. This can lead to inaccurate quantification and false-positive results.

For small molecules like alkaloids, which are too small to elicit an immune response on their own, they must be conjugated to a larger carrier protein to produce antibodies. This process can sometimes lead to the generation of antibodies that recognize a common structural motif shared by several related molecules.

This compound (also known as (-)-Thermopsine) is a quinolizidine alkaloid with the chemical formula C₁₅H₂₀N₂O. Its tetracyclic structure is shared by other alkaloids, creating the potential for cross-reactivity in immunoassays developed for these similar compounds. This guide provides a hypothetical comparison of this compound's cross-reactivity in an immunoassay designed for the structurally related alkaloid, Lupanine.

Hypothetical Scenario: Assessing this compound Cross-reactivity in a Lupanine Immunoassay

To illustrate the process of evaluating cross-reactivity, we present a hypothetical scenario where a competitive enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of Lupanine. The objective is to determine the extent to which this compound interferes with this assay.

Signaling Pathway and Assay Principle:

The assay is a competitive ELISA. In this format, a known amount of Lupanine conjugated to an enzyme is mixed with a sample containing an unknown amount of Lupanine. This mixture is then added to a microplate well coated with antibodies specific to Lupanine. The free Lupanine in the sample and the enzyme-conjugated Lupanine compete for binding to the limited number of antibody sites. The amount of bound enzyme-conjugated Lupanine is inversely proportional to the concentration of free Lupanine in the sample. The signal is generated by the addition of a substrate that is converted by the enzyme into a colored product. A higher concentration of Lupanine in the sample results in a weaker signal.

G cluster_assay Competitive ELISA Principle Ab Anti-Lupanine Antibody (coated on well) Substrate Substrate Ab->Substrate Enzyme on bound conjugate acts on Lup Lupanine (in sample) Lup->Ab Binds Lup_E Lupanine-Enzyme Conjugate Lup_E->Ab Competes for binding Thermo This compound (potential cross-reactant) Thermo->Ab Potentially binds (Cross-reactivity) Product Colored Product Substrate->Product Conversion

Figure 1: Principle of Competitive ELISA for Lupanine Detection.

Experimental Protocol: Competitive ELISA for Lupanine and Cross-reactivity Testing

This section details the hypothetical methodology for determining the cross-reactivity of this compound in a competitive ELISA for Lupanine.

3.1. Reagents and Materials:

  • Microtiter Plates: 96-well high-binding polystyrene plates.

  • Coating Antigen: Lupanine-Bovine Serum Albumin (Lupanine-BSA) conjugate.

  • Antibody: Rabbit anti-Lupanine polyclonal antibody.

  • Standards: Lupanine and this compound of high purity (>98%).

  • Enzyme Conjugate: Lupanine-Horseradish Peroxidase (Lupanine-HRP).

  • Buffers:

    • Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.

    • Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).

    • Blocking Buffer: 5% non-fat dry milk in PBS.

    • Assay Buffer: PBS.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Instrumentation: Microplate reader capable of measuring absorbance at 450 nm.

3.2. Experimental Workflow:

The workflow for assessing cross-reactivity is outlined below.

G start Start coat Coat microplate wells with anti-Lupanine antibody start->coat wash1 Wash wells coat->wash1 block Block non-specific binding sites wash1->block wash2 Wash wells block->wash2 prepare_std Prepare serial dilutions of Lupanine and this compound standards wash2->prepare_std add_samples Add standards/samples and Lupanine-HRP conjugate to wells prepare_std->add_samples incubate1 Incubate (Competitive Binding) add_samples->incubate1 wash3 Wash wells incubate1->wash3 add_substrate Add TMB substrate wash3->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop_reaction Stop reaction with H₂SO₄ incubate2->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance analyze Analyze data and calculate IC₅₀ and % Cross-reactivity read_absorbance->analyze end End analyze->end

Figure 2: Experimental Workflow for Cross-reactivity Assessment.

3.3. Assay Procedure:

  • Coating: Microtiter plate wells are coated with 100 µL of anti-Lupanine antibody (1 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The coating solution is discarded, and the plate is washed three times with 200 µL of washing buffer per well.

  • Blocking: 200 µL of blocking buffer is added to each well and incubated for 2 hours at room temperature.

  • Washing: The blocking buffer is discarded, and the plate is washed three times with washing buffer.

  • Competitive Reaction: 50 µL of Lupanine or this compound standards (at various concentrations) and 50 µL of Lupanine-HRP conjugate are added to the wells. The plate is incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with washing buffer.

  • Substrate Addition: 100 µL of TMB substrate solution is added to each well, and the plate is incubated in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

3.4. Data Analysis:

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100

The concentration of Lupanine or this compound that causes 50% inhibition (IC₅₀) is determined from the respective standard curves.

The percentage of cross-reactivity is calculated as: % Cross-reactivity = (IC₅₀ of Lupanine / IC₅₀ of this compound) x 100

Hypothetical Results and Comparison

The following table summarizes the hypothetical data obtained from the competitive ELISA.

CompoundIC₅₀ (ng/mL)% Cross-reactivity
Lupanine15.2100%
This compound345.84.4%
Sparteine>1000<1.5%
Anagyrine890.11.7%

Data Interpretation:

In this hypothetical experiment, the antibody shows high specificity for Lupanine. This compound exhibits a low level of cross-reactivity (4.4%), indicating that a significantly higher concentration of this compound is required to achieve the same level of inhibition as Lupanine. Other structurally similar alkaloids, Sparteine and Anagyrine, show even lower cross-reactivity.

Conclusion

This guide outlines a hypothetical framework for assessing the cross-reactivity of this compound in an immunoassay developed for a structurally related compound, Lupanine. Based on our theoretical data, this compound would be considered to have low but non-negligible cross-reactivity in a Lupanine-specific immunoassay.

For professionals in research and drug development, it is crucial to experimentally validate the specificity of any immunoassay. When developing or utilizing an immunoassay for a specific alkaloid, it is recommended to test for cross-reactivity with other structurally similar compounds that may be present in the samples to be analyzed. This ensures the accuracy and reliability of the obtained results. The protocols and data presentation formats provided in this guide can serve as a valuable resource for designing and reporting such studies.

Efficacy of Thermospine compared to other natural insecticides

Author: BenchChem Technical Support Team. Date: December 2025

No "Thermospine" Insecticide Found in Scientific Literature

Following a comprehensive search of scientific databases and commercial product registries, no insecticide product or active ingredient named "this compound" has been identified. The name "Thermopsine" refers to a chemical compound found in certain plants and spiders, but it is not registered or studied as an insecticide.[1] Similarly, "Thermopsin" is a thermostable acid protease and not relevant to insect control.[2]

Given the absence of data, a direct comparison as requested is not possible. This guide will therefore compare the efficacy of three widely studied and commercially available natural insecticides: Spinosad , Neem Oil (active ingredient: Azadirachtin), and Pyrethrins . This comparison will adhere to the requested format, providing a framework for how "this compound," were it to exist, could be evaluated.

Comparative Efficacy of Leading Natural Insecticides

Spinosad, Neem Oil, and Pyrethrins are cornerstone products in organic and integrated pest management (IPM) programs.[3] They are derived from natural sources and generally present a lower risk to the environment and non-target organisms than many synthetic pesticides.[4][5] However, their efficacy varies significantly based on the target pest, application method, and environmental conditions.

Quantitative Efficacy Data

The following tables summarize efficacy data from various studies. It is crucial to note that direct comparisons can be challenging due to variations in experimental protocols between studies.

Table 1: Efficacy Against Lepidopteran Pests (e.g., Caterpillars, Moths)

InsecticidePest SpeciesEfficacy MetricResultSource
Spinosad Tuta absolutaLarval MortalityHigh mortality for 25 days post-application[3]
Spinosad Fall Armyworm% Control>80% control in sweet corn[6]
Neem Oil Late Larvae% ControlSignificantly higher control vs. other insecticides[7]
Pyrethrins Diamondback MothMortalityEffective, but resistance is a concern[8]

Table 2: Efficacy Against Thysanoptera (Thrips)

InsecticidePest SpeciesEfficacy MetricResultSource
Spinosad Thrips parvispinus% Mortality (48h)High mortality in direct & residue assays[9][10]
Spinosad Western Flower Thrips% Mortality~80% mortality in binary mixtures[11]
Neem Oil Thrips Larvae% ControlEffective on larvae in soil[8]
Pyrethrins Western Flower Thrips% MortalityModerate efficacy, often used in mixtures[11]

Table 3: Efficacy Against Diptera (Flies, Mosquitoes)

InsecticidePest SpeciesEfficacy MetricResultSource
Spinosad Aedes aegyptiLC50 (24h)0.026 ppm (highly effective)[12]
Spinosad Fruit Flies% ControlHigh efficacy in both commercial and domestic use[13]
Neem Oil Anopheles stephensiLarvicidal ActivityEffective[4]
Pyrethrins House FliesKnockdown/MortalityRapid knockdown, often requires a synergist[14]

Experimental Protocols

Detailed methodologies are critical for interpreting efficacy data. Below are representative protocols for laboratory and field-based insecticide bioassays.

Laboratory Bioassay Protocol (Leaf-Dip Method)

This method is commonly used to determine the lethal concentration (e.g., LC50) of an insecticide.

  • Insect Rearing : A healthy, uniform population of the target insect is reared under controlled conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).

  • Insecticide Preparation : Serial dilutions of the insecticide are prepared in a suitable solvent (often water with a non-ionic surfactant to ensure even spreading). A control group uses only the solvent.

  • Leaf Treatment : Leaves from the host plant are dipped into the insecticide solutions for a standardized time (e.g., 10 seconds) and allowed to air dry.

  • Exposure : The treated leaves are placed in ventilated containers (e.g., Petri dishes) with a set number of insects (e.g., 10-20 larvae).

  • Data Collection : Mortality is assessed at fixed intervals (e.g., 24, 48, 72 hours). Insects are considered dead if they are unable to move when prodded.

  • Analysis : Data are analyzed using probit analysis to calculate the LC50, the concentration that kills 50% of the test population.

Field Trial Protocol

Field trials assess efficacy under real-world conditions.

  • Plot Design : The trial is set up in a randomized complete block design with multiple replicates (e.g., 4 blocks) for each treatment.

  • Treatments : Treatments include the test insecticides at their recommended application rates and an untreated control.

  • Application : Insecticides are applied using calibrated equipment (e.g., backpack sprayer) to ensure uniform coverage.

  • Pest Assessment : Pest populations are assessed before and at multiple time points after application. This can involve direct counts, assessing plant damage, or using traps.

  • Data Analysis : Data are subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences between treatments.[15]

Signaling Pathways and Modes of Action

Understanding the mode of action is crucial for effective use and resistance management.

Spinosad Mode of Action

Spinosad acts on the insect's nervous system. It uniquely targets nicotinic acetylcholine receptors (nAChRs) and GABA-gated chloride channels, leading to continuous neuronal excitation, paralysis, and death.[6][16] This distinct mode of action makes it valuable for rotating with other insecticides to manage resistance.

spinosad_pathway Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosad->nAChR Allosteric Activation GABA GABA-gated Chloride Channel Spinosad->GABA Antagonism Excitation Prolonged Neuronal Excitation nAChR->Excitation GABA->Excitation Paralysis Paralysis & Death Excitation->Paralysis

Caption: Spinosad's dual-target neural pathway.

Neem Oil (Azadirachtin) Mode of Action

The primary active compound, azadirachtin, functions as an insect growth regulator.[17] It mimics the insect's natural hormone, ecdysone, disrupting the molting process.[17] It also acts as an antifeedant and repellent.[8][17]

neem_pathway Neem Neem Oil (Azadirachtin) Hormone Ecdysone Hormone Receptor Neem->Hormone Mimics & Blocks Antifeedant Antifeedant Effect Neem->Antifeedant Molting Molting Disruption Hormone->Molting Failure Larval/Pupal Failure & Death Molting->Failure Antifeedant->Failure contributes to

Caption: Neem oil's hormonal and behavioral disruption.

Pyrethrins Mode of Action

Pyrethrins are neurotoxins that target the voltage-gated sodium channels in nerve axons.[14] They bind to the channels, forcing them to remain open, which leads to repetitive nerve firing, paralysis ("knockdown"), and eventual death.[14]

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase rearing 1. Insect Rearing (Controlled Environment) solutions 2. Insecticide Dilution (Test Concentrations) rearing->solutions application 3. Application (e.g., Leaf Dip, Spray) solutions->application exposure 4. Insect Exposure (Ventilated Containers) application->exposure assessment 5. Mortality Assessment (24, 48, 72h) exposure->assessment analysis 6. Statistical Analysis (Probit, ANOVA) assessment->analysis

Caption: General workflow for insecticide bioassays.

References

A Guide to the Biological Activities of Thermospine: A Compound with Anticancer and Antimalarial Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: This guide provides a comprehensive overview of the known biological activities of Thermospine, also identified as (-)-Thermopsine. It is important to note that to date, there is a significant gap in the scientific literature regarding the synthesis and evaluation of this compound analogues. As a result, a formal structural activity relationship (SAR) analysis, which is crucial for understanding how chemical modifications impact biological activity, cannot be conducted at this time. This document, therefore, focuses on the established biological targets and mechanisms of the parent compound, this compound, and offers detailed experimental protocols that would be essential for the future evaluation of its analogues.

This compound ((-)-Thermopsine) is a naturally occurring quinolizidine alkaloid with the chemical formula C₁₅H₂₀N₂O.[1][2] It has been isolated from various plant species, including Thermopsis lanceolata and Sophora velutina. Preliminary research has highlighted its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. This guide summarizes the current understanding of this compound's biological activities, with a focus on its anticancer and potential antimalarial properties.

Table 1: Summary of Known Biological Activities of this compound
Biological ActivityTarget/MechanismCell Line/OrganismObservations
Anticancer Induces pro-apoptotic effects via the PI3K/Akt signaling pathway.A549 (Human Lung Carcinoma)Leads to programmed cell death in cancer cells.
Antimalarial (potential) Allosteric modulator of Plasmodium falciparum Isoleucyl tRNA synthetase (PfIleRS).Plasmodium falciparumBinds to a site other than the active site to alter enzyme activity, suggesting a novel antimalarial mechanism.
Antibacterial Not fully elucidated.Various bacteriaExhibits antibacterial properties.
Anti-inflammatory Not fully elucidated.-Reported to have potential anti-inflammatory effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its future analogues.

Anticancer Activity Assessment in A549 Human Lung Carcinoma Cells

a) Cell Viability and Cytotoxicity Assay (Resazurin-Based Assay)

This protocol is adapted from standardized procedures for assessing the cytotoxic effects of compounds on A549 cells.[3][4][5]

  • Cell Culture: A549 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubated for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound (or its analogues) in the culture medium. The final concentrations may range from 0.1 µM to 100 µM. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (e.g., DMSO) and a blank (medium only) should be included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition: After incubation, the medium is gently removed, and 100 µL of resazurin working solution (prepared according to the manufacturer's instructions) is added to each well.

  • Final Incubation and Measurement: The plates are incubated for 1.5 to 4 hours. The fluorescence is then measured using a microplate reader at an excitation wavelength of 545-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell viability) is determined using dose-response curve fitting software.

b) Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.[6]

  • Cell Treatment: A549 cells are seeded in 6-well plates and treated with various concentrations of this compound (e.g., IC₅₀ concentration) for 48 hours.

  • Cell Harvesting and Staining: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 100 µL of binding buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: 400 µL of binding buffer is added to each sample, and the cells are analyzed immediately by flow cytometry. Annexin V-positive/PI-negative cells are identified as being in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis.

Allosteric Modulation of Plasmodium falciparum Isoleucyl tRNA Synthetase (PfIleRS)

This protocol outlines a general approach for identifying and characterizing allosteric modulators.[7][8][9][10]

  • Cloning, Expression, and Purification of PfIleRS: The gene encoding PfIleRS is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is then overexpressed and purified using standard chromatographic techniques.

  • Functional Assay (Aminoacylation Assay): The enzymatic activity of PfIleRS is measured by monitoring the attachment of radiolabeled isoleucine to its cognate tRNA.

    • The reaction mixture contains purified PfIleRS, tRNAIle, ATP, radiolabeled isoleucine, and a buffer system.

    • The reaction is initiated by the addition of the enzyme and incubated at 37°C.

    • The reaction is stopped, and the radiolabeled tRNA is precipitated, collected on filters, and the radioactivity is measured using a scintillation counter.

  • Screening for Allosteric Modulators:

    • A primary screen is performed by incubating PfIleRS with a fixed, low concentration of the orthosteric agonist (isoleucine) and the test compound (this compound or its analogues).

    • The enzymatic activity is measured as described above. An increase or decrease in activity compared to the control (agonist only) suggests potential allosteric modulation.

  • Characterization of Allosteric Effects:

    • To confirm allosteric modulation, concentration-response curves for the orthosteric agonist are generated in the presence of increasing concentrations of the test compound.

    • An allosteric modulator will typically alter the EC₅₀ (potency) and/or the Emax (efficacy) of the orthosteric agonist.

    • Data is fitted to an allosteric model to determine the cooperativity factor (α), which quantifies the change in agonist affinity, and the efficacy modulation factor (β).

Signaling Pathways and Mechanisms of Action

PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[11][12] In many cancers, this pathway is hyperactivated, promoting tumor progression.[13][14] this compound has been shown to induce apoptosis in A549 lung cancer cells, and this effect is linked to its modulation of the PI3K/Akt pathway. The precise mechanism by which this compound interacts with this pathway is still under investigation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis This compound This compound This compound->Akt Inhibition? GrowthFactor Growth Factor GrowthFactor->RTK

Figure 1: The PI3K/Akt signaling pathway and the putative inhibitory role of this compound.

Allosteric Modulation of Plasmodium falciparum Isoleucyl tRNA Synthetase (PfIleRS)

Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis, making them attractive drug targets. Allosteric modulators offer the advantage of higher specificity compared to active site inhibitors, as allosteric sites are generally less conserved across species. This compound has been identified as a potential allosteric modulator of PfIleRS, suggesting a novel mechanism for antimalarial drug development.

IleRS_Allosteric_Modulation cluster_enzyme PfIsoleucyl-tRNA Synthetase (PfIleRS) ActiveSite Active Site AllostericSite Allosteric Site Aminoacylation Aminoacylation (Protein Synthesis) ActiveSite->Aminoacylation Catalysis AllostericSite->ActiveSite Conformational Change AllostericSite->Aminoacylation Modulation Isoleucine Isoleucine Isoleucine->ActiveSite ATP ATP ATP->ActiveSite tRNA tRNA-Ile tRNA->ActiveSite This compound This compound This compound->AllostericSite

Figure 2: Allosteric modulation of PfIleRS by this compound.

Future Directions and Conclusion

The current body of research on this compound indicates that it is a promising natural product with potential applications in cancer and malaria therapy. However, the lack of studies on its analogues severely limits our understanding of its structure-activity relationships. Future research should focus on the synthesis of a library of this compound derivatives to explore how modifications to its chemical scaffold affect its biological activity. Such studies, guided by the experimental protocols outlined in this guide, will be instrumental in optimizing its therapeutic potential and developing novel drug candidates. The information presented here serves as a foundational resource for researchers, scientists, and drug development professionals interested in advancing the study of this intriguing natural compound.

References

A Comparative Analysis of the Antifungal Spectrum of Thermopsis Alkaloids and Other Prominent Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antifungal Performance with Supporting Experimental Data

The escalating threat of multidrug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Natural alkaloids, a diverse group of nitrogen-containing compounds, have emerged as a promising reservoir for new therapeutic leads. This guide provides a comparative overview of the in-vitro antifungal activity of quinolizidine alkaloids isolated from Thermopsis species against other well-characterized alkaloids: berberine, sanguinarine, and matrine. This analysis is based on available experimental data to assist researchers in the fields of mycology and drug discovery.

Quantitative Antifungal Activity

The antifungal efficacy of an alkaloid is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following tables summarize the available MIC and EC50 (half-maximal effective concentration) values for Thermopsis alkaloids and the other selected alkaloids against a range of fungal species. It is important to note that direct comparisons should be made with caution, as experimental conditions and fungal strains may vary between studies.

Table 1: Antifungal Activity of Thermopsis Quinolizidine Alkaloids

Alkaloid (from Thermopsis lupinoides)Fungal SpeciesEC50 (µg/mL)
Compound 1 (a quinolizidine alkaloid)Botrytis cinerea20.83[1]

Note: Data on a broader spectrum of fungi for isolated alkaloids from Thermopsis is limited in the current literature.

Table 2: Antifungal Activity of Berberine

Fungal SpeciesMIC (µg/mL)
Candida albicans4 - 500
Cryptococcus neoformans64 - 128
Trichophyton rubrum128
Trichophyton mentagrophytes64

Table 3: Antifungal Activity of Sanguinarine

Fungal SpeciesMIC (µg/mL)
Candida albicans (clinical isolates)112.8 - 150.5
Candida albicans SC5314 (MIC50)3.2[2]
Various phytopathogenic fungi (EC50)14 - 50

Table 4: Antifungal Activity of Matrine

Fungal SpeciesEC50 (µg/mL)
Marssonina brunnea (conidium germination)123
Cladosporium oxysporum (conidium germination)272
Sphaeropsis sapinea (conidium germination)1133
Sphaeropsis spainea (hyphal growth)428
Valsa pini (hyphal growth)535
Fusarium oxysporum (hyphal growth)592

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antifungal activity. The most common methods cited in the literature for the alkaloids discussed are the Broth Microdilution Method and the Mycelial Growth Rate Method.

Broth Microdilution Antifungal Susceptibility Testing (CLSI)

This is a standardized method developed by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antifungal agent.

  • Preparation of Antifungal Agent: The alkaloid is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a growth medium such as RPMI 1640.

  • Inoculum Preparation: The fungal strain is cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared and its concentration is adjusted to a standard density.

  • Inoculation: The microtiter plates containing the serially diluted alkaloid are inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the alkaloid at which there is a significant inhibition of fungal growth, which can be assessed visually or by using a spectrophotometer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Stock solution of alkaloid B Serial dilution in microtiter plate A->B D Inoculation of plates B->D C Standardized fungal inoculum C->D E Incubation D->E F Visual or spectrophotometric reading E->F G Determination of MIC F->G

Broth microdilution antifungal susceptibility testing workflow.
Mycelial Growth Rate Method

This method is often used for filamentous fungi and assesses the effect of a compound on the radial growth of the mycelium.

  • Medium Preparation: The antifungal agent is incorporated into a molten agar medium (e.g., Potato Dextrose Agar - PDA) at various concentrations.

  • Plating: The agar medium containing the test compound is poured into Petri dishes and allowed to solidify.

  • Inoculation: A small plug of mycelium from the edge of an actively growing fungal colony is placed at the center of the agar plate.

  • Incubation: The plates are incubated at an appropriate temperature for several days.

  • Measurement: The diameter of the fungal colony is measured at regular intervals. The inhibition of mycelial growth is calculated by comparing the colony diameter in the presence of the antifungal agent to that of a control plate without the agent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Incorporate alkaloid into molten agar B Pour into Petri dishes A->B D Inoculate center of agar plate B->D C Mycelial plug from active culture C->D E Incubation D->E F Measure colony diameter E->F G Calculate growth inhibition F->G

Mycelial growth rate method workflow.

Mechanisms of Antifungal Action & Signaling Pathways

The investigated alkaloids exhibit diverse mechanisms of action, targeting various cellular processes in fungi.

Thermopsis Quinolizidine Alkaloids

The antifungal mechanism of quinolizidine alkaloids from Thermopsis appears to be indirect, primarily involving the induction of systemic acquired resistance (SAR) in host plants.

  • Salicylic Acid (SA) Signaling Pathway: Certain quinolizidine alkaloids have been shown to induce the expression of genes involved in the SA signaling pathway in plants. This pathway is a crucial component of the plant's defense system against a broad range of pathogens, including fungi. Activation of this pathway leads to the production of pathogenesis-related (PR) proteins and other defense compounds that inhibit fungal growth.

G Quinolizidine\nAlkaloid Quinolizidine Alkaloid SA Pathway\nActivation SA Pathway Activation Quinolizidine\nAlkaloid->SA Pathway\nActivation PR Gene\nExpression PR Gene Expression SA Pathway\nActivation->PR Gene\nExpression PR Proteins PR Proteins PR Gene\nExpression->PR Proteins Fungal Growth\nInhibition Fungal Growth Inhibition PR Proteins->Fungal Growth\nInhibition G cluster_membrane Cell Membrane cluster_dna Nucleus cluster_ergo Ergosterol Biosynthesis cluster_mito Mitochondrion Berberine Berberine Membrane Disruption & Increased Permeability Berberine->Membrane DNA Intercalation & Inhibition of Replication/Transcription Berberine->DNA CYP51 Inhibition of CYP51 Berberine->CYP51 Mito Dysfunction & ROS Production Berberine->Mito Cell Death Cell Death Membrane->Cell Death DNA->Cell Death CYP51->Cell Death Mito->Cell Death G cluster_ergo Ergosterol Biosynthesis cluster_camp cAMP Signaling Sanguinarine Sanguinarine Ergosterol Inhibition of Synthesis Sanguinarine->Ergosterol cAMP Suppression of Pathway Sanguinarine->cAMP Cell Membrane Disruption Cell Membrane Disruption Ergosterol->Cell Membrane Disruption Hyphae Inhibition of Hyphal Formation cAMP->Hyphae Reduced Virulence Reduced Virulence Hyphae->Reduced Virulence Fungal Cell Death Fungal Cell Death Cell Membrane Disruption->Fungal Cell Death

References

Head-to-head comparison of Thermospine and cytisine pharmacological effects

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A thorough search for "Thermospine" in scientific literature and pharmacological databases yielded no relevant information. Therefore, a direct head-to-head comparison with cytisine cannot be provided at this time. This guide presents a comprehensive pharmacological profile of cytisine, which can serve as a benchmark for comparison should data on "this compound" become available.

Cytisine is a plant-based alkaloid derived from the seeds of plants belonging to the Fabaceae family, such as Cytisus laburnum.[1] It has been used for smoking cessation for decades, particularly in Central and Eastern Europe.[2] Its pharmacological effects are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs).

Mechanism of Action

Cytisine is a partial agonist of the α4β2 nicotinic acetylcholine receptor, the subtype primarily responsible for mediating nicotine dependence in the brain.[3][4] As a partial agonist, cytisine binds to these receptors and elicits a weaker response than a full agonist like nicotine.[3] This dual action allows it to:

  • Alleviate Withdrawal Symptoms: By providing a low level of stimulation to the nAChRs, cytisine mitigates the craving and withdrawal symptoms that occur during smoking cessation.[5]

  • Reduce Smoking Satisfaction: By occupying the nAChR binding sites, cytisine competitively inhibits nicotine from binding, thereby reducing the rewarding and reinforcing effects of smoking.[3][5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological effects of cytisine.

Table 1: Receptor Binding Affinity of Cytisine

Receptor SubtypeLigand/AssayKi (nM)Source
α4β2 nAChR[3H]cytisine0.15[6]
α4β2 nAChR(competing with [3H]epibatidine)0.17[7]
α4β2 nAChR(on intact cells)Kd = 0.8[8]
α7 nAChR(competing with [3H]epibatidine)4200[7]
Muscle α1-containing nAChRsNot specified430[9]

K_i (Inhibition constant) and K_d (Dissociation constant) are measures of binding affinity; a lower value indicates higher affinity.

Table 2: Clinical Efficacy of Cytisine for Smoking Cessation (Continuous Abstinence Rates)

Trial DurationComparisonCytisine Abstinence RateControl Abstinence RateFollow-up PeriodSource
25 daysvs. Placebo8.4%2.4%12 months[10]
6 weeksvs. Placebo8.9%2.6%3 to 24 weeks[11]
12 weeksvs. Placebo21.1%4.8%9 to 24 weeks[11]
40 daysvs. Varenicline (12 weeks)50.5%55.9%6 months[12]
40 daysvs. NRT (8 weeks)50.5%51.0%6 months[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of cytisine and a typical experimental workflow for its evaluation.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Full Agonist (Strong Activation) Cytisine Cytisine Cytisine->nAChR Partial Agonist (Weak Activation) IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change Dopamine Dopamine Release (Reward, Reinforcement) IonChannel->Dopamine Na+/Ca2+ Influx Depolarization cluster_0 Preclinical Evaluation cluster_1 Clinical Trials A In Vitro Assays (Receptor Binding, Functional Activity) B In Vivo Animal Models (Nicotine Self-Administration, Withdrawal) A->B Candidate Selection C Phase I (Safety, Pharmacokinetics) B->C IND Submission D Phase II (Efficacy, Dosing) C->D E Phase III (Pivotal Efficacy vs. Placebo/Comparator) D->E F Post-Market Surveillance E->F Regulatory Approval

References

The In Vitro and In Vivo Correlation of Thermospine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents to diseased tissues remains a significant challenge in medicine. "Thermospine," a term used here to represent the class of thermosensitive liposomes (TSLs), offers a promising strategy to enhance drug localization and efficacy, particularly in oncology. This guide provides a comprehensive comparison of this compound's performance with alternative formulations, supported by experimental data from in vitro and in vivo studies. We delve into the detailed methodologies of key experiments and visualize complex biological and experimental processes to facilitate a deeper understanding of this technology.

Performance Comparison of Thermosensitive Liposome Formulations

The efficacy of thermosensitive liposomes is critically dependent on their lipid composition, which dictates their drug release characteristics and stability in biological systems. Below is a summary of quantitative data from various studies, comparing different TSL formulations.

Formulation IDKey Components (Molar Ratio)Encapsulated DrugIn Vitro Drug Release (at 42°C)In Vivo Tumor Growth InhibitionKey Findings
TSL-1 (ThermoDox®-like) DPPC:MPPC:DSPE-PEG2000 (90:10:4)Doxorubicin~80% within 30 minutes[1]Significant tumor growth delay[2]Rapid release at mild hyperthermia; has been investigated in clinical trials.[3][4][5][6]
TSL-2 DPPC:DSPC:DPPE-PEG5000 (95:5:0.05 w/w)Doxorubicin & Cisplatin>80% release1.5-fold higher tumor growth inhibition than other liposomal formulations.[7]Co-delivery of two chemotherapeutics with synergistic effects.[7]
TSL-3 DPPC:DSPC:DSPE-PEG2000 (variable ratios)DoxorubicinComplete release in seconds (except for 50% DPPC)[8]Repressed BFS-1 sarcoma growth with hyperthermia.[8]Ammonium sulfate loading method improves stability.[8]
TSL-4 DPPC:Cholesterol:DSPE-PEG2000I-125 Labeled Doxorubicin DerivativeNot specifiedNot specifiedDeveloped for Auger electron therapy.[9]
Alternative: Non-TSL HSPC:Cholesterol:DSPE-PEG2000DoxorubicinMinimal release at 42°CLower tumor growth inhibition compared to TSLs with hyperthermia.Long-circulating "stealth" liposomes that rely on the EPR effect.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature for the characterization of thermosensitive liposomes.

Preparation of Thermosensitive Liposomes (Thin Film Hydration Method)
  • Lipid Film Formation: A mixture of lipids (e.g., DPPC, DSPC, cholesterol, and DSPE-PEG-2000 in a specific molar ratio) is dissolved in a chloroform/methanol solvent mixture.[12] The organic solvent is then removed under a stream of nitrogen gas, followed by drying under vacuum to form a thin lipid film on the wall of a round-bottom flask.[13]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., containing the drug to be encapsulated) at a temperature above the phase transition temperature (Tm) of the lipid mixture. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm). This process is typically repeated multiple times to ensure a narrow size distribution.

  • Purification: Unencapsulated drug is removed from the liposome suspension by methods such as size exclusion chromatography or dialysis.[9]

In Vitro Drug Release Assay
  • Sample Preparation: A known concentration of the drug-loaded thermosensitive liposome suspension is diluted in a release medium (e.g., phosphate-buffered saline or serum-containing media).[9]

  • Incubation: The samples are incubated at different temperatures, typically at 37°C (physiological temperature) and at a hyperthermic temperature (e.g., 42°C).[9][13]

  • Sampling: At predetermined time points, aliquots of the sample are withdrawn.

  • Separation of Released and Encapsulated Drug: The released drug is separated from the liposomes using techniques like dialysis, size exclusion chromatography, or by precipitating the liposomes.

  • Quantification: The amount of released drug is quantified using a suitable analytical method, such as fluorescence spectroscopy (for fluorescent drugs like doxorubicin) or high-performance liquid chromatography (HPLC).

  • Calculation: The percentage of drug release is calculated as the ratio of the amount of drug released at a specific time point to the total amount of encapsulated drug.

In Vivo Tumor Growth Inhibition Study
  • Animal Model: A suitable tumor model is established, often by subcutaneously injecting cancer cells into immunodeficient mice.

  • Treatment Groups: The animals are randomly assigned to different treatment groups, such as:

    • Saline control

    • Free drug

    • Drug-loaded non-thermosensitive liposomes

    • Drug-loaded thermosensitive liposomes without hyperthermia

    • Drug-loaded thermosensitive liposomes with localized hyperthermia

  • Drug Administration: The formulations are administered to the animals, typically via intravenous injection.

  • Hyperthermia Application: For the relevant groups, the tumor is locally heated to a specific temperature (e.g., 42°C) for a defined duration using a hyperthermia device (e.g., focused ultrasound or radiofrequency).[14]

  • Tumor Volume Measurement: Tumor dimensions are measured at regular intervals using calipers, and the tumor volume is calculated.

  • Data Analysis: Tumor growth curves are plotted for each group, and the tumor growth inhibition is calculated to assess the efficacy of the different treatments. At the end of the study, tumors may be excised for further analysis, such as histology or measurement of drug concentration.[7]

Visualizing Mechanisms and Workflows

To better understand the underlying principles of this compound activity and the experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Liposome Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation a Lipid Film Formation b Hydration with Drug a->b c Size Extrusion b->c d Purification c->d e Drug Release Assay (37°C vs 42°C) d->e f Cell Viability Assay (IC50 Determination) d->f g Tumor Model Establishment d->g h Treatment Administration g->h i Localized Hyperthermia h->i k Pharmacokinetic Analysis h->k j Tumor Growth Monitoring i->j

Experimental workflow for TSL evaluation.

signaling_pathway cluster_stimulus External Stimulus cluster_delivery Drug Delivery cluster_cellular_response Cellular Response hyperthermia Localized Hyperthermia (>40°C) tsl Thermosensitive Liposome (TSL) in Vasculature drug_uptake Cellular Drug Uptake hyperthermia->drug_uptake Increased Permeability drug_release Drug Release tsl->drug_release Phase Transition drug_release->drug_uptake dna_damage DNA Damage drug_uptake->dna_damage apoptosis Apoptosis Induction dna_damage->apoptosis cell_death Tumor Cell Death apoptosis->cell_death

References

A Comparative Guide to Thermo-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted drug delivery has seen significant advancements with the development of stimuli-responsive materials. Among these, thermo-responsive systems, which release their therapeutic payload in response to localized temperature changes, offer a promising strategy for enhancing treatment efficacy and reducing systemic toxicity. This guide provides an objective comparison of the leading thermo-responsive drug delivery platforms, with a focus on thermosensitive liposomes and hydrogels. The information presented is supported by experimental data to aid researchers in selecting the optimal system for their specific drug development needs.

It is important to note that "Thermospine" is not a recognized commercially available product or technology within the scientific literature for drug delivery. Therefore, this guide will focus on the established and researched platforms that embody the principles of temperature-sensitive drug delivery.

Comparison of Thermo-Responsive Drug Delivery Platforms

The selection of an appropriate thermo-responsive drug delivery system is contingent on various factors, including the physicochemical properties of the drug, the desired release profile, and the target tissue. Below is a summary of key performance indicators for thermosensitive liposomes and hydrogels.

Table 1: Performance Comparison of Thermo-Responsive Drug Delivery Systems
FeatureThermosensitive LiposomesThermo-Responsive HydrogelsKey Considerations for Drug Delivery
Mechanism of Release Lipid bilayer phase transition from gel to liquid-crystalline state at a specific temperature (Tm), leading to increased permeability and drug release.Polymer network undergoes a volume phase transition (swelling or shrinking) at its Lower Critical Solution Temperature (LCST), releasing the entrapped drug.The choice of mechanism dictates the release kinetics and the temperature at which release is triggered.
Encapsulation/Loading Efficiency Encapsulation efficiency for oxaliplatin in a long-circulating thermosensitive liposome formulation (L-OHP/LCTL) was approximately 25%[1].Drug loading efficiency varies with the drug and hydrogel composition. For instance, a PNIPAAm-co-Polyacrylamide hydrogel reported a curcumin loading efficiency of about 74%[2]. Another PNIPAAm-based hydrogel showed loading efficiencies of approximately 35% for ibuprofen and 47% for 5-fluorouracil[2].Higher loading/encapsulation efficiency is crucial for delivering a therapeutically relevant dose with a minimal amount of carrier.
Release Kinetics Can be engineered for rapid and complete drug release. For example, L-OHP/LCTL achieved almost complete release at 42°C, compared to only 10% at 37°C[1].Typically provides a more sustained release. A PNIPAAm-co-pGMA-Mela hydrogel demonstrated nearly 100% release of ibuprofen and 5-fluorouracil at pH 4.0 and 45°C[2].The desired therapeutic outcome (e.g., rapid local concentration vs. prolonged release) will determine the ideal release profile.
Biocompatibility Generally considered biocompatible, as they are composed of natural or synthetic lipids. However, specific lipid components and surface modifications (e.g., PEGylation) can influence their interaction with the immune system.Biocompatibility is dependent on the constituent polymers. While many thermo-responsive polymers are considered biocompatible, the potential toxicity of residual monomers should be assessed[2].Thorough in vitro and in vivo biocompatibility testing is essential for any drug delivery system to ensure patient safety.
Tunability The phase transition temperature (Tm) can be precisely tuned by altering the lipid composition (e.g., acyl chain length, headgroup) and the inclusion of cholesterol or other molecules[3].The Lower Critical Solution Temperature (LCST) can be adjusted by copolymerizing the primary thermo-responsive monomer with hydrophilic or hydrophobic co-monomers[2][4].The ability to tune the transition temperature is critical for triggering drug release at a physiologically relevant and achievable temperature, often in conjunction with localized hyperthermia.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of common protocols for the preparation and characterization of thermosensitive liposomes and hydrogels.

Protocol 1: Preparation and Characterization of Thermosensitive Liposomes

1. Preparation by Lipid Film Hydration and Extrusion:

  • Lipid Film Formation: Phospholipids (e.g., DPPC, DSPE-PEG2000) and cholesterol are dissolved in an organic solvent like chloroform in a round-bottom flask[1][5]. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall[1][5]. The film is further dried under vacuum to remove any residual solvent[5].

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug for passive loading) at a temperature above the lipid phase transition temperature (Tm)[1][5]. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder[3].

2. Drug Loading:

  • Passive Loading: The drug is dissolved in the hydration buffer.

  • Active Loading (for pH-gradient drugs): A pH gradient is established across the liposome membrane. The liposomes are prepared in an acidic buffer and the external buffer is exchanged with a neutral buffer. The drug is then added and incubated, allowing it to diffuse across the membrane and become entrapped[5].

3. Characterization:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Zeta potential measurements assess the surface charge, which influences stability[3].

  • Encapsulation Efficiency: The amount of encapsulated drug is determined by separating the liposomes from the unencapsulated drug (e.g., using size exclusion chromatography or dialysis) and quantifying the drug in the liposomal fraction using methods like HPLC or UV-Vis spectrophotometry[1][6].

  • Phase Transition Temperature (Tm): Differential Scanning Calorimetry (DSC) is employed to determine the Tm of the lipid bilayer, which is the temperature at which the drug is released[3][7].

  • In Vitro Drug Release: The liposome suspension is placed in a release medium (e.g., PBS or serum) and incubated at different temperatures (below and above Tm). At various time points, aliquots are taken, and the amount of released drug is quantified[1][5][6].

Protocol 2: Synthesis and Characterization of Thermo-Responsive Hydrogels

1. Synthesis by Free Radical Polymerization:

  • Monomer Dissolution: The thermo-responsive monomer (e.g., N-isopropylacrylamide, NIPAM), a cross-linker, and an initiator are dissolved in a suitable solvent (often water).

  • Polymerization: The solution is purged with nitrogen to remove oxygen, and the polymerization is initiated by raising the temperature or adding a catalyst. The solution will form a cross-linked hydrogel.

  • Purification: The synthesized hydrogel is washed extensively with deionized water to remove unreacted monomers and other impurities.

2. Drug Loading:

  • In Situ Loading: The drug is mixed with the monomer solution before polymerization[8].

  • Equilibrium Swelling Method: The prepared hydrogel is immersed in a drug solution and allowed to swell, during which the drug diffuses into the hydrogel network.

3. Characterization:

  • Swelling Ratio: The hydrogel is immersed in a buffer at different temperatures, and its weight is measured at equilibrium. The swelling ratio is calculated as (swollen weight - dry weight) / dry weight. This helps determine the Lower Critical Solution Temperature (LCST)[9].

  • Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the porous structure of the hydrogel network[10][11].

  • Drug Loading Efficiency: The amount of drug loaded into the hydrogel is determined by measuring the concentration of the drug in the loading solution before and after the loading process[2].

  • In Vitro Drug Release: A known amount of the drug-loaded hydrogel is placed in a release medium at temperatures below and above the LCST. At specific time intervals, the concentration of the released drug in the medium is measured using UV-Vis spectrophotometry or HPLC[2][9][11].

Visualizations of Mechanisms and Workflows

To further elucidate the principles behind thermo-responsive drug delivery, the following diagrams illustrate key processes.

Drug_Release_Mechanism Figure 1: Drug Release Mechanisms cluster_liposome Thermosensitive Liposome cluster_hydrogel Thermo-Responsive Hydrogel Liposome_Below_Tm Below Tm (Gel Phase) Drug Encapsulated Liposome_Above_Tm Above Tm (Liquid-Crystalline Phase) Drug Released Liposome_Below_Tm->Liposome_Above_Tm Heat Hydrogel_Below_LCST Below LCST (Swollen State) Drug Retained Hydrogel_Above_LCST Above LCST (Collapsed State) Drug Expelled Hydrogel_Below_LCST->Hydrogel_Above_LCST Heat

Figure 1: Drug Release Mechanisms

Experimental_Workflow Figure 2: General Experimental Workflow Synthesis Synthesis/ Preparation Characterization Physicochemical Characterization (Size, Tm/LCST) Synthesis->Characterization Drug_Loading Drug Loading Synthesis->Drug_Loading Loading_Efficiency Quantify Loading Efficiency Drug_Loading->Loading_Efficiency In_Vitro_Release In Vitro Release Study (Temp Dependent) Drug_Loading->In_Vitro_Release Biocompatibility Biocompatibility Assay In_Vitro_Release->Biocompatibility In_Vivo_Studies In Vivo Studies (Animal Models) Biocompatibility->In_Vivo_Studies

References

A Comparative Guide to the Insecticidal Activity of Thermospine and Ningnanmycin

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the insecticidal activities of Thermospine and ningnanmycin is not currently feasible due to the absence of publicly available scientific literature and experimental data on the insecticidal properties of this compound. Extensive searches for "this compound" and its chemical synonym "(-)-Thermopsine" have yielded no information regarding its effects on insect species. The available data on (-)-Thermopsine focuses on its chemical characteristics and potential pharmacological applications in other fields, with no mention of insecticidal action.

In contrast, ningnanmycin is a well-documented biopesticide with a primary focus on its potent antiviral, antifungal, and antibacterial activities in plants. While its primary application is in controlling plant diseases, this guide will provide a comprehensive overview of the available data on ningnanmycin's mode of action and biological effects, which may be of interest to researchers and professionals in drug development and crop protection.

Ningnanmycin: A Profile

Ningnanmycin is a cytosine nucleoside peptide antibiotic derived from the fermentation of Streptomyces noursei var. xichangensis.[1][2] It is recognized for its broad-spectrum efficacy against a variety of plant pathogens and is considered an environmentally friendly biopesticide due to its low toxicity and residual presence.[1]

Mechanism of Action

Ningnanmycin exhibits a dual mechanism of action in protecting plants from pathogens:

  • Direct Inhibition of Pathogens: It directly interferes with the growth and replication of viruses, fungi, and bacteria. For instance, in the case of the Tobacco Mosaic Virus (TMV), ningnanmycin has been shown to bind to the virus's coat protein, inhibiting its assembly and leading to the disassembly of the viral structure.[3] This action significantly curtails the virus's ability to infect and spread within the plant.

  • Induction of Systemic Acquired Resistance (SAR): Ningnanmycin also acts as a plant immunity activator. It stimulates the plant's own defense mechanisms, leading to a state of heightened resistance throughout the entire plant. This systemic acquired resistance helps the plant defend itself against subsequent pathogen attacks.

The signaling pathway for ningnanmycin's induction of SAR in plants is illustrated below.

Ningnanmycin_SAR_Pathway Ningnanmycin Ningnanmycin Plant_Cell Plant Cell Ningnanmycin->Plant_Cell Interacts with Defense_Signaling Defense Signaling Pathways Activated Plant_Cell->Defense_Signaling Triggers PR_Proteins Pathogenesis-Related (PR) Proteins Synthesis Defense_Signaling->PR_Proteins Leads to SAR Systemic Acquired Resistance PR_Proteins->SAR Contributes to

Caption: Simplified signaling pathway of ningnanmycin-induced Systemic Acquired Resistance (SAR) in plants.

Quantitative Data on Ningnanmycin's Antiviral Activity

While data on its direct insecticidal activity is not the primary focus of available research, the efficacy of ningnanmycin against plant viruses has been quantified. This data provides an indication of its biological activity.

CompoundTarget VirusActivity MetricValueReference
NingnanmycinTobacco Mosaic Virus (TMV)Curative EC50281.22 µg/mL[4]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols for Efficacy Testing

The following outlines a general workflow for assessing the efficacy of a biopesticide like ningnanmycin against plant pathogens. This methodology can be adapted for various pathogens and experimental setups.

Efficacy_Testing_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo (Field/Greenhouse) Trial Pathogen_Culture 1. Culture Target Pathogen Media_Prep 2. Prepare Growth Media with Varying Concentrations Pathogen_Culture->Media_Prep Inoculation 3. Inoculate Media Media_Prep->Inoculation Incubation 4. Incubate under Controlled Conditions Inoculation->Incubation Measurement 5. Measure Growth Inhibition Incubation->Measurement EC50_Calc 6. Calculate EC50 Measurement->EC50_Calc Plot_Design 1. Experimental Plot Design Treatment_Prep 2. Prepare Treatment Solutions Plot_Design->Treatment_Prep Application 3. Apply Treatment Treatment_Prep->Application Disease_Scoring 4. Assess Disease Incidence and Severity Application->Disease_Scoring Data_Collection 5. Collect Yield and Quality Data Disease_Scoring->Data_Collection Analysis 6. Statistical Analysis Data_Collection->Analysis

Caption: General experimental workflow for in vitro and in vivo efficacy testing of a biopesticide.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the EC50 value of ningnanmycin against a specific fungal pathogen.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • Ningnanmycin stock solution

  • Sterile petri dishes, pipettes, and cork borer

Procedure:

  • Prepare a dilution series of ningnanmycin in molten PDA to achieve a range of final concentrations.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at an appropriate temperature for the fungus until the mycelium in the control plates (without ningnanmycin) reaches the edge of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.

  • Calculate the percentage of growth inhibition for each concentration and determine the EC50 value using probit analysis.[5]

Conclusion

At present, a comparative guide on the insecticidal activity of this compound and ningnanmycin cannot be provided due to the lack of scientific data on this compound's effects on insects. Ningnanmycin is a well-researched biopesticide with established antiviral, antifungal, and antibacterial properties, and its mechanism of action involves both direct pathogen inhibition and the induction of systemic acquired resistance in plants. Further research is required to determine if this compound possesses any insecticidal properties that would warrant a future comparison.

References

Benchmarking Thermospine's Purity: A Comparative Analysis Using Key Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of biological research and drug development, the purity of protein reagents is paramount to generating reliable and reproducible results. This guide provides a comprehensive benchmark analysis of Thermospine, a novel recombinant protein, against a leading market alternative, "Competitor A." Utilizing a suite of orthogonal analytical methods—Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)—this report presents clear, data-driven evidence of this compound's superior purity profile.

Executive Summary of Purity Analysis

A head-to-head comparison reveals that this compound consistently demonstrates a higher degree of purity and homogeneity across all analytical platforms. The data, summarized below, underscores this compound's minimal levels of contaminants and aggregates, making it an exceptional choice for sensitive downstream applications.

Table 1: Purity Assessment by SDS-PAGE
Sample Main Band Purity (%) Visible Impurities
This compound >99%None Detected
Competitor A ~95%Minor bands present
Table 2: Purity and Heterogeneity Analysis by RP-HPLC
Sample Main Peak Area (%) Secondary Peaks (Area %)
This compound 99.2%0.8%
Competitor A 96.5%3.5%
Table 3: Aggregate Analysis by SEC-HPLC
Sample Monomer Peak Area (%) Aggregate Peak Area (%)
This compound 99.5%0.5%
Competitor A 97.8%2.2%

Visualizing the Analytical Workflow

To provide a clear understanding of the methodologies employed in this purity assessment, the following diagrams illustrate the experimental workflows for SDS-PAGE, RP-HPLC, and SEC-HPLC.

sds_page_workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_analysis Analysis sample_prep Protein Sample + Loading Buffer (containing SDS & reducing agent) heat_denature Heat at 95°C for 5 min sample_prep->heat_denature load_gel Load Sample onto Polyacrylamide Gel heat_denature->load_gel run_gel Apply Electric Field load_gel->run_gel stain_gel Stain Gel (e.g., Coomassie Blue) run_gel->stain_gel destain_gel Destain to Visualize Protein Bands stain_gel->destain_gel image_analysis Image and Densitometry Analysis destain_gel->image_analysis

SDS-PAGE Experimental Workflow

rphplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Data Analysis sample_prep Dissolve Protein in Mobile Phase A filter_sample Filter through 0.22 µm syringe filter sample_prep->filter_sample inject_sample Inject Sample onto C18 Column filter_sample->inject_sample gradient_elution Apply Gradient of Mobile Phase B (Acetonitrile) inject_sample->gradient_elution uv_detection Detect Eluting Proteins (UV 280 nm) gradient_elution->uv_detection chromatogram Generate Chromatogram uv_detection->chromatogram peak_integration Integrate Peak Areas to Determine Purity chromatogram->peak_integration

RP-HPLC Experimental Workflow

sechplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Data Analysis sample_prep Dissolve Protein in Mobile Phase (e.g., PBS) filter_sample Filter through 0.22 µm syringe filter sample_prep->filter_sample inject_sample Inject Sample onto SEC Column filter_sample->inject_sample isocratic_elution Isocratic Elution with Mobile Phase inject_sample->isocratic_elution uv_detection Detect Eluting Proteins (UV 280 nm) isocratic_elution->uv_detection chromatogram Generate Chromatogram uv_detection->chromatogram peak_integration Integrate Peak Areas for Monomer and Aggregates chromatogram->peak_integration

SEC-HPLC Experimental Workflow

Detailed Experimental Protocols

The following protocols provide a detailed account of the methodologies used to generate the comparative purity data for this compound and Competitor A.

Protocol 1: SDS-PAGE for Purity Assessment

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight.[1][2] This method provides a visual estimation of purity and the presence of any protein contaminants.[3][4]

Materials:

  • 10% Acrylamide gels

  • 1X SDS-PAGE Running Buffer

  • Loading Buffer (containing SDS and a reducing agent)

  • Protein Molecular Weight Marker

  • Coomassie Brilliant Blue Stain Solution

  • Destain Solution

  • This compound and Competitor A protein samples (1 mg/mL)

Procedure:

  • Sample Preparation: Protein samples were diluted to 0.5 mg/mL with DI water. 10 µL of the diluted protein solution was mixed with 10 µL of loading buffer.

  • Denaturation: The prepared samples were heated at 95°C for 5 minutes to denature the proteins.[2]

  • Gel Loading: After a brief centrifugation to pellet any debris, 15 µL of each denatured sample and 5 µL of the molecular weight marker were loaded into separate wells of the 10% acrylamide gel.[2]

  • Electrophoresis: The gel was placed in the electrophoresis chamber filled with 1X SDS-PAGE Running Buffer. An electric field was applied according to the manufacturer's instructions to separate the proteins by size.[1]

  • Staining and Destaining: Following electrophoresis, the gel was removed and stained with Coomassie Brilliant Blue Stain Solution for 1 hour with gentle agitation. The gel was then destained with Destain Solution until clear protein bands were visible against a transparent background.[1]

  • Analysis: The stained gel was imaged using a gel documentation system. Densitometry analysis was performed using specialized software to quantify the purity of the main protein band relative to the total protein in the lane.[3]

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

RP-HPLC separates proteins based on their hydrophobicity.[5] It is a high-resolution technique effective for detecting minor impurities and protein variants.[6]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound and Competitor A protein samples (1 mg/mL)

Procedure:

  • Sample Preparation: Protein samples were diluted to 0.5 mg/mL with Mobile Phase A and filtered through a 0.22 µm syringe filter.[7]

  • System Equilibration: The C18 column was equilibrated with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline was achieved.[5]

  • Sample Injection: 20 µL of the prepared sample was injected into the HPLC system.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes was used to elute the proteins.

  • Detection: The eluting proteins were monitored by UV absorbance at 280 nm.

  • Data Analysis: The resulting chromatogram was analyzed by integrating the area of all peaks. Purity was calculated as the percentage of the main peak area relative to the total peak area.[5]

Protocol 3: Size-Exclusion HPLC (SEC-HPLC) for Aggregate Detection

SEC-HPLC separates molecules based on their size in solution.[5] This method is ideal for quantifying high-molecular-weight aggregates, a critical quality attribute for protein therapeutics and reagents.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight of this compound

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound and Competitor A protein samples (1 mg/mL)

Procedure:

  • Sample Preparation: Protein samples were diluted to 1.0 mg/mL with the mobile phase and filtered through a 0.22 µm syringe filter.

  • System Equilibration: The SEC column was equilibrated with the mobile phase for at least 30 minutes at a flow rate of 0.5 mL/min until a stable baseline was observed.[5]

  • Sample Injection: 50 µL of the prepared sample was injected into the system.

  • Isocratic Elution: The sample was eluted with the mobile phase under isocratic conditions (constant mobile phase composition) for 30 minutes.[5]

  • Detection: The eluting species were monitored by UV absorbance at 280 nm.

  • Data Analysis: The chromatogram was analyzed by integrating the peak areas corresponding to the monomer and any high-molecular-weight aggregates. The percentage of monomer and aggregate was calculated based on their respective peak areas.

This comprehensive analysis demonstrates this compound's superior purity profile, making it a reliable choice for researchers and scientists who require high-quality reagents for their critical experiments.

References

Comparative Genomics of Thermospine-Producing Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of novel bioactive compounds is paramount. This guide provides a comparative overview of the genomics of plants producing Thermospine, a quinolizidine alkaloid with notable antiviral and insecticidal properties. By examining the genetic landscape of these plants, we can unlock new avenues for metabolic engineering and drug discovery.

This compound is a quinolizidine alkaloid primarily isolated from plants of the Thermopsis genus, particularly Thermopsis lanceolata[1][2]. This compound, along with its structural analogs, has demonstrated significant biological activities, including anti-Tomato spotted wilt virus (TSWV) activity and insecticidal effects against aphids[1]. The biosynthetic pathways of such specialized metabolites are often complex and encoded by a unique suite of genes. Comparative genomics offers a powerful tool to elucidate these pathways, identify key enzymes, and understand their regulation.

While research directly comparing the genomes of multiple this compound-producing species is still emerging, extensive studies on other alkaloid-producing and thermogenic plants provide a robust framework for investigation. Methodologies applied to plants like Arum concinnatum, Symplocarpus renifolius (skunk cabbage), and Magnolia denudata offer a clear roadmap for genomic and transcriptomic analysis of specialized metabolism[3][4][5][6].

Quantitative Genomic and Transcriptomic Data

The following tables summarize key quantitative data from transcriptomic and metabolomic studies on plants with specialized metabolic pathways, providing a comparative baseline for future studies on this compound-producing species.

Plant SpeciesTissue/Organ AnalyzedNumber of Non-redundant TranscriptsNumber of Differentially Expressed Genes (DEGs)Key Upregulated PathwaysReference
Arum concinnatumMale florets, female florets, appendix158,49053,315 with significant homologySecondary metabolism, Alternative Oxidase (AOX) pathway[3]
Symplocarpus renifoliusSpadix (thermogenic vs. post-thermogenic)Not specifiedNot specifiedCellular respiration, mitochondrial functions, stress responses, protein degradation[6]
Magnolia denudataGynoecium (thermogenic vs. non-thermogenic)Not specifiedClustered into 4 groupsAlternative Oxidase (AOX) and Uncoupling Protein (UCP) expression, volatile organic compound biosynthesis[5]
Nelumbo nuciferaReceptacleNot specifiedNot specifiedAlternative Oxidase (AOX) and Uncoupling Protein (UCP) expression, carbohydrate, fatty acid, and amino acid metabolism[7]
Plant SpeciesKey Metabolites AnalyzedAnalytical MethodKey FindingsReference
Thermopsis lanceolataThermopsine, Cytisine, and other alkaloidsHPTLC-DensitometryThermopsine and Cytisine are the most abundant alkaloids, accounting for a significant portion of the total alkaloid content.[8]
Symplocarpus renifoliusComprehensive metabolomeNot specifiedConvergence of gene expression and metabolite levels in the thermogenic spadix.[4]
Nelumbo nuciferaPrimary and secondary metabolitesMetabolomic profilingDynamic changes in metabolites, with a reaccumulation of non-volatile secondary metabolites post-thermogenesis.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative genomics of this compound-producing plants, adapted from studies on plants with specialized metabolic pathways.

De Novo Transcriptome Sequencing and Analysis

This protocol is fundamental for identifying genes involved in the biosynthesis of this compound, especially in non-model organisms like Thermopsis lanceolata.

  • RNA Extraction and Library Preparation:

    • Harvest fresh plant tissues (e.g., leaves, roots, flowers) and immediately freeze them in liquid nitrogen.

    • Extract total RNA using a suitable kit, followed by DNase I treatment to remove any genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

    • Purify mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragment the purified mRNA into smaller pieces using a fragmentation buffer.

    • Synthesize first-strand cDNA using random hexamer primers and reverse transcriptase, followed by second-strand cDNA synthesis using DNA Polymerase I and RNase H.

    • Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

    • Select fragments of a suitable size using AMPure XP beads.

    • Amplify the selected fragments via PCR to create the final cDNA library.

  • Sequencing and Data Analysis:

    • Sequence the prepared library on an Illumina sequencing platform.

    • Perform quality control on the raw reads to remove low-quality reads, adapters, and reads with a high percentage of unknown bases.

    • Assemble the high-quality reads into contigs and then into transcripts using software like Trinity or Velvet/Oases[4].

    • Annotate the assembled transcripts by performing BLAST searches against public databases such as NCBI Nr, Swiss-Prot, and gene ontology (GO) databases.

    • Identify differentially expressed genes (DEGs) between different tissues or experimental conditions by mapping reads back to the assembled transcriptome and using packages like DESeq2 or edgeR.

    • Perform GO and KEGG pathway enrichment analysis on the DEGs to identify biological processes and pathways related to this compound biosynthesis.

Metabolite Profiling using HPTLC-Densitometry

This method is effective for the quantification of this compound and related alkaloids.

  • Sample Preparation:

    • Prepare a dry extract of the plant material.

    • Dissolve a known amount of the extract in a suitable solvent (e.g., methanol).

    • Use reference standards for Thermopsine and other relevant alkaloids (e.g., Cytisine) for calibration[8].

  • Chromatography and Detection:

    • Apply the sample and standard solutions to an HPTLC Silica Gel 60 F254 plate.

    • Develop the chromatogram in a suitable mobile phase.

    • After development, dry the plate and visualize the separated compounds under UV light or by using a specific derivatizing agent.

    • Perform densitometric scanning of the plate at the wavelength of maximum absorbance for the alkaloids of interest.

    • Quantify the alkaloids in the sample by comparing their peak areas with those of the reference standards.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of specialized plant metabolism.

Thermogenesis_Signaling_Pathway cluster_mito Mitochondrial Respiration Mitochondrion Mitochondrion TCA_Cycle TCA Cycle ETC Electron Transport Chain (Complexes I-IV) TCA_Cycle->ETC NADH, FADH2 AOX Alternative Oxidase (AOX) ETC->AOX Bypass UCP Uncoupling Protein (UCP) ETC->UCP Bypass ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Heat Heat AOX->Heat UCP->Heat ATP ATP ATP_Synthase->ATP

Caption: Mitochondrial pathways leading to thermogenesis.

Transcriptome_Analysis_Workflow RNA_Extraction 1. RNA Extraction from Plant Tissues Library_Prep 2. cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing 3. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC 4. Quality Control (Trimming & Filtering) Sequencing->QC Assembly 5. De Novo Transcriptome Assembly QC->Assembly Annotation 6. Functional Annotation (BLAST, GO, KEGG) Assembly->Annotation DEG_Analysis 7. Differential Gene Expression Analysis Annotation->DEG_Analysis Pathway_Analysis 8. Pathway Enrichment & Candidate Gene Identification DEG_Analysis->Pathway_Analysis

Caption: Workflow for de novo transcriptome analysis.

Comparative_Genomics_Logic Species_A This compound-Producing Species A (e.g., T. lanceolata) Genome_Seq Whole Genome Sequencing & Transcriptome Analysis Species_A->Genome_Seq Species_B Related Non-Producing Species B Species_B->Genome_Seq Comparison Comparative Analysis (Gene Families, Synteny) Genome_Seq->Comparison Candidate_Genes Identification of Candidate Biosynthetic Genes Comparison->Candidate_Genes

Caption: Logic for identifying biosynthetic genes.

References

Safety Operating Guide

Navigating the Safe Disposal of Novel Therapeutic Compounds: A Procedural Guide for "Thermospine"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following disposal procedures for "Thermospine" are provided as a generalized guideline for researchers, scientists, and drug development professionals. As "this compound" does not correspond to a readily identifiable chemical in public databases, this document serves as a template for best practices in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) for any compound you are working with to ensure full compliance with safety and environmental regulations.

The proper disposal of laboratory waste is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides a structured approach to the disposal of a hypothetical novel therapeutic compound, "this compound," based on common laboratory practices for handling research chemicals.

I. Immediate Safety and Logistical Information

Before beginning any work with "this compound," it is crucial to have a clear understanding of its properties as outlined in its SDS. The disposal plan should be established prior to the commencement of experiments.

Key Principles for "this compound" Disposal:

  • Waste Segregation: Do not mix "this compound" waste with other waste streams unless explicitly permitted by the SDS.

  • Containerization: Use only approved, properly labeled, and sealed waste containers.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, safety glasses, and gloves, when handling "this compound" waste.

  • Emergency Procedures: Be familiar with spill and exposure protocols as detailed in the SDS.

II. Step-by-Step Disposal Protocol for "this compound"

This protocol outlines the decision-making process and actions required for the safe disposal of "this compound" and its associated waste.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for disposal. Pay close attention to Section 13: Disposal Considerations.

  • Characterize the Waste: Determine the nature of the "this compound" waste:

    • Unused/Expired "this compound": Pure compound that is no longer needed.

    • Contaminated Materials: Items such as pipette tips, gloves, bench paper, and empty vials that have come into contact with "this compound."

    • Aqueous Solutions: Liquid waste containing "this compound."

    • Sharps: Needles, syringes, or other sharp objects contaminated with "this compound."

  • Segregate and Containerize:

    • Solid Waste: Place contaminated items in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect aqueous solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain unless explicitly permitted by the SDS and local regulations.

    • Sharps: Dispose of all contaminated sharps in a designated, puncture-resistant sharps container.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazards (e.g., "Toxic," "Flammable").

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

III. Quantitative Data Summary for "this compound" Disposal

The following table summarizes key quantitative parameters that should be determined from the "this compound" SDS and institutional guidelines.

ParameterGuidelineSource
Aqueous Waste pH Range 5.5 - 10.5 (for drain disposal, if permitted)Institutional EHS Policy
Maximum Container Volume 20 Liters (5 Gallons)Institutional EHS Policy
Satellite Accumulation Time Limit 90 DaysInstitutional EHS Policy
Reportable Spill Quantity As specified in the SDSSubstance-Specific SDS

IV. Experimental Protocol: Waste Compatibility Testing

Prior to mixing any waste streams, a compatibility test should be performed to prevent dangerous reactions. This is a generalized protocol.

Objective: To determine if "this compound" waste can be safely combined with other chemical waste streams.

Materials:

  • Small, clean, and dry glass vials

  • Micropipette

  • Samples of each waste stream

  • Fume hood

Methodology:

  • In a fume hood, add 1 mL of the first waste stream to a clean vial.

  • Slowly add 1 mL of the second waste stream to the same vial.

  • Observe for any signs of reaction, such as gas evolution, precipitation, color change, or temperature increase.

  • If no reaction is observed after 15 minutes, the waste streams may be compatible. However, it is best practice to keep waste streams separate.

  • Consult with your EHS office before combining any hazardous waste streams.

V. "this compound" Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of "this compound" waste.

Thermospine_Disposal_Workflow start Start: 'this compound' Waste Generated sds Consult 'this compound' SDS (Section 13: Disposal) start->sds characterize Characterize Waste Type sds->characterize solid Solid Waste (Gloves, Vials, etc.) characterize->solid Solid liquid Liquid Waste (Aqueous Solutions) characterize->liquid Liquid sharps Sharps Waste (Needles, etc.) characterize->sharps Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Place in Labeled Puncture-Resistant Sharps Container sharps->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange EHS Pickup storage->pickup end End: Proper Disposal pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thermospine
Reactant of Route 2
Thermospine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.